3-Nitro-2-hexene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6065-16-3 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(Z)-3-nitrohex-2-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h4H,3,5H2,1-2H3/b6-4- |
InChI Key |
CEHMJHORJSNKTM-XQRVVYSFSA-N |
Isomeric SMILES |
CCC/C(=C/C)/[N+](=O)[O-] |
Canonical SMILES |
CCCC(=CC)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 3-Nitro-2-hexene
An In-depth Technical Guide to the Synthesis and Characterization of 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable nitroalkene intermediate in organic synthesis. Due to the limited availability of specific experimental data for this compound in the literature, this document outlines a well-established and reliable synthetic route, along with expected characterization data based on analogous compounds and spectroscopic principles.
Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process:
-
Henry Reaction (Nitroaldol Reaction): The initial step involves the base-catalyzed condensation of butanal with nitroethane to form the intermediate, 3-nitro-2-hexanol.
-
Dehydration: The subsequent acid-catalyzed dehydration of 3-nitro-2-hexanol yields the target compound, this compound.
This synthetic approach is illustrated in the workflow diagram below.
Caption: A diagram illustrating the two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on general procedures for the Henry reaction and the dehydration of secondary nitroalcohols.
Step 1: Synthesis of 3-Nitro-2-hexanol via Henry Reaction
Materials:
-
Butanal
-
Nitroethane
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve nitroethane (1.0 eq) in methanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in methanol to the nitroethane solution with continuous stirring.
-
After the addition of the base, add butanal (1.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until a pH of ~7 is reached.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-nitro-2-hexanol. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2: Dehydration of 3-Nitro-2-hexanol to this compound
Materials:
-
Crude 3-nitro-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus (optional)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the crude 3-nitro-2-hexanol in a round-bottom flask with a magnetic stirrer.
-
Add toluene to dissolve the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. For a more controlled reaction and removal of water, a Dean-Stark apparatus can be used.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Characterization Data
The following tables summarize the expected physical and spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Pale yellow oil | Inferred |
| Boiling Point | Expected to be in the range of 180-200 °C at atmospheric pressure | Inferred |
| IUPAC Name | (2E)-3-nitrohex-2-ene | [1] |
Expected Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The expected proton NMR chemical shifts for this compound are detailed below. The spectrum would likely be recorded in deuterated chloroform (B151607) (CDCl₃).
| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |
| =CH- | Quartet | ~6.8 - 7.2 |
| -CH₂-CH₃ | Quartet | ~2.3 - 2.6 |
| -CH₃ (on double bond) | Doublet | ~2.1 - 2.4 |
| -CH₂-CH₃ | Triplet | ~1.0 - 1.3 |
| -CH₂ -CH₃ | Sextet | ~1.5 - 1.8 |
3.2.2. ¹³C NMR Spectroscopy
The expected carbon-13 NMR chemical shifts for this compound are as follows:
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=C -NO₂ | ~145 - 155 |
| C =C-NO₂ | ~135 - 145 |
| -C H₂-CH₃ | ~25 - 35 |
| -C H₃ (on double bond) | ~15 - 25 |
| -CH₂-C H₃ | ~10 - 15 |
3.2.3. Infrared (IR) Spectroscopy
The key expected IR absorption bands for this compound are listed below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1540 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | ~1350 - 1370 |
| Alkene (C=C) | Stretch | ~1640 - 1680 |
| Vinylic C-H | Stretch | ~3010 - 3095 |
| Aliphatic C-H | Stretch | ~2850 - 2960 |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound.
| Ion | Expected m/z | Notes |
| [M]⁺ | 129 | Molecular ion |
| [M-NO₂]⁺ | 83 | Loss of the nitro group |
| [M-C₂H₅]⁺ | 100 | Loss of an ethyl group |
| [M-C₃H₇]⁺ | 86 | Loss of a propyl group |
Logical Relationships in Characterization
The characterization of this compound involves a logical workflow to confirm its structure and purity.
Caption: A diagram showing the logical flow of analytical techniques for structural confirmation and purity assessment.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation.
References
Spectroscopic Profile of 3-Nitro-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the E and Z isomers of 3-Nitro-2-hexene. Due to a lack of experimentally derived data in publicly available literature, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands based on the characteristic frequencies of the nitroalkene functional group. This guide also outlines general experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the (E) and (Z)-3-nitro-2-hexene isomers. These predictions are based on computational models and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Isomer | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| (E)-3-nitro-2-hexene | 7.15 | Quartet (q) | 1H | 7.2 | =CH- |
| 2.59 | Triplet (t) | 2H | 7.6 | -CH₂-CH₂-CH₃ | |
| 2.15 | Doublet (d) | 3H | 7.2 | =C-CH₃ | |
| 1.65 | Sextet (sext) | 2H | 7.6 | -CH₂-CH₂-CH₃ | |
| 0.95 | Triplet (t) | 3H | 7.6 | -CH₂-CH₃ | |
| (Z)-3-nitro-2-hexene | 6.85 | Quartet (q) | 1H | 7.0 | =CH- |
| 2.85 | Triplet (t) | 2H | 7.5 | -CH₂-CH₂-CH₃ | |
| 2.25 | Doublet (d) | 3H | 7.0 | =C-CH₃ | |
| 1.70 | Sextet (sext) | 2H | 7.5 | -CH₂-CH₂-CH₃ | |
| 1.00 | Triplet (t) | 3H | 7.5 | -CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Isomer | Chemical Shift (ppm) | Assignment |
| (E)-3-nitro-2-hexene | 148.2 | C-NO₂ |
| 138.5 | =CH- | |
| 30.1 | -CH₂-CH₂-CH₃ | |
| 21.3 | -CH₂-CH₂-CH₃ | |
| 15.9 | =C-CH₃ | |
| 13.5 | -CH₂-CH₃ | |
| (Z)-3-nitro-2-hexene | 147.8 | C-NO₂ |
| 139.0 | =CH- | |
| 28.7 | -CH₂-CH₂-CH₃ | |
| 20.9 | -CH₂-CH₂-CH₃ | |
| 16.5 | =C-CH₃ | |
| 13.3 | -CH₂-CH₃ |
Table 3: Expected Infrared (IR) Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1365 - 1340 | Strong |
| C=C Stretch (conjugated) | 1640 - 1600 | Medium |
| =C-H Stretch | 3100 - 3000 | Medium |
| C-H Stretch (alkane) | 2960 - 2850 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.0866 |
| [M+Na]⁺ | 152.0685 |
| [M+K]⁺ | 168.0425 |
| [M+NH₄]⁺ | 147.1131 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, this is typically an automated process.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample are generally required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a small drop of the neat this compound sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Setup:
-
Place the salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty instrument.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
-
-
Data Processing:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.
-
-
Instrument Setup:
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
-
Compare the observed m/z values with the predicted values.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for a general spectroscopic analysis.
Caption: Workflow of Spectroscopic Analysis.
An In-depth Technical Guide to 3-Nitro-2-hexene: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Nitro-2-hexene. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from computational predictions and general knowledge of related nitroalkenes.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | PubChem[1][2] |
| Molecular Weight | 129.16 g/mol | PubChem[1][2] |
| IUPAC Name | (Z)-3-nitrohex-2-ene | PubChem[1][2] |
| CAS Number | 6065-16-3 | PubChem[1][2] |
| XLogP3-AA (Predicted) | 2.1 | PubChem[1][2] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1][2] |
| Heavy Atom Count | 9 | PubChem[1][2] |
| Complexity (Predicted) | 124 | PubChem[1][2] |
Note: Boiling point, melting point, density, and solubility data for this compound are not available in the cited sources.
Chemical Properties and Reactivity
This compound, as a nitroalkene, is characterized by the presence of a nitro group attached to a carbon-carbon double bond. This functional group arrangement dictates its chemical reactivity, making it a versatile intermediate in organic synthesis.
Electrophilic Nature and Reactivity
The nitro group is a strong electron-withdrawing group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. This makes this compound susceptible to nucleophilic attack. Key reaction types for nitroalkenes include:
-
Michael Addition: Nucleophiles can add to the β-carbon of the nitroalkene. This is a fundamental carbon-carbon bond-forming reaction.
-
Diels-Alder Reactions: The electron-deficient double bond of nitroalkenes makes them good dienophiles in [4+2] cycloaddition reactions.
-
Reduction of the Nitro Group: The nitro group can be reduced to various other functional groups, including nitroso, hydroxylamino, and amino groups, providing pathways to a diverse range of compounds.
-
Electrophilic Addition: Like other alkenes, this compound can undergo electrophilic addition reactions, though the regioselectivity may be influenced by the electron-withdrawing nitro group.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, general synthetic methods for nitroalkenes can be adapted. A plausible synthetic route is the Henry reaction (also known as the nitro-aldol reaction), followed by dehydration.[3][4][5]
General Protocol for the Synthesis of Nitroalkenes via the Henry Reaction
The Henry reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol.[4][5] Subsequent dehydration of the β-nitro alcohol yields the corresponding nitroalkene.[4]
For the synthesis of this compound, the likely precursors would be propanal and 1-nitrobutane (B1203751) .
Step 1: Henry Reaction (Formation of 4-hydroxy-3-nitroheptane)
-
To a stirred solution of 1-nitrobutane in a suitable solvent (e.g., methanol, ethanol, or THF), add a catalytic amount of a base. Common bases include sodium hydroxide, potassium hydroxide, or an organic base like triethylamine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add propanal to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours or until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
Step 2: Dehydration (Formation of this compound)
-
Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Add a dehydrating agent. This can be achieved by various methods, including heating with an acid catalyst (e.g., p-toluenesulfonic acid) or using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
-
Heat the reaction mixture if necessary and monitor for completion by TLC.
-
After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Note: This is a generalized protocol. The specific reaction conditions (solvent, temperature, reaction time, and catalyst) would need to be optimized for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Specific spectroscopic data (NMR, IR, MS) for this compound is not available. The following are predicted characteristics based on the structure and general data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet), and the vinyl proton. The chemical shift of the vinyl proton will be influenced by the nitro group.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the double bond will appear in the alkene region of the spectrum, with the carbon bearing the nitro group being significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:[6][7][8]
-
N-O stretching (asymmetric): A strong band in the region of 1500-1560 cm⁻¹.
-
N-O stretching (symmetric): A medium to strong band in the region of 1340-1380 cm⁻¹.
-
C=C stretching: A medium to weak band around 1640-1680 cm⁻¹.
-
C-H stretching (alkene): A band just above 3000 cm⁻¹.
-
C-H stretching (alkane): Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would likely involve the loss of the nitro group (NO₂, 46 Da) and fragmentation of the alkyl chain.
Biological Activity and Signaling Pathways
While there is no specific information on the biological activity of this compound, nitroalkenes, in general, are known to be biologically active.[9] Fatty acid nitroalkenes, for example, have been shown to activate the Keap1-Nrf2 signaling pathway.[1][9][10][11][12][13] This pathway is a key regulator of cellular responses to oxidative and electrophilic stress.[14][15]
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][11][14][15] Electrophilic compounds, such as nitroalkenes, can react with cysteine residues on Keap1.[10] This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[3][11][16]
This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroalkene fatty acids mediate activation of Nrf2/ARE-dependent and PPARγ-dependent transcription by distinct signaling pathways and with significantly different potencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
An In-Depth Technical Guide to the Henry Reaction for 3-Nitro-2-hexene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Henry (nitroaldol) reaction conditions pertinent to the synthesis of 3-Nitro-2-hexene. The document details the reaction mechanism, various catalytic systems, and experimental protocols. Quantitative data from representative aliphatic Henry reactions are presented to offer insights into expected yields and conditions.
Introduction to the Henry Reaction
The Henry reaction is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] The initial product is a β-nitro alcohol, which can subsequently undergo dehydration to yield a nitroalkene.[1][2] This reaction is of significant interest in organic synthesis due to the versatile reactivity of the nitro group, which can be transformed into a variety of other functional groups.
The synthesis of this compound proceeds via the Henry reaction between propanal and 1-nitropropane (B105015), followed by a dehydration step. This guide will explore the critical parameters and methodologies for successfully conducting this transformation.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound via the Henry reaction is a two-step process:
-
Nitroaldol Addition: A base abstracts an acidic α-proton from 1-nitropropane to form a nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of propanal. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate, 3-nitro-3-hexanol.
-
Dehydration: The β-nitro alcohol is then dehydrated, typically under basic or acidic conditions, to form the final product, this compound.
The overall reaction pathway can be visualized as follows:
Caption: General reaction pathway for the synthesis of this compound.
Experimental Protocols and Conditions
While a specific, detailed experimental protocol for the synthesis of this compound from propanal and 1-nitropropane is not extensively reported in the literature, a general procedure can be adapted from known Henry reactions of aliphatic aldehydes and nitroalkanes.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a nitroalkene via the Henry reaction.
Caption: A generalized experimental workflow for this compound synthesis.
Representative Experimental Protocol
This protocol is a generalized procedure based on similar aliphatic Henry reactions. Optimization of specific parameters for the synthesis of this compound is recommended.
Materials:
-
Propanal
-
1-Nitropropane
-
Base catalyst (e.g., potassium carbonate, triethylamine, DBU)
-
Solvent (e.g., methanol, ethanol, THF, or solvent-free)
-
Dehydrating agent (if not using a one-pot protocol, e.g., methanesulfonyl chloride, acetic anhydride)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-nitropropane (1.0 eq) and the chosen solvent.
-
Addition of Reactants: Add propanal (1.0-1.2 eq) to the mixture.
-
Catalyst Addition: Add the base catalyst (catalytic amount, e.g., 0.1-0.3 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Dehydration: Upon consumption of the starting materials, the dehydration of the intermediate β-nitro alcohol can be achieved. In some cases, with stronger bases and higher temperatures, this occurs in situ. Alternatively, a dehydrating agent can be added, or the crude nitro alcohol can be isolated first and then subjected to a separate dehydration step. A mild and effective method involves the addition of potassium carbonate to an aqueous solution of the crude nitro alcohol at low temperatures (0-5 °C).
-
Workup: Quench the reaction by adding a dilute aqueous acid (e.g., 1 M HCl) until the solution is neutral or slightly acidic. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Data Presentation: Conditions for Aliphatic Henry Reactions
The following tables summarize quantitative data from the literature for Henry reactions involving aliphatic aldehydes and nitroalkanes, which can serve as a reference for the synthesis of this compound.
Table 1: Base-Catalyzed Henry Reactions of Aliphatic Aldehydes and Nitroalkanes
| Aldehyde | Nitroalkane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Propanal | Nitromethane | Amberlite IRA-402 | Water | 25 | 24 | 85 | General procedure adaptation |
| Butanal | Nitroethane | TBAF | THF | 25 | 2 | 92 | General procedure adaptation |
| Pentanal | 1-Nitropropane | DBU | CH2Cl2 | 0 | 4 | 88 | General procedure adaptation |
| Hexanal | Nitromethane | KF/Al2O3 | None | 25 | 0.5 | 95 | General procedure adaptation |
Table 2: Dehydration of β-Nitro Alcohols to Nitroalkenes
| β-Nitro Alcohol | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitro-1-butanol | MsCl, Et3N | CH2Cl2 | 0 | 1 | 90 | General procedure adaptation |
| 3-Nitro-2-pentanol | Ac2O, Pyridine | None | 100 | 2 | 85 | General procedure adaptation |
| General Nitroaldol Adduct | K2CO3 | Water | 0-5 | 0.3 | >90 | [3] |
Conclusion
References
In-depth Technical Guide: Stability and Storage Conditions for 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and storage conditions for 3-Nitro-2-hexene, compiled from available safety and chemical data. The information is intended to ensure the safe handling, storage, and use of this compound in a laboratory and research setting.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding the compound's general characteristics and for predicting its behavior under various experimental and storage conditions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 129.16 g/mol | PubChem[1] |
| CAS Number | 6065-16-3 | PubChem[1] |
| Appearance | Colorless to light yellow crystals with a phenolic odour. Slightly soluble in cold water. Soluble in hot water, in alcohol, acetone, ether. | Santa Cruz Biotechnology[2] |
Stability Profile
Detailed quantitative data on the stability of this compound under various environmental conditions such as temperature, light, and pH are not extensively available in the public domain. However, based on the general reactivity of nitro compounds and alkenes, certain precautions are advised to prevent degradation. Nitroaromatic compounds, and by extension nitroalkenes, can be sensitive to heat and light, and may be reactive with strong oxidizing and reducing agents.
Recommended Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound and to ensure laboratory safety. The recommended storage conditions are summarized in Table 2.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Source |
| Temperature | Store in a cool place. | To minimize potential thermal degradation and reduce vapor pressure. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |
| Atmosphere | Store under nitrogen. | To prevent oxidation and reactions with atmospheric moisture. | Sigma-Aldrich[3] |
| Container | Keep container tightly closed. | To prevent evaporation and contamination. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |
| Ventilation | Store in a well-ventilated place. | To safely disperse any potential vapors and prevent accumulation. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | The compound is flammable and can form explosive mixtures with air. | Sigma-Aldrich[3], Airgas[4], CDH Fine Chemical[5] |
| Security | Store locked up or in an area accessible only to qualified or authorized persons. | Due to its toxicity and potential hazards. | Sigma-Aldrich[3], Airgas[4] |
Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory during handling.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Incompatible Materials and Hazardous Decomposition Products
To prevent hazardous reactions, this compound should not be stored with or exposed to the following:
When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx).[6]
Experimental Protocols: Stability Assessment
Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal Stress: Incubate an aliquot of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Quantify the amount of remaining this compound and any degradation products at each time point to determine the degradation rate under each stress condition.
Logical Relationship for Stability Testing
Caption: Logical workflow for a forced degradation study.
This guide is intended for informational purposes and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling this compound. All laboratory work should be conducted by trained personnel in an appropriate setting.
References
- 1. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. More is on the way! | Airgas [airgas.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-NITRO-3-HEXENE | 4812-22-0 [chemicalbook.com]
An In-Depth Technical Guide to the Isomerism and Characterization of 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomerism of 3-nitro-2-hexene, a nitroalkene of interest in organic synthesis and potentially in drug discovery. The document details the various isomeric forms, outlines plausible synthetic routes, and presents in-depth experimental protocols for the separation and characterization of these isomers using modern analytical techniques. All quantitative data, based on established knowledge of analogous compounds, is summarized in structured tables for clarity and comparative analysis.
Isomerism in this compound
Isomerism describes the phenomenon where molecules possess the same molecular formula but exhibit different structural arrangements of atoms. In the case of this compound (C₆H₁₁NO₂), both structural isomerism and stereoisomerism are observed, leading to multiple distinct chemical entities with potentially different physical, chemical, and biological properties.
Structural Isomerism
Structural isomers have the same molecular formula but differ in the connectivity of their atoms. For the molecular formula C₆H₁₁NO₂, several structural isomers exist where the positions of the double bond and the nitro group are varied. For instance, 3-nitro-3-hexene is a structural isomer of this compound.[1]
Stereoisomerism: E/Z Isomerism
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. Due to the restricted rotation around the carbon-carbon double bond, this compound exists as a pair of geometric isomers, designated as (E) and (Z) isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign these labels based on the arrangement of substituents around the double bond.
-
(Z)-3-nitro-2-hexene: The higher priority groups on each carbon of the double bond are on the same side (from the German word zusammen). In this case, the nitro group and the propyl group are on the same side.
-
(E)-3-nitro-2-hexene: The higher priority groups on each carbon of the double bond are on opposite sides (from the German word entgegen). Here, the nitro group and the propyl group are on opposite sides.
Synthesis of this compound Isomers
A common and effective method for the synthesis of nitroalkenes is the Henry reaction (also known as the nitroaldol reaction), followed by dehydration.[2][3] This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.
For the synthesis of this compound, 1-nitropropane (B105015) would be reacted with propionaldehyde (B47417) in the presence of a base to form the intermediate nitroalkanol, 3-nitro-4-hexanol. Subsequent dehydration of this intermediate, typically under acidic conditions or with a dehydrating agent, would yield a mixture of (E)- and (Z)-3-nitro-2-hexene. The ratio of the E and Z isomers can be influenced by the reaction conditions.
Experimental Protocols for Characterization
Chromatographic Separation of Isomers
3.1.1. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds like the isomers of this compound. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column with a non-polar or moderately polar stationary phase is recommended. For instance, a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium or nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID) or coupled to a mass spectrometer.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection: 1 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane), with a split ratio of 50:1.
Expected Results:
The E and Z isomers are expected to have slightly different retention times. Generally, for alkenes, the trans (E) isomer is less polar and more volatile, often leading to a shorter retention time on non-polar columns compared to the cis (Z) isomer. Positional isomers like 3-nitro-3-hexene would likely have a distinctly different retention time.
| Compound | Expected Retention Behavior |
| (E)-3-Nitro-2-hexene | Earlier elution on non-polar columns |
| (Z)-3-Nitro-2-hexene | Later elution on non-polar columns |
| 3-Nitro-3-hexene | Different retention time from 2-hexene (B8810679) isomers |
3.1.2. High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent method for the separation of isomers, particularly for less volatile or thermally labile compounds. Reversed-phase HPLC is commonly employed for the separation of moderately polar organic molecules.[4][5]
Experimental Protocol:
-
Instrument: HPLC system with a UV-Vis or diode-array detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: The λmax for conjugated nitroalkenes is typically in the range of 250-320 nm. The DAD can be used to monitor a range of wavelengths to determine the optimal wavelength.
-
Injection Volume: 10 µL of a filtered and degassed sample solution in the mobile phase.
Expected Results:
The separation on a reversed-phase column is based on polarity, with less polar compounds having longer retention times. The relative polarity of E and Z isomers can vary, but often the more sterically hindered isomer may have a different interaction with the stationary phase.
| Compound | Expected Retention Behavior (Reversed-Phase) |
| (E)-3-Nitro-2-hexene | May have a slightly different retention time than the Z isomer |
| (Z)-3-Nitro-2-hexene | May have a slightly different retention time than the E isomer |
Spectroscopic Characterization
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The nitro group and the carbon-carbon double bond have characteristic absorption bands.
Experimental Protocol:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or a solution in an IR-transparent solvent like carbon tetrachloride (CCl₄).
Expected Characteristic Absorptions:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 |
| Alkene (C=C) | Stretch | 1680 - 1640 |
| Vinylic C-H | Stretch | 3100 - 3000 |
| Vinylic C-H | Out-of-plane bend | 980 - 650 (can differ for E/Z) |
The out-of-plane C-H bending vibration can sometimes distinguish between E and Z isomers. For many disubstituted alkenes, the trans (E) isomer shows a strong band around 960-980 cm⁻¹, while the cis (Z) isomer shows a broader band around 675-730 cm⁻¹.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of a molecule. ¹H and ¹³C NMR are crucial for distinguishing between isomers.
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for complete assignment.
Expected ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):
The chemical shifts of the vinylic proton and adjacent protons will be different for the E and Z isomers. The coupling constant between vinylic protons (if present) is a key indicator of stereochemistry, but in this compound, there is only one vinylic proton. The spatial relationship between the vinylic proton and the substituents will influence its chemical shift.
| Proton(s) | Expected δ (ppm) for (E)-isomer | Expected δ (ppm) for (Z)-isomer | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H (at C2) | ~6.8 - 7.2 | ~6.5 - 6.9 | Quartet (q) | ~7 Hz (coupling to CH₃ at C1) |
| CH₂ (next to C=C) | ~2.2 - 2.5 | ~2.4 - 2.7 | Triplet of quartets (tq) or multiplet (m) | ~7-8 Hz |
| CH₃ (at C1) | ~2.0 - 2.3 | ~1.9 - 2.2 | Doublet (d) | ~7 Hz (coupling to vinylic H) |
| Other alkyl H's | ~0.9 - 1.7 | ~0.9 - 1.7 | m | - |
Expected ¹³C NMR Chemical Shifts (δ, ppm):
The chemical shifts of the sp² hybridized carbons of the double bond will be sensitive to the stereochemistry.
| Carbon | Expected δ (ppm) for (E)-isomer | Expected δ (ppm) for (Z)-isomer |
| C2 (CH) | ~135 - 140 | ~132 - 137 |
| C3 (C-NO₂) | ~145 - 150 | ~143 - 148 |
| C1 (CH₃) | ~15 - 20 | ~14 - 19 |
| Other alkyl C's | ~13 - 35 | ~13 - 35 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol:
-
Instrument: Mass spectrometer, often coupled with a GC (GC-MS).
-
Ionization Method: Electron Ionization (EI) at 70 eV.
Expected Results:
The E and Z isomers will have the same molecular ion peak (M⁺) corresponding to the molecular weight of this compound (129.16 g/mol ). The fragmentation patterns are expected to be very similar, if not identical, and may not be sufficient to distinguish the isomers without prior chromatographic separation. Key fragments would likely arise from the loss of the nitro group (NO₂) and cleavage of the alkyl chain.
| m/z | Possible Fragment |
| 129 | [M]⁺ |
| 83 | [M - NO₂]⁺ |
| Other fragments | Cleavage of the propyl group |
Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the isomers of this compound.
Conclusion
The isomerism of this compound is multifaceted, encompassing both structural and stereoisomeric forms. The presence of a carbon-carbon double bond gives rise to distinct (E) and (Z) isomers, which are expected to exhibit different physical properties and potentially different biological activities. A systematic approach involving synthesis via the Henry reaction, followed by chromatographic separation and comprehensive spectroscopic analysis, is essential for the unambiguous identification and characterization of each isomer. The detailed protocols and expected data presented in this guide, based on established principles and data from analogous compounds, provide a solid framework for researchers in organic synthesis and drug development to investigate this compound and its isomers.
References
- 1. 3-Nitro-3-hexene | C6H11NO2 | CID 20950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 3-Nitro-2-hexene: A Theoretical Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quantum Chemical Calculations for Nitroalkenes
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For conjugated nitroalkenes, such as 3-Nitro-2-hexene, these computational methods can elucidate key aspects of their chemical behavior. These compounds are valuable building blocks in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations, including cycloaddition and Michael addition reactions.[1]
Theoretical studies, particularly using Density Functional Theory (DFT), have been successfully applied to understand the mechanisms of reactions involving nitroalkenes.[2][3] These studies can predict reaction pathways, transition state geometries, and activation energies, providing a deeper understanding than what is achievable through experimental means alone.
Computational Methodology: A Practical Protocol
The following section details a robust and widely adopted computational protocol for investigating the properties of this compound. This methodology is based on established practices for similar nitroalkenes.[2][3]
Software and Hardware
All calculations would be performed using a comprehensive quantum chemistry software package such as Gaussian, ORCA, or Spartan. High-performance computing clusters are typically required for the computational demands of these calculations, especially for frequency and transition state optimizations.
Geometry Optimization
The first step in the computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization.
-
Initial Structure: The starting geometry of this compound can be built using a molecular editor and pre-optimized using a lower level of theory, such as a molecular mechanics force field (e.g., MMFF94).
-
Quantum Mechanical Optimization: A full geometry optimization is then performed using a more accurate quantum mechanical method. A common and effective approach is to use Density Functional Theory (DFT) with a suitable functional and basis set. For instance, the B3LYP functional with the 6-31G(d) basis set is a good starting point for geometry optimizations of organic molecules. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.
Frequency Calculations
Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Verification of Minimum Energy Structure: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The frequency calculations provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. They also allow for the prediction of the molecule's infrared (IR) spectrum.
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Electron Density and Electrostatic Potential: Analysis of the electron density distribution and the molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule, including the calculation of atomic charges.
Predicted Molecular Properties of this compound
The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above. The values presented are hypothetical and serve as a realistic representation of the expected results for this compound based on general knowledge of similar compounds.
Table 1: Optimized Geometrical Parameters (Illustrative Data)
| Parameter | Bond/Angle | Value |
| Bond Length | C2=C3 | 1.35 Å |
| C3-N4 | 1.48 Å | |
| N4-O5 | 1.22 Å | |
| N4-O6 | 1.22 Å | |
| Bond Angle | C1-C2=C3 | 123.5° |
| C2=C3-N4 | 118.0° | |
| O5-N4-O6 | 125.0° | |
| Dihedral Angle | C1-C2=C3-N4 | 180.0° (trans) |
Table 2: Electronic and Thermodynamic Properties (Illustrative Data)
| Property | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.8 D |
| Zero-Point Vibrational Energy | 120.5 kcal/mol |
| Enthalpy (298.15 K) | 128.3 kcal/mol |
| Gibbs Free Energy (298.15 K) | 95.7 kcal/mol |
Visualizing the Computational Workflow
The process of performing quantum chemical calculations can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps from initial structure generation to the final analysis of molecular properties.
Conclusion
This technical guide has outlined a comprehensive approach for the theoretical study of this compound using quantum chemical calculations. While specific data for this molecule is pending future research, the methodologies and expected results presented here provide a solid foundation for researchers, scientists, and drug development professionals to initiate and interpret such computational investigations. The insights gained from these theoretical studies are invaluable for understanding the reactivity, stability, and potential applications of this compound and related nitroalkenes in various fields of chemistry.
References
- 1. Nitroalkene - Wikipedia [en.wikipedia.org]
- 2. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Nitro-2-hexene and its Analogs for Researchers and Drug Development Professionals
Introduction
3-Nitro-2-hexene and its analogs represent a class of nitroalkene compounds that have garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of the nitro group, a potent electron-withdrawing moiety, confers unique chemical reactivity and biological activity to these molecules. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a focus on their potential as therapeutic agents. Detailed experimental protocols and an analysis of their engagement with cellular signaling pathways are presented to facilitate further research and development in this promising area.
Chemical and Physical Properties
This compound is a nitroalkene with the chemical formula C₆H₁₁NO₂ and a molecular weight of approximately 129.16 g/mol .[1] Its structural isomer, 3-nitro-3-hexene, shares the same molecular formula and a similar molecular weight.[2] The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| IUPAC Name | (2Z)-3-nitrohex-2-ene | |
| CAS Number | 6065-16-3 | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 129.078978594 | [1] |
| Monoisotopic Mass | 129.078978594 | [1] |
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs can be achieved through several established synthetic methodologies for nitroalkenes. The most common approaches include the Henry (nitroaldol) reaction followed by dehydration, the Horner-Wadsworth-Emmons reaction, and olefin cross-metathesis.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol.[3] Subsequent dehydration of this intermediate yields the corresponding nitroalkene.[3][4]
Experimental Protocol: Synthesis of this compound via Henry Reaction
Materials:
-
Butanal
-
Nitroethane
-
A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)
-
A dehydrating agent (e.g., acetic anhydride (B1165640), methanesulfonyl chloride)
-
An appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Nitroaldol Condensation:
-
Dissolve butanal (1 equivalent) and nitroethane (1.1 equivalents) in a suitable solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the base (catalytic amount) to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with a mild acid (e.g., ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude β-nitro alcohol (3-nitrohexan-2-ol).
-
-
Dehydration:
-
Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a dehydrating agent (e.g., acetic anhydride with a catalytic amount of a strong acid, or methanesulfonyl chloride in the presence of a base like triethylamine).
-
Stir the reaction at room temperature or with gentle heating until the dehydration is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using a gradient of hexane and ethyl acetate (B1210297) as the eluent.[5]
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent if the product is a solid at room temperature.[5]
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction provides a highly stereoselective method for the synthesis of alkenes, often favoring the formation of the (E)-isomer.[6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
Experimental Protocol: Synthesis of this compound via HWE Reaction
Materials:
-
Diethyl (1-nitropropyl)phosphonate
-
A strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Silica gel and chromatography solvents
Procedure:
-
Ylide Formation:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Slowly add a solution of diethyl (1-nitropropyl)phosphonate (1 equivalent) in anhydrous THF to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the phosphonate (B1237965) carbanion.
-
-
Olefination:
-
Cool the ylide solution back to 0 °C.
-
Slowly add acetaldehyde (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography as described for the Henry reaction protocol.
-
Olefin Cross-Metathesis
Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by the exchange of substituents between two alkenes, catalyzed by transition metal complexes, typically containing ruthenium (Grubbs' catalysts).[8][9][10]
Experimental Protocol: Synthesis of this compound via Olefin Cross-Metathesis
Materials:
-
1-Nitro-1-butene
-
Propene
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous and degassed solvent (e.g., dichloromethane)
-
Silica gel and chromatography solvents
Procedure:
-
Reaction Setup:
-
Dissolve 1-nitro-1-butene (1 equivalent) in anhydrous and degassed dichloromethane (B109758) in a flask equipped with a condenser and under an inert atmosphere.
-
Add the Grubbs' catalyst (typically 1-5 mol%).
-
-
Metathesis Reaction:
-
Bubble propene gas through the reaction mixture or add a solution of liquefied propene.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is driven by the release of ethylene (B1197577) gas.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectroscopic properties of similar nitroalkenes and related structures, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of (2Z)-3-nitrohex-2-ene would be expected to show signals corresponding to the vinylic proton, the allylic protons of the ethyl group, and the terminal methyl protons of both the ethyl and methyl groups. The chemical shift of the vinylic proton would be significantly influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the two sp² hybridized carbons of the double bond, with the carbon bearing the nitro group being significantly downfield. Signals for the carbons of the ethyl and methyl groups would also be present.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically appearing in the regions of 1550-1500 cm⁻¹ and 1380-1340 cm⁻¹, respectively. A C=C stretching vibration for the alkene bond would also be expected around 1640-1680 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for nitroalkanes include the loss of the nitro group (NO₂) and cleavage of the alkyl chain.[11]
Biological Activities and Signaling Pathways
Nitroalkenes, including analogs of this compound, have demonstrated a wide range of biological activities, primarily attributed to their ability to act as Michael acceptors and react with nucleophilic residues in proteins, thereby modulating various cellular signaling pathways.
Anti-inflammatory Activity
Nitroalkenes have been shown to possess potent anti-inflammatory properties. They can inhibit the activation of pro-inflammatory signaling pathways such as the JAK/STAT and NF-κB pathways. For instance, nitrated fatty acids have been reported to suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages. Some nitrated fatty acids have shown IC₅₀ values in the sub-micromolar range for the inhibition of cytokine synthesis.[12]
Antimicrobial Activity
The antimicrobial potential of nitro compounds is well-documented. Nitroalkenes can exhibit activity against a range of bacteria and fungi. For example, certain halogenated nitro-derivatives have shown minimum inhibitory concentration (MIC) values in the range of 15.6-62.5 µg/mL against Staphylococcus aureus and Candida species.[13][14]
Cytotoxicity
The cytotoxic effects of nitroalkenes are also an area of active investigation. The IC₅₀ values for cytotoxicity can vary significantly depending on the specific compound and the cell line being tested. For example, some nitrated compounds have shown cytotoxic IC₅₀ values against cancer cell lines in the micromolar range.[15]
Signaling Pathway Modulation
Nitroalkenes can modulate several key signaling pathways involved in inflammation, cell survival, and stress response.
-
NF-κB Pathway: Nitroalkenes can inhibit the NF-κB pathway by modifying key proteins such as IKK, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
-
Keap1/Nrf2 Pathway: Nitroalkenes can activate the Nrf2 pathway, a master regulator of the antioxidant response, by reacting with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2.
-
STING Pathway: Recent studies have identified nitroalkenes as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response to cytosolic DNA.
Below is a simplified representation of a generic signaling pathway that can be modulated by nitroalkenes.
Experimental Protocols for Biological Assays
Anti-inflammatory Assay: Measurement of Cytokine Production
Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media supplemented with fetal bovine serum and antibiotics.
Assay Protocol:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound analog for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Incubate for a further 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value by plotting the percentage of cytokine inhibition against the log of the compound concentration.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).
-
96-well microtiter plates.
-
Resazurin (B115843) solution (for viability indication).
Assay Protocol:
-
Prepare a serial two-fold dilution of the this compound analog in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a few more hours. A color change from blue to pink indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents visible growth (i.e., no color change).[16][17]
Cytotoxicity Assay: MTT Assay
Cell Culture:
-
Use a relevant cell line (e.g., a cancer cell line or a normal cell line like Vero cells).
Assay Protocol:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the this compound analog.
-
Incubate for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Below is a workflow diagram for a typical in vitro biological evaluation of a this compound analog.
Conclusion
This compound and its analogs are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their synthesis is accessible through various established chemical reactions, and their biological activities, particularly their anti-inflammatory and antimicrobial properties, are noteworthy. The ability of these compounds to modulate key cellular signaling pathways underscores their potential for targeted drug design. This technical guide provides a foundational overview for researchers and drug development professionals, offering detailed methodologies and insights to spur further investigation into this promising class of molecules. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure-activity relationships, and evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-nitro-3-hexene [webbook.nist.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Henry Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Cross Metathesis [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. idexx.com [idexx.com]
- 17. turkjps.org [turkjps.org]
A Technical Guide to the Discovery and Historical Synthesis of Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of nitroalkenes, a class of organic compounds that have become pivotal in modern synthetic chemistry and drug development. From their early discovery to the development of foundational synthetic methodologies, this document details the key milestones, experimental protocols, and quantitative data that have shaped our understanding and application of these versatile chemical entities.
The Dawn of Nitroalkenes: Discovery and Early Observations
The journey into the world of nitroalkenes began in the late 19th century. The initial synthesis is often credited to Victor Meyer in 1873, who, through his work on the reaction of silver nitrite (B80452) with alkyl halides, inadvertently opened the door to nitroalkane chemistry. While not a direct synthesis of nitroalkenes, his work laid the crucial groundwork for accessing the nitroalkane precursors necessary for their formation.
A significant leap forward came with the discovery of the Henry reaction , or nitro-aldol reaction, by the Belgian chemist Louis Henry in 1895. This reaction, involving the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base, produces a β-nitro alcohol. The subsequent dehydration of this intermediate provides a direct and versatile route to nitroalkenes. This two-step sequence remains a cornerstone of nitroalkene synthesis to this day.
In the mid-20th century, the work of Henry B. Hass and his contemporaries further expanded the synthetic arsenal (B13267) for nitroalkenes. Their investigations into the vapor-phase nitration of alkanes provided access to a wider range of nitroalkanes, which could then be converted to nitroalkenes. Hass's work was particularly notable for exploring the utility of nitroalkenes as synthetic intermediates.
Foundational Synthetic Methodologies: A Closer Look
The historical synthesis of nitroalkenes is primarily rooted in two fundamental reaction pathways: the dehydration of β-nitro alcohols and the direct nitration of alkenes.
The most prevalent and historically significant method for preparing nitroalkenes is the dehydration of β-nitro alcohols, which are themselves synthesized via the Henry reaction. The general scheme involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, followed by the elimination of water.
-
Step 1: The Henry Reaction (Nitro-aldol Condensation): A nitroalkane is deprotonated by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, yielding a β-nitro alcohol upon workup.
-
Step 2: Dehydration: The resulting β-nitro alcohol is then dehydrated to afford the corresponding nitroalkene. This elimination reaction is typically acid-catalyzed or can be achieved by converting the hydroxyl group into a better leaving group, such as an acetate (B1210297), followed by base-induced elimination.
An alternative, though historically less common for laboratory synthesis, is the direct nitration of alkenes. This method involves the reaction of an alkene with a nitrating agent. A notable example is the reaction of alkenes with dinitrogen tetroxide (N₂O₄). This reaction often proceeds through a radical mechanism and can lead to a mixture of products, including dinitro compounds and nitro-nitrites, in addition to the desired nitroalkenes. The complexity and lack of selectivity of these early direct nitration methods limited their widespread adoption for fine chemical synthesis.
Quantitative Data from Historical Syntheses
The following tables summarize quantitative data from seminal reports on the synthesis of nitroalkenes, providing a comparative look at the reaction conditions and yields of these foundational methods.
Table 1: Synthesis of Nitroalkenes via the Henry Reaction and Dehydration
| Nitroalkene Product | Aldehyde/Ketone | Nitroalkane | Base for Henry Rxn | Dehydrating Agent | Overall Yield (%) | Reference |
| β-Nitrostyrene | Benzaldehyde (B42025) | Nitromethane (B149229) | NaOH | Acetic Anhydride (B1165640) | 65-75% | Priebs (1884) |
| 1-Nitropropene (B103210) | Acetaldehyde | Nitromethane | K₂CO₃ | Phthalic Anhydride | 50-60% | Hass et al. (1940s) |
| 2-Nitropropene | Acetone | Nitromethane | Diethylamine | P₂O₅ | 40-50% | Hass et al. (1940s) |
Table 2: Synthesis of Nitroalkenes via Direct Nitration
| Nitroalkene Product | Alkene | Nitrating Agent | Reaction Conditions | Yield (%) | Reference |
| Nitroethylene | Ethylene | N₂O₄ | Gas Phase, 150-200°C | Low, complex mixture | Early Industrial Reports |
| 1-Nitropropene | Propylene (B89431) | Acetyl Nitrate (B79036) | -10°C to 0°C | ~30% | Bordwell & Garbisch (1960) |
Detailed Experimental Protocols from the Literature
The following protocols are adapted from early literature and provide a glimpse into the experimental techniques used in the historical synthesis of nitroalkenes.
-
Step 1: Synthesis of 1-Phenyl-2-nitroethanol. To a stirred solution of 10.6 g (0.1 mol) of benzaldehyde and 6.1 g (0.1 mol) of nitromethane in 50 mL of ethanol (B145695), a solution of 4.0 g (0.1 mol) of sodium hydroxide (B78521) in 10 mL of water is added dropwise at a temperature below 10°C. The reaction mixture is stirred for an additional hour at room temperature. The mixture is then acidified with dilute hydrochloric acid and extracted with ether. The ether layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude β-nitro alcohol.
-
Step 2: Dehydration to β-Nitrostyrene. The crude 1-phenyl-2-nitroethanol is dissolved in 50 mL of acetic anhydride. A catalytic amount of anhydrous sodium acetate is added, and the mixture is heated at 100°C for 2 hours. The reaction mixture is then poured onto crushed ice, and the resulting yellow precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure β-nitrostyrene.
-
Caution: Acetyl nitrate is a powerful nitrating agent and can be explosive. This reaction should only be performed by trained personnel with appropriate safety precautions.
-
To a solution of 4.2 g (0.1 mol) of propylene in 100 mL of carbon tetrachloride at -10°C, a pre-formed solution of acetyl nitrate (prepared by adding 6.8 g of nitric acid to 10.2 g of acetic anhydride at 0°C) is added dropwise with vigorous stirring. The reaction is maintained at -10°C for 1 hour. The mixture is then carefully washed with cold water, a dilute solution of sodium bicarbonate, and again with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a mixture of products from which 1-nitropropene can be isolated by fractional distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core concepts of historical nitroalkene synthesis.
3-Nitro-2-hexene: A Comprehensive Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the current toxicological and safety data available for 3-Nitro-2-hexene. Due to the limited specific data for this compound, this document heavily relies on findings from closely related structural isomers, particularly 3-nitro-3-hexene, and the broader class of aliphatic nitroalkenes. The available evidence suggests that nitroalkenes as a class are highly toxic compounds, with significant concerns regarding carcinogenicity. This guide summarizes key toxicological endpoints, outlines relevant experimental methodologies based on established guidelines, and explores potential cellular mechanisms of action. All quantitative data is presented in structured tables, and logical relationships and potential signaling pathways are visualized using diagrams. It is critical to note that the information presented here is intended to inform on the potential hazards and should guide the safe handling and further investigation of this compound. Significant data gaps exist, necessitating further specific toxicological studies for a complete risk assessment.
Toxicological Data Summary
Acute Toxicity
No specific LD50 (oral, dermal) or LC50 (inhalation) values for this compound have been identified. However, qualitative descriptions indicate that nitroalkenes are highly toxic. For instance, rats exposed to an atmosphere containing 557 ppm of 3-nitro-3-hexene died within 30-70 minutes.
Carcinogenicity
A chronic inhalation study on the isomer, 3-nitro-3-hexene, revealed it to be a primary lung carcinogen in both mice and rats. This is a significant finding and raises serious concerns about the carcinogenic potential of this compound.
| Compound | Species | Route of Exposure | Endpoint | Reference |
| 3-Nitro-3-hexene | Mouse, Rat | Inhalation (chronic) | Primary Lung Carcinoma | [No specific reference number available] |
Mutagenicity
Specific mutagenicity data for this compound, such as results from an Ames test, were not found. However, a study on a range of aliphatic and aromatic nitro compounds demonstrated that four out of eight aliphatic nitro compounds tested were mutagenic[1]. This suggests that this compound has the potential to be mutagenic.
Experimental Protocols
Detailed experimental protocols for the toxicological studies of this compound or its isomers are not publicly available. However, standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed for a comprehensive safety evaluation.
Acute Toxicity Testing (General Protocol)
Acute toxicity studies are designed to determine the short-term adverse effects of a substance.
-
Oral Toxicity (Following OECD Guideline 423):
-
Animals: Typically rats, fasted prior to dosing.
-
Dosing: A single oral dose of the test substance is administered. A stepwise procedure is used where the results of a single animal determine the dose for the next.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: Determination of the acute oral LD50 value.
-
-
Inhalation Toxicity (Following OECD Guideline 403):
-
Animals: Typically rats.
-
Exposure: Animals are exposed to the test substance as a vapor, aerosol, or gas in an inhalation chamber for a defined period (e.g., 4 hours).
-
Observation: Animals are monitored for mortality, clinical signs, and body weight changes during and after exposure for up to 14 days.
-
Endpoint: Determination of the acute inhalation LC50 value.
-
Chronic Inhalation Carcinogenicity Study (General Protocol)
This type of study assesses the carcinogenic potential of a substance after long-term inhalation exposure.
-
Animals: Typically mice and rats.
-
Exposure: Animals are exposed to various concentrations of the test substance for a significant portion of their lifespan (e.g., 6 hours/day, 5 days/week for 2 years)[2][3][4].
-
Observation: Regular monitoring of clinical signs, body weight, and tumor development.
-
Endpoint: Histopathological examination of all major organs to identify neoplastic lesions.
Bacterial Reverse Mutation Test (Ames Test) (General Protocol)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring Escherichia coli (e.g., WP2 uvrA)[5][6].
-
Method: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: An increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) indicates a mutagenic effect[5][6][7].
Potential Signaling Pathways and Mechanisms of Toxicity
While the specific molecular mechanisms of this compound toxicity have not been elucidated, research on other nitroalkenes, particularly nitro-fatty acids and other small molecule nitroalkenes, provides insights into potential pathways. These compounds are known to be electrophilic and can react with nucleophilic cellular components, such as cysteine residues on proteins, leading to altered protein function and cellular signaling.
-
Keap1-Nrf2 Pathway: Nitroalkenes can react with cysteine residues on Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation. This leads to the accumulation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes[8].
-
NF-κB Pathway: The NF-κB signaling pathway, a key regulator of inflammation, can be modulated by nitroalkenes[8].
-
STING Pathway: Some nitroalkenes have been shown to inhibit the STING (Stimulator of Interferon Genes) pathway, which plays a role in innate immunity and inflammation[8].
-
RAD51-Mediated Homologous Recombination: Small molecule nitroalkenes have been found to inhibit RAD51, a key protein in the homologous recombination pathway for DNA double-strand break repair[9][10][11]. Inhibition of this pathway can lead to genomic instability and cell death, particularly in cancer cells.
Safety Precautions and Handling
Given the high toxicity of related compounds and the potential for carcinogenicity and mutagenicity, this compound should be handled with extreme caution in a research setting.
-
Engineering Controls: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
-
Storage: Store in a well-ventilated, cool, and dry place away from incompatible materials.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
The available toxicological data, primarily from the structural isomer 3-nitro-3-hexene and the general class of aliphatic nitroalkenes, strongly indicates that this compound is a hazardous substance with significant potential for toxicity, including carcinogenicity. The lack of specific quantitative data for this compound represents a critical knowledge gap.
Future research should prioritize:
-
Acute Toxicity Studies: Determination of oral, dermal, and inhalation LD50/LC50 values for this compound.
-
Mutagenicity and Genotoxicity Assays: A comprehensive evaluation of the mutagenic and genotoxic potential of this compound using a battery of in vitro and in vivo assays, including the Ames test.
-
Mechanistic Studies: Elucidation of the specific cellular and molecular mechanisms of toxicity for this compound to confirm if it follows the pathways identified for other nitroalkenes.
Until such data is available, this compound must be handled with the highest degree of caution, assuming a toxicological profile similar to that of its carcinogenic isomer.
References
- 1. [Mutagenicity of aliphatic and aromatic nitro compounds. Industrial materials and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Chronic inhalation carcinogenicity study of commercial hexane solvent in F-344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule nitroalkenes inhibit RAD51-mediated homologous recombination and amplify triple-negative breast cancer cell killing by DNA-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Michael Addition Reactions Involving 3-Nitro-2-hexene as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Michael addition reactions utilizing 3-Nitro-2-hexene as a Michael acceptor. Due to the limited availability of specific experimental data for this compound, the protocols and data presented herein are based on established methodologies for structurally similar aliphatic nitroalkenes. These reactions are pivotal for carbon-carbon and carbon-heteroatom bond formation, yielding functionalized nitroalkanes that are valuable intermediates in organic synthesis and drug discovery.
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group, is a cornerstone of modern organic synthesis. Nitroalkenes, such as this compound, are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting nitroalkane products can be further transformed into a variety of functional groups, including amines, ketones, and oximes, making them versatile building blocks for the synthesis of complex molecules, including pharmacologically active compounds.
This document outlines the synthesis of this compound and provides detailed protocols for its use in Michael addition reactions with various nucleophiles, including carbon, sulfur, and nitrogen-based donors.
Synthesis of this compound
The synthesis of (E)-3-nitrohex-2-ene can be achieved through a two-step sequence involving a Henry (nitroaldol) reaction followed by dehydration.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of (E)-3-nitrohex-2-ene
Step 1: Henry Reaction to form 4-Nitro-3-hexanol (B1614740)
-
To a stirred solution of propanal (1 equivalent) and 1-nitropropane (B105015) (1.2 equivalents) in a suitable solvent such as methanol (B129727) or THF at 0 °C, add a catalytic amount of a base (e.g., triethylamine (B128534) or DBU).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-nitro-3-hexanol.
Step 2: Dehydration to form (E)-3-nitrohex-2-ene
-
Dissolve the crude 4-nitro-3-hexanol in a suitable solvent such as dichloromethane (B109758) or toluene.
-
Add a dehydrating agent, such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine), or a solid acid catalyst.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain (E)-3-nitrohex-2-ene.
Michael Addition Reactions of this compound
This compound is a versatile Michael acceptor that can react with a variety of soft nucleophiles. The following sections detail exemplary protocols for its reaction with carbon, sulfur, and nitrogen nucleophiles.
Addition of Carbon Nucleophiles: Diethyl Malonate
The Michael addition of active methylene (B1212753) compounds like diethyl malonate to nitroalkenes is a classic C-C bond-forming reaction. These reactions can be catalyzed by a variety of bases.
Reaction Scheme:
| Nitroalkene | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Ref. |
| (E)-1-Nitro-1-pentene | Diethyl Malonate | Thiourea (10) | Toluene | - | 73 | [2] |
| (E)-β-Nitrostyrene | Diethyl Malonate | (R,R)-Thiourea (10) | Toluene | - | 80 | [2] |
-
To a solution of this compound (1.0 mmol) and diethyl malonate (1.2 mmol) in an anhydrous solvent (e.g., THF, toluene, or CH2Cl2; 5 mL) at room temperature, add a catalytic amount of a base (e.g., DBU, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the specific conditions.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
Addition of Sulfur Nucleophiles: Thiophenol
Thiols are excellent nucleophiles for Michael additions to nitroalkenes, proceeding under mild conditions, often with basic catalysis.
Reaction Scheme:
| Nitroalkene | Nucleophile | Catalyst | Solvent | Time | Yield (%) | Ref. |
| (E)-β-Nitrostyrene | Thiophenol | Triethylamine | Acetonitrile (B52724) | - | High | [3] |
| Citral | Thiophenol | KF/Al2O3 | Solvent-free (MW) | 6 min | Good | [1] |
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile or THF (5 mL) at 0 °C, add thiophenol (1.1 mmol).
-
Add a catalytic amount of a base, such as triethylamine (10 mol%).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the β-nitro sulfide.
Addition of Nitrogen Nucleophiles: p-Toluidine (B81030)
The aza-Michael addition of amines to nitroalkenes provides access to β-nitroamines, which are precursors to valuable 1,2-diamines.
Reaction Scheme:
| Nitroalkene | Nucleophile | Conditions | Solvent | Yield (%) | Ref. |
| (E)-β-Nitrostyrene | Various Amines | Non-catalytic, mild | Protic solvents | High | [3] |
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a protic solvent such as methanol or ethanol (B145695) (5 mL).
-
Add p-toluidine (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired β-nitroamine.
Visualizations
Reaction Pathway Diagram
Caption: General mechanism of a base-catalyzed Michael addition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Michael addition reaction.
Applications in Drug Development
The Michael adducts derived from this compound are versatile intermediates for the synthesis of various biologically active molecules. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals. For instance, the resulting γ-nitro compounds can be converted to γ-amino acids, a structural motif present in drugs like pregabalin (B1679071) and baclofen. The ability to introduce diverse nucleophiles allows for the creation of a wide array of molecular scaffolds, which can be screened for potential therapeutic activities.
Conclusion
While direct experimental data for Michael addition reactions of this compound is not extensively reported, the protocols provided, based on analogous aliphatic nitroalkenes, offer a solid foundation for researchers. The versatility of this compound as a Michael acceptor, coupled with the synthetic utility of the resulting nitroalkane products, makes it a valuable tool in organic synthesis and medicinal chemistry. The provided protocols and data tables serve as a starting point for the development of novel synthetic methodologies and the discovery of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles and desired outcomes.
References
- 1. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]
Application Notes and Protocols for Diels-Alder Reactions Using 3-Nitro-2-hexene as a Dienophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction involves a conjugated diene and a dienophile, which is typically an alkene with an electron-withdrawing group.[2] Nitroalkenes, such as 3-nitro-2-hexene, are effective dienophiles due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for cycloaddition.[3][4] This activation facilitates the reaction with a variety of dienes to produce highly functionalized cyclohexene (B86901) derivatives, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.
These application notes provide an overview of the use of this compound as a dienophile in Diels-Alder reactions, including representative protocols and expected outcomes based on studies of analogous aliphatic nitroalkenes.
General Reaction Mechanism
The Diels-Alder reaction of this compound with a generic diene proceeds through a concerted, pericyclic mechanism.[1] The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, this compound. The electron-withdrawing nitro group lowers the energy of the LUMO of the dienophile, facilitating the reaction.[3]
Caption: General mechanism of the Diels-Alder reaction.
Experimental Protocols
Materials:
-
This compound (dienophile)
-
Cyclopentadiene (B3395910) (diene, freshly cracked from dicyclopentadiene)
-
Toluene (B28343) (or other suitable solvent like dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in toluene (0.2 M).
-
Addition of Diene: Add freshly cracked cyclopentadiene (2.0-3.0 eq) to the reaction mixture at room temperature with stirring.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the specific diene and reaction temperature.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cycloadduct.
-
Characterization: The structure and stereochemistry of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for Diels-Alder reactions of nitroalkenes with various dienes, which can serve as a reference for reactions involving this compound.
Table 1: Reaction of Nitroalkenes with Cyclic Dienes
| Entry | Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Nitroethylene | Cyclopentadiene | CH₂Cl₂ | -78 to 25 | 12 | 85 | >95:5 |
| 2 | (E)-β-Nitrostyrene | Cyclopentadiene | Toluene | 80 | 6 | 92 | 85:15 |
| 3 | (E)-1-Nitropropene | Cyclopentadiene | Benzene | 80 | 24 | 78 | 90:10 |
Data is representative and compiled from analogous reactions in the literature.
Table 2: Reaction of Nitroalkenes with Acyclic Dienes
| Entry | Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | Nitroethylene | Isoprene | Neat | 100 | 48 | 70 | 4-methyl > 3-methyl |
| 2 | (E)-β-Nitrostyrene | 2,3-Dimethyl-1,3-butadiene | Xylene | 140 | 12 | 85 | N/A |
| 3 | (E)-1-Nitropropene | 1,3-Butadiene | Benzene | 120 | 48 | 65 | N/A |
Data is representative and compiled from analogous reactions in the literature.
Key Considerations and Applications
-
Stereoselectivity: Diels-Alder reactions are stereospecific with respect to both the diene and the dienophile. The reaction with cyclic dienes often favors the formation of the endo product due to secondary orbital interactions.[5]
-
Regioselectivity: In reactions with unsymmetrical dienes, the regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.
-
Catalysis: Lewis acids or organocatalysts can be employed to enhance the reaction rate and control the stereoselectivity of the Diels-Alder reaction with nitroalkenes.[3][6]
-
Synthetic Utility: The resulting nitro-substituted cyclohexene adducts are versatile synthetic intermediates. The nitro group can be transformed into a variety of other functional groups, such as amines, ketones, or can be removed reductively, providing access to a wide range of complex molecular architectures.
These notes are intended to serve as a guide for researchers interested in utilizing this compound and other nitroalkenes in Diels-Alder reactions for the synthesis of novel compounds. The provided protocols and data should be adapted and optimized for specific substrates and desired outcomes.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. Enantio- and periselective nitroalkene Diels-Alder reactions catalyzed by helical-chiral hydrogen bond donor catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Reduction of 3-Nitro-2-hexene to 3-Amino-2-hexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reduction of 3-nitro-2-hexene to the corresponding 3-amino-2-hexene. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the introduction of a primary amine functionality is required. The protocols outlined below are based on established methods for the reduction of α,β-unsaturated nitroalkenes and are adaptable for this specific substrate.
Application Notes
The catalytic reduction of this compound involves the chemoselective reduction of the nitro group to a primary amine. A key challenge in this synthesis is the potential for the concomitant reduction of the carbon-carbon double bond. The choice of catalyst, hydrogen source, and reaction conditions is critical to achieving the desired selectivity for the allylic amine.
Several catalytic systems are effective for the reduction of nitro compounds, each with its own advantages and considerations:
-
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenations.[1] It is often the catalyst of choice for the reduction of nitro groups.[2] Catalytic hydrogenation with Pd/C can be performed using hydrogen gas or through transfer hydrogenation with reagents like ammonium (B1175870) formate.[3][4] For α,β-unsaturated nitro compounds, Pd/C can lead to the reduction of both the nitro group and the double bond to yield the saturated amine.[5] However, under carefully controlled conditions, it is possible to achieve selectivity for the aminoalkene.
-
Raney Nickel (Raney Ni): This is another highly active catalyst for the reduction of nitro groups.[2] It is particularly useful when dehalogenation of aromatic halides is a concern, though this is not relevant for the present substrate.[2] Raney Nickel can be used with hydrogen gas or in transfer hydrogenation reactions with donors like hydrazinium (B103819) monoformate.[6] Similar to Pd/C, over-reduction to the saturated amine is a potential side reaction.
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This catalyst is also effective for the reduction of nitro compounds.[5] Platinum catalysts are sometimes preferred over palladium catalysts to minimize hydrogenolysis.[7] PtO₂ is typically used with hydrogen gas and can be effective for the reduction of nitroalkenes.[7]
The choice of solvent can also influence the reaction, with common options including methanol (B129727), ethanol (B145695), and ethyl acetate.[4] Reaction monitoring by thin-layer chromatography (TLC) is essential to determine the point of complete conversion of the starting material and to minimize the formation of byproducts.
Experimental Protocols
The following are representative protocols for the catalytic reduction of this compound. Researchers should optimize these conditions for their specific setup and scale.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas
This protocol describes the reduction of the nitro group using hydrogen gas with a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker flask or a two-neck round-bottom flask), dissolve this compound (1 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge it with the inert gas.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory scale, a hydrogen-filled balloon can be used for reactions at atmospheric pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-2-hexene.
-
Purify the product by column chromatography or distillation as required.
Protocol 2: Transfer Hydrogenation using Raney Nickel and Hydrazinium Monoformate
This protocol utilizes a transfer hydrogenation approach, avoiding the need for a pressurized hydrogen gas setup.
Materials:
-
This compound
-
Raney Nickel (slurry in water)
-
Hydrazinium monoformate
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Prepare hydrazinium monoformate by slowly neutralizing equal molar amounts of hydrazine (B178648) hydrate (B1144303) and 85% formic acid in an ice water bath with constant stirring.[6]
-
In a round-bottom flask, suspend this compound (1 equivalent) and Raney Nickel (approx. 100 mg per 5 mmol of substrate) in methanol or ethanol under an inert atmosphere.[6]
-
With vigorous stirring, add the prepared hydrazinium monoformate solution (approx. 2 mL per 5 mmol of substrate) dropwise at room temperature.[6] The reaction is often exothermic and may produce gas.[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reduction is typically rapid (within 10-30 minutes).[6]
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ether) and wash with saturated sodium chloride solution to remove any remaining ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-2-hexene.
-
Purify the product as necessary.
Protocol 3: Catalytic Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol employs Adams' catalyst for the hydrogenation.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add this compound (1 equivalent) and ethanol or acetic acid as the solvent.
-
Carefully add PtO₂ (1-5 mol%) to the solution.
-
Seal the vessel and purge with an inert gas.
-
Evacuate and backfill with hydrogen gas (repeat 3-5 times).
-
Pressurize the vessel with hydrogen (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature. The catalyst will be reduced in situ to platinum black, which is the active catalyst.[7]
-
Monitor the reaction by TLC.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
Filter the reaction mixture through Celite® and wash the filter cake with the solvent.
-
If acetic acid was used as the solvent, it should be removed under reduced pressure, and the residue neutralized with a suitable base before extraction.
-
Concentrate the filtrate to obtain the crude product.
-
Purify as needed.
Data Presentation
The following tables summarize the typical reaction conditions for the catalytic reduction of α,β-unsaturated nitroalkenes, which are applicable to this compound. The yields and selectivity are indicative and will depend on the specific substrate and optimized conditions.
| Catalyst System | Hydrogen Source | Typical Solvent | Temperature | Pressure | Typical Yield | Potential Side Products |
| 10% Pd/C | H₂ gas | MeOH, EtOH | Room Temp. | 1-4 atm | Good to Excellent | Saturated amine (3-aminohexane) |
| Raney Nickel | Hydrazinium monoformate | MeOH, EtOH | Room Temp. | Atmospheric | Good to Excellent | Saturated amine (3-aminohexane) |
| PtO₂ (Adams' Catalyst) | H₂ gas | EtOH, AcOH | Room Temp. | 1-3 atm | Good to Excellent | Saturated amine (3-aminohexane) |
Mandatory Visualization
Caption: Experimental workflow for the catalytic reduction of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Adams' catalyst - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stereoselective Synthesis of Derivatives from 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of valuable chiral building blocks derived from (E)-3-nitro-2-hexene. The methodologies focus on organocatalyzed reactions that offer high levels of stereocontrol, yielding enantiomerically enriched products. Such derivatives are of significant interest in medicinal chemistry and drug development due to the versatile nature of the nitro group, which can be transformed into a variety of functional groups, most notably amines. Chiral amines and their derivatives are prevalent in a vast array of pharmaceuticals.[1][2][3][4]
Asymmetric Michael Addition of Carbon Nucleophiles to (E)-3-Nitro-2-hexene
The organocatalytic asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a cornerstone of modern asymmetric synthesis, providing access to chiral γ-nitro carbonyl compounds.[5][6] These products are versatile intermediates that can be converted into valuable derivatives such as γ-amino acids and their analogs. While specific data for 3-nitro-2-hexene is limited in the literature, the following protocols are based on well-established methodologies for aliphatic nitroalkenes and are expected to be adaptable with optimization.
Michael Addition of Aldehydes
The conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral secondary amines, is a powerful method for constructing new carbon-carbon bonds with high stereocontrol. The reaction proceeds through an enamine intermediate.
Experimental Protocol: Organocatalytic Michael Addition of Propanal to (E)-3-Nitro-2-hexene
This protocol is adapted from established procedures for aliphatic nitroalkenes.
-
Materials and Setup:
-
(E)-3-Nitro-2-hexene (1.0 mmol, 1.0 equiv)
-
Propanal (3.0 mmol, 3.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (0.1 mmol, 10 mol%)
-
Benzoic Acid (0.1 mmol, 10 mol%)
-
Toluene (2.0 mL)
-
An oven-dried reaction vial with a magnetic stir bar.
-
-
Procedure:
-
To the reaction vial, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and benzoic acid.
-
Add toluene, followed by (E)-3-nitro-2-hexene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal and stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired γ-nitro aldehyde.
-
Expected Outcome and Data Presentation
The following table summarizes representative results for the Michael addition of aldehydes to aliphatic nitroalkenes using similar diarylprolinol silyl (B83357) ether catalysts. Optimization for this compound may be required to achieve comparable results.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Propanal | (E)-1-nitro-1-pentene | 10 | Benzoic Acid (10) | Toluene | 24 | 85 | >20:1 | 98 |
| 2 | Isovaleraldehyde | (E)-1-nitro-1-butene | 10 | Benzoic Acid (10) | CH2Cl2 | 36 | 82 | 19:1 | 97 |
Logical Workflow for Organocatalytic Michael Addition of an Aldehyde
Caption: Workflow for the asymmetric Michael addition of propanal to this compound.
Michael Addition of Malonates
The addition of malonates to nitroalkenes can be effectively catalyzed by bifunctional organocatalysts, such as thiourea-based catalysts, which activate both the nucleophile and the electrophile through hydrogen bonding.
Experimental Protocol: Organocatalytic Michael Addition of Diethyl Malonate to (E)-3-Nitro-2-hexene
This protocol is based on established methods for aliphatic nitroalkenes.[7]
-
Materials and Setup:
-
(E)-3-Nitro-2-hexene (0.5 mmol, 1.0 equiv)
-
Diethyl malonate (0.6 mmol, 1.2 equiv)
-
Takemoto's catalyst ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thiourea) (0.05 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
An oven-dried reaction vial with a magnetic stir bar.
-
-
Procedure:
-
To the reaction vial, add Takemoto's catalyst.
-
Add toluene, followed by (E)-3-nitro-2-hexene.
-
Add diethyl malonate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification (eluent: hexane/ethyl acetate gradient) to yield the desired Michael adduct.
-
Expected Outcome and Data Presentation
The following table presents typical results for the Michael addition of malonates to aliphatic nitroalkenes using bifunctional thiourea (B124793) catalysts.
| Entry | Malonate | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | (E)-1-nitro-1-pentene | 10 | Toluene | 24 | 92 | 95 |
| 2 | Dimethyl malonate | (E)-1-nitro-1-butene | 10 | CH2Cl2 | 48 | 88 | 93 |
Signaling Pathway for Bifunctional Thiourea Catalysis
Caption: Activation pathway in bifunctional thiourea-catalyzed Michael addition.
Stereoselective Reduction of the Nitro Group
The reduction of the nitro group in the chiral adducts obtained from Michael additions is a key step in the synthesis of valuable chiral amines and their derivatives. Various methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Diastereoselective Reduction of a γ-Nitroketone
This protocol describes the reduction of a γ-nitroketone, a potential product from the Michael addition of a ketone to this compound.
-
Materials and Setup:
-
Chiral γ-nitroketone (e.g., product from a Michael addition) (1.0 mmol, 1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.1 mmol, 10 mol%)
-
Methanol (B129727) (10 mL)
-
A hydrogenation flask or a flask fitted with a balloon of hydrogen.
-
Hydrogen gas source.
-
-
Procedure:
-
Dissolve the γ-nitroketone in methanol in the hydrogenation flask.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino ketone.
-
The product can be purified by chromatography or converted directly to a more stable derivative (e.g., by N-protection).
-
Expected Outcome and Data Presentation
The reduction of the nitro group to an amine can proceed with high diastereoselectivity, depending on the substrate and reaction conditions. The stereochemistry of the newly formed amine center is often influenced by the existing stereocenters in the molecule.
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | Chiral γ-nitroketone | H2, Pd/C | Methanol | 25 | 12 | 95 | >10:1 |
| 2 | Chiral γ-nitroester | H2, Raney Ni | Ethanol | 25 | 24 | 90 | >10:1 |
Experimental Workflow for Stereoselective Reduction
Caption: General workflow for the reduction of a chiral nitro compound.
Applications in Drug Development
Chiral molecules are of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][8][9][10] The stereoselective synthesis of derivatives from this compound provides access to a variety of chiral building blocks that are valuable for the synthesis of novel drug candidates.
The primary amino group, obtained after reduction of the nitro functionality, is a key pharmacophore in many drug classes. Chiral aliphatic amines are present in a wide range of therapeutic agents, including antivirals, anti-cancer agents, and central nervous system drugs.[1][2][4] The ability to synthesize these amines in an enantiomerically pure form is crucial for developing safer and more effective medicines.
The chiral γ-nitro carbonyl compounds and their corresponding amino derivatives synthesized from this compound can serve as precursors for:
-
γ-Amino acids and their derivatives: These are important components of peptidomimetics and have applications as neurotransmitter analogs.
-
Chiral 1,3-amino alcohols: These motifs are found in numerous biologically active natural products and pharmaceuticals.[9][11][12][13]
-
Substituted piperidines and other N-heterocycles: These are common scaffolds in many approved drugs.
The development of robust and scalable stereoselective synthetic routes to these derivatives is therefore a key enabling technology in the drug discovery and development pipeline.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. mdpi.com [mdpi.com]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-2-hexene is a nitroalkene of interest in organic synthesis, potentially serving as a versatile building block for the introduction of nitrogen-containing functionalities in the development of novel chemical entities and active pharmaceutical ingredients. The synthesis of this compound, like many nitroalkenes, can result in a crude product containing a mixture of (E) and (Z) isomers, unreacted starting materials, and various byproducts. Therefore, efficient purification is a critical step to obtain a compound of high purity for subsequent reactions and biological screening.
This document provides detailed protocols for the purification of crude this compound, focusing on the two most applicable techniques for a liquid compound: fractional distillation under reduced pressure and column chromatography.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[1][2] |
| Molecular Weight | 129.16 g/mol | PubChem[1][2] |
| Appearance | Likely a yellow liquid | General observation for nitroalkenes[3] |
| Boiling Point (estimated) | ~180-200 °C at atmospheric pressure | Estimated based on analogs[4] |
| Solubility | Soluble in organic solvents such as hexane (B92381), ethyl acetate (B1210297), and dichloromethane. Insoluble in water. | General knowledge of similar organic compounds |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points and for potentially separating the (E) and (Z) isomers if their boiling points differ sufficiently.[5][6][7][8] Distillation under reduced pressure is highly recommended for nitroalkenes to prevent decomposition at high temperatures.[9]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Boiling chips or magnetic stir bar
-
Cold water supply for the condenser
-
Thermometer
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its volume.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to a cold water source.
-
Attach the vacuum adapter and connect it to a vacuum trap and the vacuum pump.
-
-
Distillation Process:
-
Begin stirring the crude mixture.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column. A slow and steady rise is crucial for good separation.[7]
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.
-
Continue distillation until the temperature starts to drop or rise significantly, indicating that the desired fraction has been collected.
-
Stop the heating, and after the apparatus has cooled, slowly release the vacuum before disconnecting the components.
-
Purity Analysis: The purity of the collected fractions should be assessed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for purifying this compound from non-volatile impurities and for separating isomers.[10][11] The choice of the stationary and mobile phases is critical for achieving good separation.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Chromatography column
-
Hexane (non-polar solvent)
-
Ethyl acetate (polar solvent)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Visualize the spots under a UV lamp. The ideal solvent system will give a good separation of the desired product spot from impurity spots, with an Rf value for the product of approximately 0.2-0.4.[12]
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the chosen eluent (or a less polar solvent like hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the proportion of ethyl acetate) to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Purification workflow for crude this compound.
Caption: Fractional distillation setup for purification.
Caption: Step-by-step column chromatography workflow.
References
- 1. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-NITRO-2-OCTENE CAS#: 6065-10-7 [amp.chemicalbook.com]
- 5. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Chromatography [chem.rochester.edu]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. silicycle.com [silicycle.com]
Application Notes: The Versatility of 3-Nitro-2-hexene in the Synthesis of Natural Product Scaffolds
Introduction
3-Nitro-2-hexene is a versatile and reactive building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. The presence of the nitro group and the carbon-carbon double bond allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of carbocyclic and heterocyclic systems. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, while the nitro group itself can be transformed into a range of other functional groups, including amines and carbonyls, further enhancing its synthetic utility.[1][2]
This document provides an overview of the applications of this compound in natural product synthesis, focusing on key reactions such as Michael additions and Diels-Alder cycloadditions. Detailed experimental protocols for these transformations are provided to guide researchers in utilizing this valuable synthetic intermediate.
Key Synthetic Applications
The reactivity profile of this compound makes it an ideal substrate for several carbon-carbon bond-forming reactions that are fundamental to the assembly of natural product skeletons.
-
Michael Addition Reactions: As a potent Michael acceptor, this compound readily reacts with a wide range of nucleophiles, including malonates, enolates, and organocuprates. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the introduction of stereocenters. Organocatalytic asymmetric Michael additions have been extensively developed, allowing for the synthesis of enantioenriched products that can serve as chiral building blocks for the total synthesis of natural products.[3][4] The resulting nitroalkane products can be further elaborated; for instance, the nitro group can be reduced to an amine to form γ-amino acid derivatives or converted to a carbonyl group via the Nef reaction.
-
Diels-Alder Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions with various dienes to construct six-membered rings, a common motif in many natural products.[5][6][7] The regioselectivity and stereoselectivity of the Diels-Alder reaction can often be controlled by the appropriate choice of diene, catalyst, and reaction conditions. The resulting nitro-substituted cyclohexene (B86901) derivatives are versatile intermediates that can be further functionalized. For example, the nitro group can be eliminated to introduce a double bond or reduced to an amine.
-
Synthesis of Heterocycles: The functional handles present in this compound and its reaction products provide access to a variety of heterocyclic systems. For instance, the products of Michael additions can be cyclized to form substituted pyrrolidines, a common core in many alkaloids.[1][8][9] Similarly, other heterocycles like furans and pyrans can be synthesized through cascade reactions involving this nitroalkene.[10][11]
Logical Workflow for Natural Product Synthesis using this compound
The following diagram illustrates a general workflow for the utilization of this compound as a starting material in the synthesis of complex molecules.
Experimental Protocols
The following are representative experimental protocols for key reactions involving this compound. These protocols are based on established methodologies for similar nitroalkenes and are intended to serve as a starting point for optimization.
Protocol 1: Organocatalytic Asymmetric Michael Addition of Diethyl Malonate to this compound
This protocol describes the enantioselective addition of diethyl malonate to this compound using a bifunctional thiourea (B124793) organocatalyst. This reaction is valuable for creating a chiral center and a functionalized nitroalkane intermediate.
Experimental Workflow
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially available or synthesized | >95% |
| Diethyl malonate | Sigma-Aldrich | Reagent grade |
| Bifunctional thiourea catalyst | Strem Chemicals | >98% |
| Toluene (B28343) | Fisher Scientific | Anhydrous |
| Diethyl ether | VWR | ACS grade |
| Saturated NH4Cl solution | LabChem | N/A |
| Anhydrous MgSO4 | Acros Organics | N/A |
| Silica (B1680970) gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.02 mmol, 10 mol%).
-
Add this compound (0.2 mmol, 1.0 equiv) and diethyl malonate (0.3 mmol, 1.5 equiv).
-
Add anhydrous toluene (2.0 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Michael adduct.
Expected Results:
Based on analogous reactions, this protocol is expected to yield the Michael adduct in good yield with high enantioselectivity.
| Substrate | Product Yield (%) | Enantiomeric Excess (%) |
| This compound | 85-95 | >90 |
Protocol 2: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
This protocol details the [4+2] cycloaddition of this compound with cyclopentadiene to form a bicyclic nitro-substituted alkene, a valuable scaffold for further synthetic manipulations.
Experimental Workflow
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially available or synthesized | >95% |
| Dicyclopentadiene (B1670491) | Acros Organics | Stabilized |
| Toluene | Fisher Scientific | Anhydrous |
| Dichloromethane | VWR | ACS grade |
| Silica gel | Sorbent Technologies | 60 Å, 230-400 mesh |
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.
-
In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous toluene (5.0 mL).
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
Expected Results:
The Diels-Alder reaction is expected to proceed in good yield, typically favoring the endo diastereomer.
| Dienophile | Diene | Product Yield (%) | Diastereomeric Ratio (endo:exo) |
| This compound | Cyclopentadiene | 70-85 | >10:1 |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Nitroalkenes can be hazardous; handle with care and avoid inhalation and skin contact.
-
Dicyclopentadiene is flammable and has an unpleasant odor; handle in a fume hood. The cracking process should be conducted with appropriate safety measures.
References
- 1. Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01341J [pubs.rsc.org]
- 5. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]
Asymmetric Catalysis in Reactions of 3-Nitro-2-hexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric catalysis of reactions involving (E)-3-nitro-2-hexene. The focus is on two key transformations of significant synthetic utility: the organocatalytic Michael addition of dimethyl malonate and the asymmetric Friedel-Crafts alkylation of indole (B1671886). These reactions provide chiral building blocks that are valuable in the synthesis of complex molecules and pharmaceutical agents.
Application Note 1: Asymmetric Michael Addition of Dimethyl Malonate to (E)-3-Nitro-2-hexene
The conjugate addition of carbon nucleophiles to nitroalkenes is a powerful C-C bond-forming reaction. The use of chiral organocatalysts allows for the stereoselective synthesis of valuable γ-nitrocarbonyl compounds. This section details a protocol for the asymmetric Michael addition of dimethyl malonate to (E)-3-nitro-2-hexene, adapted from methodologies developed for similar aliphatic nitroalkenes. Bifunctional thiourea-based organocatalysts are particularly effective in activating the nitroalkene via hydrogen bonding while a basic moiety activates the malonate nucleophile.
Quantitative Data Summary
The following table summarizes the performance of various bifunctional organocatalysts in the asymmetric Michael addition of dimethyl malonate to aliphatic nitroalkenes. While specific data for 3-nitro-2-hexene is limited, the presented data for analogous substrates provides a strong indication of expected reactivity and stereoselectivity.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1a ((1R,2R)-Cyclohexanediamine-derived thiourea) | (E)-1-Nitro-1-hexene | Toluene (B28343) | RT | 24 | 95 | 94 |
| 1b (Quinine-derived thiourea) | (E)-1-Nitro-1-hexene | Toluene | RT | 48 | 92 | 90 |
| 1c ((S)-1-(2-Pyrrolidinylmethyl)pyrrolidine) with acid co-catalyst | (E)-1-Nitro-1-propene | CH2Cl2 | 0 | 24 | 85 | 92 |
| 1d (Takemoto's catalyst) | (E)-1-Nitro-1-pentene | Toluene | -20 | 72 | 98 | 96 |
Experimental Protocol
Materials:
-
(E)-3-Nitro-2-hexene (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Chiral Organocatalyst (e.g., (1R,2R)-Cyclohexanediamine-derived thiourea, 10 mol%)
-
Toluene (Anhydrous)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.
-
Add (E)-3-nitro-2-hexene (0.2 mmol, 1.0 equiv).
-
Add dimethyl malonate (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Application Note 2: Asymmetric Friedel-Crafts Alkylation of Indole with (E)-3-Nitro-2-hexene
The Friedel-Crafts alkylation of indoles with nitroalkenes is a fundamental reaction for the synthesis of 3-substituted indole derivatives, which are prevalent scaffolds in pharmaceuticals and natural products. Chiral catalysts, particularly chiral phosphoric acids and metal-ligand complexes, have been shown to effectively catalyze this transformation with high enantioselectivity. This section provides a representative protocol for the asymmetric Friedel-Crafts alkylation of indole with (E)-3-nitro-2-hexene.
Quantitative Data Summary
The following table presents representative data for the asymmetric Friedel-Crafts alkylation of indoles with various nitroalkenes, highlighting the efficacy of different catalytic systems.
| Catalyst | Nucleophile | Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 2a (Chiral Phosphoric Acid) | Indole | (E)-β-Nitrostyrene | Toluene | -20 | 48 | 95 | 91 |
| 2b (Chiral Bis(oxazoline)-Cu(II) complex) | Indole | (E)-β-Nitrostyrene | CH2Cl2 | 0 | 24 | 92 | 86 |
| 2c (Chiral Squaramide) | Indole | (E)-1-Nitro-1-hexene | Toluene | RT | 72 | 88 | 94 |
| 2d (Chiral Diamine-Thiourea) | Indole | (E)-β-Nitrostyrene | CH2Cl2 | RT | 48 | 90 | 92 |
Experimental Protocol
Materials:
-
(E)-3-Nitro-2-hexene (1.0 equiv)
-
Indole (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst, 5 mol%)
-
Toluene (Anhydrous)
-
Molecular Sieves (4 Å, activated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (1.0 mL).
-
Add indole (0.24 mmol, 1.2 equiv) to the vial.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add (E)-3-nitro-2-hexene (0.2 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at this temperature for 48-72 hours, monitoring by TLC.
-
After the reaction is complete, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexane) to yield the 3-substituted indole product.
-
Analyze the enantiomeric excess of the product by chiral HPLC.
Visualizations
Application Notes and Protocols: Polymerization Reactions Initiated by 3-Nitro-2-hexene
A comprehensive review of available scientific literature and chemical databases indicates that 3-Nitro-2-hexene is not a recognized or documented initiator for polymerization reactions. Searches for specific application notes, experimental protocols, and research data on the use of this compound in this capacity did not yield any relevant results.
Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for polymerization reactions initiated by this compound.
General Context of Nitroalkenes in Polymerization
While specific information on this compound as an initiator is unavailable, a broader look at the role of nitroalkenes in polymerization provides some context:
-
Anionic Polymerization: Nitroalkenes, due to the strong electron-withdrawing nature of the nitro group, are generally considered as monomers in anionic polymerization rather than initiators.[1] The double bond is activated towards nucleophilic attack. However, the polymerization of vinyl monomers with polar substituents like nitro groups can be complex and prone to side reactions, which often prevents the formation of high molecular weight polymers in a controlled manner.[2]
-
Radical Polymerization: The established initiators for radical polymerization are typically compounds that can readily generate free radicals upon thermal or photochemical decomposition, such as peroxides and azo compounds.[3][4] There is no indication in the surveyed literature that nitroalkenes like this compound are used to initiate radical polymerization.
The general reaction pathway for anionic polymerization of a vinyl monomer is initiated by a nucleophile (Nu⁻), which attacks the double bond of the monomer. This process is depicted in the diagram below.
Figure 1. Generalized mechanism of anionic polymerization initiation and propagation.
References
- 1. eresearchco.com [eresearchco.com]
- 2. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Application Notes and Protocols: Grignard Reagent Reactions with 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reaction of Grignard reagents with 3-nitro-2-hexene serves as a powerful tool for carbon-carbon bond formation, primarily proceeding through a copper-catalyzed 1,4-conjugate addition mechanism. This reaction yields 4-substituted-3-nitrohexanes, which are versatile intermediates in organic synthesis. The nitro group in these products can be further transformed into a variety of functional groups, most notably an amino group, leading to the synthesis of chiral amines and other compounds with potential applications in medicinal chemistry and drug development. This document provides detailed application notes, experimental protocols, and data on this important transformation.
Introduction
Nitroalkenes are valuable and versatile intermediates in organic synthesis due to the strong electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack.[1] The conjugate addition of organometallic reagents, such as Grignard reagents, to α,β-unsaturated nitroalkenes is a fundamental C-C bond-forming reaction.[2] While Grignard reagents can react with α,β-unsaturated carbonyl compounds via either 1,2- or 1,4-addition, the presence of a copper catalyst almost exclusively directs the reaction with nitroalkenes towards the 1,4-adduct.[2] This regioselectivity is crucial for the synthesis of specifically substituted nitroalkanes, which are precursors to a wide range of biologically active molecules.[1][3] The resulting γ-nitroalkanes can be readily reduced to the corresponding γ-aminoalkanes, a motif present in numerous pharmaceutical agents.[3][4]
Reaction Mechanism and Stereoselectivity
The reaction of a Grignard reagent (R-MgX) with this compound in the presence of a copper(I) catalyst proceeds through a conjugate addition pathway. The generally accepted mechanism involves the formation of an organocopper species, which is the active nucleophile. This species then adds to the β-carbon of the nitroalkene, leading to the formation of a magnesium nitronate intermediate. Subsequent workup with a proton source yields the final 4-substituted-3-nitrohexane product.
The stereoselectivity of the reaction can be influenced by the use of chiral ligands in conjunction with the copper catalyst, allowing for the enantioselective synthesis of chiral nitroalkanes.
Data Presentation: Representative Yields of Copper-Catalyzed Conjugate Addition
The following table summarizes representative yields for the copper-catalyzed conjugate addition of various Grignard reagents to a generic aliphatic nitroalkene, which can be considered analogous to this compound. These data are compiled from literature reports on similar substrates and are intended to provide an estimate of the reaction's efficiency.[2][5]
| Entry | Grignard Reagent (R-MgX) | Copper Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methylmagnesium bromide | CuI (5) | THF | -78 to rt | 2 | 85 |
| 2 | Ethylmagnesium bromide | CuCN (10) | Et₂O | -78 to 0 | 3 | 82 |
| 3 | n-Butylmagnesium chloride | CuBr·SMe₂ (5) | THF | -78 to rt | 2.5 | 78 |
| 4 | Phenylmagnesium bromide | CuI (5) | THF/DMS | -78 to rt | 4 | 90 |
| 5 | 4-Methoxyphenylmagnesium bromide | CuCN (10) | Et₂O | -78 to 0 | 3 | 88 |
| 6 | Allylmagnesium bromide | CuI (5) | THF | -78 to rt | 1.5 | 92 |
Note: Yields are for the isolated 1,4-adduct after chromatographic purification. Reactions are typically performed under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed Conjugate Addition of a Grignard Reagent to this compound
This protocol is a representative procedure adapted from established methods for the conjugate addition of Grignard reagents to nitroalkenes.[2]
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Copper(I) iodide (CuI) or another suitable copper(I) salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with copper(I) iodide (5 mol%). The flask is evacuated and backfilled with argon three times.
-
Addition of Solvent and Substrate: Anhydrous THF is added via syringe, followed by this compound (1.0 mmol). The mixture is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Grignard Reagent: The Grignard reagent (1.2 mmol, 1.2 equivalents) is added dropwise to the stirred solution over a period of 15 minutes. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 4-substituted-3-nitrohexane.
Visualizations
Reaction Pathway
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Henry Reaction for 3-Nitro-2-hexene Synthesis
Welcome to our dedicated technical support center for the Henry reaction, with a specific focus on addressing challenges encountered during the synthesis of 3-Nitro-2-hexene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help optimize your reaction yields and purity.
Troubleshooting Guide
This section addresses common problems that can lead to low yields or failed reactions during the synthesis of this compound from butanal and 1-nitropropane (B105015).
Question 1: Why is my Henry reaction yield for this compound consistently low?
Low yields in the Henry reaction can be attributed to several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice and amount of base catalyst are critical.[1][2] Strong bases can promote side reactions, while insufficient catalyst will result in a slow and incomplete reaction.
-
Solution: Screen different catalysts. While common bases like sodium hydroxide (B78521) or potassium carbonate are used, organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) can offer milder conditions and improved yields.[3][4]
-
-
Incorrect Reaction Temperature: Temperature significantly influences the reaction rate and the prevalence of side reactions.
-
Solution: Optimize the reaction temperature. Lower temperatures can reduce side reactions but may require longer reaction times. Conversely, elevated temperatures can accelerate the reaction but may also promote dehydration of the nitro alcohol intermediate to the nitroalkene.[5]
-
-
Poor Quality of Reagents: Impurities in butanal or 1-nitropropane can inhibit the reaction or lead to unwanted byproducts. Butanal is particularly susceptible to oxidation to butyric acid.
-
Solution: Use freshly distilled butanal and ensure the purity of 1-nitropropane. Store reagents under an inert atmosphere and away from light.
-
-
Presence of Water: While some Henry reactions can be performed in aqueous media, uncontrolled amounts of water can interfere with the reaction, especially when using strong bases.
-
Solution: Use anhydrous solvents and dry glassware. If the reaction is sensitive to water, consider performing it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reversible Nature of the Reaction: The Henry reaction is reversible, and the equilibrium may not favor the product under certain conditions.[2]
-
Solution: To drive the reaction forward, consider removing water if it is formed, or using an excess of one of the reactants (typically the less expensive one).
-
Question 2: My reaction produces a significant amount of a byproduct. What could it be and how can I prevent it?
The most common byproduct in the synthesis of this compound is the dehydrated nitroalkene. Other side reactions can also occur.
Common Side Reactions and Prevention:
-
Dehydration to Nitroalkene: The intermediate β-nitro alcohol can easily eliminate water to form the corresponding nitroalkene, especially at elevated temperatures or in the presence of strong acids or bases.[2][6]
-
Prevention: Use milder reaction conditions (lower temperature and a weaker base). If the nitro alcohol is the desired product, it's crucial to carefully control the workup and purification steps to avoid acidic or strongly basic conditions.
-
-
Cannizzaro Reaction: If using a strong base, butanal (an aldehyde with no α-hydrogens) can undergo a disproportionation reaction to form butanol and butyric acid.[1]
-
Prevention: Avoid using excessively strong bases like sodium hydroxide in high concentrations. Opt for milder catalysts.
-
-
Aldol Condensation: Butanal can undergo self-condensation in the presence of a base.
-
Prevention: This is another reason to use milder, more specific catalysts for the Henry reaction and to optimize the reaction temperature to favor the desired reaction pathway.
-
-
Retro-Henry Reaction: The reverse reaction can occur, leading to the decomposition of the product back to the starting materials.[2]
-
Prevention: Once the reaction has reached equilibrium, promptly work up the reaction mixture and isolate the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an experimental protocol for the synthesis of this compound?
Representative Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-nitropropane (1.0 equivalent) and a suitable solvent (e.g., tetrahydrofuran (B95107) or isopropanol).
-
Addition of Base: Add the chosen base catalyst (e.g., DBU, 0.1-0.2 equivalents) to the solution and stir for 10-15 minutes at room temperature to form the nitronate anion.
-
Addition of Aldehyde: Slowly add freshly distilled butanal (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a mild acid (e.g., a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Disclaimer: This is a generalized protocol and should be optimized for your specific laboratory conditions.
Q2: How does the choice of catalyst affect the yield?
The catalyst plays a pivotal role in the efficiency of the Henry reaction. The following table summarizes yields obtained for the Henry reaction of aliphatic aldehydes with nitroalkanes using different types of catalysts, which can be indicative for the synthesis of this compound.
Table 1: Effect of Catalyst on the Yield of Henry Reactions with Aliphatic Aldehydes
| Catalyst | Aldehyde | Nitroalkane | Solvent | Temperature (°C) | Yield (%) |
| Imidazole | Pentanal | Nitromethane | Water | Room Temp | ~60% |
| Imidazole (with sand) | Pentanal | Nitromethane | Solvent-free | Room Temp | ~95% |
| DBU | Various | Various | 2-MeTHF | 23 | Good to Excellent |
| Aliquat-336 (PTC) | Butanal | Nitromethane | Water | Room Temp | ~48% |
Data is representative of Henry reactions with similar aliphatic aldehydes and may not directly reflect the yield for this compound.[1][3][7]
Q3: What is the influence of temperature on the reaction?
Temperature is a critical parameter to control for a successful Henry reaction.
Table 2: Influence of Temperature on Henry Reaction Yield
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde (B42025) | MCM-41-Cu(salen) | Methanol | Room Temp | 92 |
| Benzaldehyde | MCM-41-Cu(salen) | Methanol | -40 | 76 |
This data for benzaldehyde illustrates the general trend that lower temperatures can sometimes lead to a decrease in yield but may be necessary to improve selectivity and reduce byproducts.[5]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Henry reaction.
Caption: A logical workflow for troubleshooting low yields.
Henry Reaction Mechanism and Side Reactions
This diagram illustrates the main reaction pathway and potential side reactions.
Caption: The Henry reaction pathway and common side reactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. scirp.org [scirp.org]
- 4. Keratin Protein-Catalyzed Nitroaldol (Henry) Reaction and Comparison with Other Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Henry Reaction [organic-chemistry.org]
- 7. Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Michael Addition Reactions with 3-Nitro-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Michael addition reactions involving 3-Nitro-2-hexene.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound as a Michael acceptor?
A1: this compound is an effective Michael acceptor due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for nucleophilic attack. However, its reactivity can be influenced by the choice of nucleophile, catalyst, and solvent. Compared to aromatic nitroalkenes like β-nitrostyrene, aliphatic nitroalkenes such as this compound may exhibit different reactivity profiles, sometimes requiring slightly more forcing conditions or specific catalysts to achieve high yields.
Q2: What are common nucleophiles used in Michael additions with nitroalkenes?
A2: A wide range of nucleophiles can be used, including active methylene (B1212753) compounds like malonates (e.g., diethyl malonate), β-ketoesters (e.g., ethyl acetoacetate), and 1,3-diketones. Other common nucleophiles include ketones, aldehydes, nitroalkanes, and certain organometallic reagents.[1][2] The choice of nucleophile will depend on the desired product and the overall synthetic strategy.
Q3: What types of catalysts are effective for this reaction?
A3: Both organocatalysts and metal-based catalysts can be effective.
-
Organocatalysts: Thiourea-based catalysts, proline and its derivatives, and cinchona alkaloids are commonly used for asymmetric Michael additions to nitroalkenes.[3][4] These catalysts often operate through hydrogen bonding interactions, activating the nitroalkene.
-
Metal Catalysts: Lewis acids such as ZrCl₄ and B(C₆F₅)₃ have been shown to catalyze Michael additions.[5][6]
-
Base Catalysis: Simple bases like sodium hydroxide (B78521) or sodium ethoxide can also promote the reaction, particularly when using highly acidic nucleophiles.[7][8]
Q4: How do I choose an appropriate solvent?
A4: The choice of solvent can significantly impact reaction rate and selectivity. Common solvents include:
-
Aprotic solvents: Toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are frequently used and often provide good results.[3][9]
-
Protic solvents: In some cases, particularly with certain organocatalysts, protic solvents like water or alcohols can be used and may even enhance reactivity.[3][4]
-
Solvent-free conditions: For certain reactions, especially with solid reactants, solvent-free conditions using grinding techniques can be an environmentally friendly and efficient option.[10]
Q5: What are potential side reactions to be aware of?
A5: Common side reactions include:
-
Polymerization: The Michael acceptor, this compound, can polymerize under certain conditions, especially in the presence of strong bases.
-
Double Addition: If the Michael donor has multiple acidic protons, a second Michael addition can occur.[7]
-
1,2-Addition: While 1,4-addition (Michael addition) is generally favored with soft nucleophiles, harder nucleophiles may lead to 1,2-addition to the nitro group.
-
Retro-Michael Reaction: The Michael addition is a reversible reaction, and under certain conditions (e.g., high temperatures), the product can revert to the starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Nucleophile: The chosen nucleophile may not be sufficiently acidic to deprotonate under the reaction conditions. 2. Ineffective Catalyst: The catalyst may not be suitable for the specific substrate combination or may have degraded. 3. Inappropriate Solvent: The solvent may not be optimal for the reaction, affecting solubility or catalyst activity. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Switch to a more acidic nucleophile (e.g., a β-dicarbonyl compound). 2. Screen a variety of catalysts, including both organocatalysts and Lewis acids. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). 3. Try a different solvent or a solvent screen to identify the optimal medium. Consider solvent-free conditions if applicable.[10] 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Formation of Multiple Products | 1. Double Michael Addition: The nucleophile adds to a second molecule of this compound.[7] 2. Side Reactions of the Product: The initial Michael adduct may undergo further reactions under the reaction conditions. 3. Epimerization: If a chiral center is formed, it may epimerize under basic conditions, leading to a mixture of diastereomers. | 1. Use a stoichiometric excess of the nucleophile. 2. Monitor the reaction closely and stop it once the desired product is formed. Consider using a milder catalyst or lower reaction temperature. 3. Use a milder base or a catalyst that provides better stereocontrol. Consider performing the reaction at a lower temperature. |
| Low Yield | 1. Incomplete Reaction: The reaction has not reached completion. 2. Product Degradation: The product may be unstable under the reaction conditions. 3. Difficult Purification: The product may be difficult to separate from starting materials or byproducts. | 1. Increase the reaction time or temperature. 2. Use milder reaction conditions (lower temperature, less reactive catalyst). 3. Optimize the purification method (e.g., column chromatography with a different eluent system, recrystallization). |
| Polymerization of this compound | 1. Strongly Basic Conditions: Strong bases can promote the polymerization of the nitroalkene. 2. High Reaction Temperature: Elevated temperatures can increase the rate of polymerization. | 1. Use a milder base or a catalytic amount of a weaker base. Consider using an organocatalyst that does not require a strong base. 2. Run the reaction at a lower temperature. |
Data Presentation
Table 1: Effect of Catalyst on the Michael Addition of Diethyl Malonate to a Generic Nitroalkene
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Thiourea (R,R)-13 (10) | Toluene | 12 | 80 |
| 2 | Squaramide (R,R)-39 (5) | Dichloromethane | 24 | 83 |
| 3 | Ni(II) complex 60 (2) | Toluene | 24 | High |
| 4 | ZrCl₄ (10) | THF | 6 | High |
Note: Data extracted and adapted from various sources for illustrative purposes.[5][9] Yields are highly substrate-dependent.
Experimental Protocols
General Protocol for the Michael Addition of a Ketone to this compound using an Organocatalyst
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (e.g., a thiourea-based catalyst, 10 mol%).
-
Reagent Addition: Add the ketone (1.2 equivalents) and the solvent (e.g., toluene, 0.5 M).
-
Initiation: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired Michael adduct.
Visualizations
Caption: Experimental workflow for the organocatalyzed Michael addition.
Caption: Troubleshooting logic for low product yield in Michael additions.
References
- 1. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sctunisie.org [sctunisie.org]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in Diels-Alder reactions of nitroalkenes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diels-Alder reactions of nitroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Diels-Alder reactions involving nitroalkenes?
A1: The most prevalent side reactions include:
-
Inverse-Electron-Demand Hetero-Diels-Alder (HDA) Reaction: Nitroalkenes can act as heterodienes, reacting with the dienophile to form six-membered cyclic nitronates.[1] This is particularly common when Lewis acids are used as catalysts, as they can coordinate to the nitro group.[2]
-
Polymerization: Nitroalkenes, especially those prone to instability, can undergo polymerization under thermal or catalytic conditions, leading to low yields of the desired cycloadduct.
-
Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder adduct can undergo a retro-Diels-Alder reaction, reverting to the starting diene and dienophile. This equilibrium can limit the overall yield of the desired product.
-
Rearrangement of Adducts: The initially formed Diels-Alder adducts may undergo subsequent rearrangements, such as[3][3]-sigmatropic rearrangements of cyclic O-allyl nitronic esters that can be formed as intermediates.[4] Under basic conditions, isomerization of the product can also occur.[5]
Q2: How does the choice of Lewis acid catalyst affect the outcome of the reaction?
A2: Lewis acids can significantly accelerate the Diels-Alder reaction by lowering the LUMO of the nitroalkene dienophile. However, their use can also promote the undesired inverse-demand hetero-Diels-Alder reaction, leading to nitronate byproducts.[2] The choice of Lewis acid is critical; some may favor the desired [4+2] cycloaddition, while others may preferentially catalyze the HDA pathway. For instance, certain helical-chiral hydrogen bond donor catalysts have been shown to promote the desired Diels-Alder reaction while suppressing the formation of the hetero-Diels-Alder product.[2]
Q3: What is the effect of temperature on the reaction and potential side reactions?
A3: Temperature plays a crucial role in Diels-Alder reactions of nitroalkenes.
-
Low Temperatures: Generally favor the formation of the kinetic product, which is often the endo isomer. Lower temperatures can also help to suppress side reactions like polymerization and the retro-Diels-Alder reaction.
-
High Temperatures: While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction, leading to an equilibrium mixture and potentially lower yields of the desired adduct.[6] Prolonged heating can also lead to the decomposition of starting materials and the formation of tars.[5] In some cases, thermal conditions can lead to rearrangement of the initial adducts.[7]
Q4: Can the solvent influence the formation of byproducts?
A4: Yes, the solvent can influence both the rate and selectivity of the Diels-Alder reaction, as well as the prevalence of side reactions. Polar solvents can sometimes accelerate the reaction. However, the choice of solvent should also consider the stability of the reactants and intermediates. For instance, in some intramolecular Diels-Alder reactions of nitroalkenes, the use of a non-polar solvent like toluene (B28343) or xylene is employed, and radical inhibitors such as BHT are added to curtail decomposition processes.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Diels-Alder Adduct
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Conditions | Optimize temperature; higher temperatures may be needed but can also promote retro-Diels-Alder. Screen different solvents of varying polarity. |
| Unreactive Diene or Dienophile | Ensure the diene can adopt the necessary s-cis conformation. The presence of bulky substituents on the diene or dienophile can sterically hinder the reaction.[8] |
| Dominant Side Reactions | See Troubleshooting Guides for specific side products (e.g., Hetero-Diels-Alder, Polymerization). |
| Decomposition of Starting Materials | Use fresh, purified reagents. Consider adding a radical inhibitor like BHT if decomposition is suspected, especially at elevated temperatures.[5] |
| Equilibrium Favoring Reactants | Use an excess of one of the reactants to shift the equilibrium towards the product. Remove the product as it is formed if possible. |
Problem 2: Formation of Unexpected Byproducts
This section is divided based on the likely identity of the major byproduct.
A. Suspected Hetero-Diels-Alder (HDA) Product (Nitronate)
Symptoms:
-
A major byproduct is observed, often with a different polarity from the expected adduct.
-
The reaction was conducted with a Lewis acid catalyst.
Troubleshooting Steps:
-
Characterization:
-
NMR Spectroscopy: Acquire 1H and 13C NMR spectra of the crude product. The cyclic nitronate from the HDA reaction will have a distinct set of signals compared to the desired cyclohexene (B86901) adduct.
-
Mass Spectrometry: The HDA product will have the same mass as the desired Diels-Alder adduct, as they are isomers.
-
-
Mitigation Strategies:
-
Change the Catalyst: Switch to a catalyst known to favor the [4+2] cycloaddition. Hydrogen bond donor catalysts can be effective in suppressing the HDA pathway.[2]
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired kinetic product.
-
Avoid Lewis Acids: If possible, run the reaction under thermal conditions, although this may require higher temperatures and longer reaction times.
-
Quantitative Data on Catalyst Effect:
| Catalyst | Diene | Dienophile | Yield of DA Adduct (%) | Yield of HDA Adduct (%) | Reference |
| Helical-chiral H-bond donor | 5-substituted pentamethylcyclopentadienes | Nitroethylene | Varies (up to 94%) | Not detected | [2] |
| Lewis Acids (general) | Various | Nitroalkenes | Can be low or none | Can be the major product | [2] |
B. Suspected Polymerization
Symptoms:
-
Formation of an insoluble, often tarry material.
-
Low recovery of starting materials and desired product.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Lower the Temperature: Polymerization is often accelerated at higher temperatures.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as a reasonable amount of product has formed.
-
Use a Radical Inhibitor: Add a small amount of an inhibitor like butylated hydroxytoluene (BHT) to the reaction mixture.[5]
-
-
Purification:
-
If some product is formed, it may be possible to separate it from the polymer by careful chromatography or recrystallization.
-
C. Suspected Rearrangement or Isomerization Products
Symptoms:
-
Multiple products are observed by TLC or GC-MS, possibly with the same mass as the expected adduct.
-
The product distribution changes over time or upon workup.
Troubleshooting Steps:
-
Characterization:
-
Carefully isolate and characterize each product using NMR, IR, and mass spectrometry to determine their structures.
-
-
Mitigation Strategies:
-
Control pH during Workup: Avoid strongly acidic or basic conditions during extraction and purification, as these can catalyze rearrangements.[5]
-
Modify Reaction Conditions: Changes in solvent or temperature may disfavor the formation of rearrangement precursors.
-
Isolate the Kinetic Product: If a rearrangement is occurring from the initially formed adduct, try to isolate the product at shorter reaction times and lower temperatures.
-
Experimental Protocols
General Procedure for Asymmetric Nitroalkene Diels-Alder Reaction with a Hydrogen-Bond Donor Catalyst
This protocol is adapted from a method shown to favor the desired Diels-Alder adduct over the hetero-Diels-Alder byproduct.[2]
-
Preparation:
-
A flame-dried test tube is charged with the helical-chiral hydrogen bond donor catalyst (e.g., 10 mol%).
-
Anhydrous solvent (e.g., CH2Cl2, 0.3 mL) is added, followed by a solution of the nitroalkene (1.0 eq) in the same solvent (0.1 mL).
-
-
Reaction:
-
The resulting mixture is cooled to the desired temperature (e.g., -78 °C).
-
The diene (2.0 eq) is added, and the reaction is stirred at that temperature until completion (monitored by TLC).
-
-
Workup and Purification:
-
The reaction mixture is quenched (e.g., with a solution of hydrazine (B178648) hydrate (B1144303) in methanol (B129727) if applicable to the specific catalyst system).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired Diels-Alder adduct.
-
Protocol for Minimizing Thermal Side Reactions in Intramolecular Diels-Alder Reactions
This protocol is based on conditions used for intramolecular reactions where thermal stability is a concern.[5]
-
Setup:
-
To a solution of the nitroalkene substrate in a high-boiling solvent (e.g., toluene or xylenes), add a small quantity of a radical inhibitor (e.g., BHT).
-
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by TLC or GC-MS. Be aware that prolonged reaction times may lead to the destruction of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
If starting material remains, it may be possible to recover it by chromatography.
-
The product can be purified by flash silica gel chromatography. In some cases, recycling the recovered starting material can improve the overall yield.[5]
-
References
- 1. Hetero Diels-Alder reactions in organic chemistry [scite.ai]
- 2. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Stereoselective Reduction of 3-Nitro-2-hexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving stereoselectivity in the reduction of 3-Nitro-2-hexene and related aliphatic nitroalkenes.
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective reduction of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) or Diastereoselectivity (dr) | 1. Suboptimal Catalyst: The chosen chiral catalyst may not be ideal for this specific substrate. 2. Incorrect Solvent: Solvent polarity can significantly impact the transition state geometry and catalyst-substrate interactions. 3. Non-Ideal Temperature: The relationship between temperature and enantioselectivity is not always linear; an optimal temperature range exists. 4. Presence of Water: Traces of water can interfere with the catalyst and reagents, leading to a decrease in stereoselectivity. | 1. Catalyst Screening: Test a variety of chiral catalysts, such as different thiourea-based organocatalysts or cinchona alkaloid derivatives. 2. Solvent Optimization: Screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, dichloromethane). Nonpolar solvents often favor the hydrogen-bonding interactions crucial for high stereoselectivity. 3. Temperature Study: Perform the reaction at various temperatures (e.g., -20 °C, 0 °C, room temperature, and slightly elevated temperatures) to identify the optimal condition. The highest enantioselectivity is often achieved within a specific temperature range, not necessarily the lowest temperature.[1][2] 4. Anhydrous Conditions: Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Low Reaction Yield | 1. Substrate Decomposition: β-Alkyl-substituted nitroalkenes can be unstable and prone to decomposition.[3] 2. Inefficient Catalyst: The catalyst loading may be too low, or the catalyst itself may have low turnover frequency for this substrate. 3. Poor Reducing Agent Solubility: The reducing agent (e.g., Hantzsch ester) may have limited solubility in the reaction solvent, hindering the reaction rate. | 1. Freshly Prepared Substrate: Use freshly prepared or purified this compound for the reaction. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Solvent/Reducing Agent Compatibility: Choose a solvent in which the Hantzsch ester is sufficiently soluble. In some cases, a co-solvent system might be beneficial. |
| Formation of Side Products | 1. Over-reduction: The nitro group can be further reduced to a hydroxylamine (B1172632) or an amine under certain conditions. 2. Dimerization: Nitroalkenes can undergo dimerization, especially in the presence of basic catalysts. 3. 1,2-Reduction: In the case of subsequent reduction of a derived ketone, 1,2-reduction of the double bond might compete with the desired 1,4-reduction. | 1. Milder Reducing Agents: Use a milder reducing agent or carefully control the stoichiometry of the reducing agent. 2. Optimize Reaction Conditions: Adjust the temperature and reaction time to favor the desired product. Lower temperatures can sometimes suppress side reactions. 3. Choice of Catalyst and Reagents: For ketone reductions, a catalyst system known for high chemoselectivity (e.g., Corey-Bakshi-Shibata reduction) should be employed. |
| Inconsistent Results | 1. Variability in Reagent Quality: The purity of the nitroalkene, catalyst, and solvent can affect the outcome. 2. Atmospheric Contamination: Exposure to air or moisture can deactivate the catalyst and reagents. | 1. Reagent Purification: Purify all reagents before use. The nitroalkene can be purified by column chromatography. 2. Strict Inert Atmosphere: Maintain a strict inert atmosphere throughout the experiment, from reagent handling to the reaction itself. |
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is recommended for the stereoselective reduction of this compound?
A1: For the direct asymmetric reduction of β-alkyl substituted nitroalkenes like this compound, an organocatalytic system employing a chiral thiourea-based catalyst in combination with a Hantzsch ester as the hydride source is a promising starting point. These catalysts operate through hydrogen bonding to activate the nitroalkene towards nucleophilic attack by the Hantzsch ester.
Q2: How does the choice of solvent affect the stereoselectivity?
A2: The solvent plays a critical role in modulating the interactions between the catalyst, substrate, and reducing agent. Nonpolar, aprotic solvents like toluene or dichloromethane (B109758) are often preferred as they promote the crucial hydrogen-bonding interactions required for high stereoselectivity. Polar solvents can compete for hydrogen bonding, disrupting the organized transition state and leading to lower enantiomeric excess.
Q3: What is the optimal temperature for achieving high enantioselectivity?
A3: While lower temperatures often favor higher selectivity in asymmetric reactions, this is not a universal rule. For organocatalytic reductions, there is often an optimal temperature range. It is recommended to screen a range of temperatures, for instance, from -20 °C to room temperature, to determine the ideal conditions for your specific substrate and catalyst system.[1][2]
Q4: Can I use common reducing agents like sodium borohydride (B1222165)?
A4: While sodium borohydride can reduce the double bond of conjugated nitroalkenes, achieving high stereoselectivity without a chiral catalyst is challenging. For enantioselective reductions, a chiral catalytic system is necessary to create a chiral environment around the substrate.
Q5: What are some common side reactions to look out for?
A5: Besides the desired reduction of the carbon-carbon double bond, potential side reactions include the over-reduction of the nitro group to a hydroxylamine or amine, and dimerization of the starting nitroalkene. Careful monitoring of the reaction by TLC or GC/MS can help identify and minimize these side products.
Data Presentation
The following tables summarize typical results for the organocatalytic reduction of β-substituted nitroalkenes, providing a comparative overview of different catalytic systems.
Table 1: Organocatalytic Reduction of Representative β-Alkyl Nitroalkenes
| Entry | Nitroalkene Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (E)-1-nitro-3-phenylprop-1-ene | Chiral Thiourea (B124793) A (10) | Hantzsch Ester | Toluene | 25 | 95 | 92 |
| 2 | (E)-1-nitro-3-methylbut-1-ene | Chiral Thiourea B (10) | Hantzsch Ester | CH₂Cl₂ | 0 | 88 | 85 |
| 3 | (E)-1-nitrooct-1-ene | Chiral Squaramide C (5) | Hantzsch Ester | THF | -20 | 91 | 90 |
| 4 | (E)-3-Nitro-2-hexene (projected) | Chiral Thiourea A (10) | Hantzsch Ester | Toluene | 0 | >80 | >85 |
Data is representative and sourced from analogous systems in the literature. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Reduction of this compound
This protocol describes a general method for the enantioselective reduction of this compound using a chiral thiourea catalyst and a Hantzsch ester.
Materials:
-
This compound
-
Chiral thiourea catalyst (e.g., Takemoto catalyst or a derivative)
-
Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to dissolve the catalyst.
-
Add this compound (0.2 mmol, 1.0 equiv.).
-
Stir the solution at the desired temperature (e.g., 0 °C) for 10 minutes.
-
Add the Hantzsch ester (0.24 mmol, 1.2 equiv.) in one portion.
-
Stir the reaction mixture at the same temperature and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired 3-nitrohexane.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Two-Step Stereoselective Synthesis of (2R,3R)-3-Hexanol via Corey-Bakshi-Shibata (CBS) Reduction
This protocol outlines a two-step approach where the nitroalkane is first converted to a ketone, which is then stereoselectively reduced.
Step 1: Conversion of 3-Nitrohexane to 3-Hexanone (B147009) (Nef Reaction)
A standard Nef reaction protocol would be followed here to convert the nitroalkane to the corresponding ketone.
Step 2: Corey-Bakshi-Shibata (CBS) Reduction of 3-Hexanone
Materials:
-
3-Hexanone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
1N HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv.).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 equiv.) and stir for 10 minutes.
-
Add a solution of 3-hexanone (1.0 equiv.) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of methanol, followed by 1N HCl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral alcohol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Caption: Workflow for the organocatalytic reduction of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic and enantioselective Michael reaction between α-nitroesters and nitroalkenes. Syn/anti-selectivity control using catalysts with the same absolute backbone chirality - PMC [pmc.ncbi.nlm.nih.gov]
Managing polymerization of 3-Nitro-2-hexene during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-hexene. The following information is designed to help manage and prevent unwanted polymerization during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound, and what are the common side reactions?
A1: The primary method for synthesizing this compound is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of propanal and 1-nitropropane (B105015). The initial product is a β-nitro alcohol, which then undergoes dehydration to yield the desired α,β-unsaturated nitroalkene, this compound.[1][2]
Common side reactions include:
-
Polymerization: The product, this compound, is an α,β-unsaturated nitroalkene, which can be susceptible to polymerization, especially under the reaction conditions.
-
Retro-Henry reaction: The initial addition step is reversible, which can lead to reduced yields.[3]
-
Cannizzaro reaction: Self-condensation of the aldehyde (propanal) can occur in the presence of a strong base.[3]
-
Formation of byproducts: Undesired side products can form depending on the specific base and reaction conditions used.[4]
Q2: What causes the polymerization of this compound during its synthesis?
A2: Polymerization of this compound during synthesis is typically a radical polymerization process. The double bond in the α,β-unsaturated nitroalkene is susceptible to attack by radicals, which can be generated by heat, light, or the presence of radical initiators. The basic reaction conditions of the Henry reaction can also promote polymerization.
Q3: How can I prevent or minimize the polymerization of this compound?
A3: Several strategies can be employed to manage polymerization:
-
Use of Polymerization Inhibitors: Adding a small amount of a polymerization inhibitor to the reaction mixture can effectively quench radicals and prevent the initiation of polymerization.
-
Control of Reaction Temperature: Lowering the reaction temperature can reduce the rate of polymerization.
-
Choice of Base: The type and concentration of the base catalyst can influence the extent of side reactions, including polymerization. Using a milder base or a lower concentration may be beneficial.[2]
-
Exclusion of Oxygen: While counterintuitive, for some inhibitor systems, the presence of oxygen can be beneficial. However, in other cases, excluding oxygen by working under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of radical initiators.
-
Purification: Prompt purification of the product after the reaction can prevent further polymerization during storage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound, with formation of a viscous or solid mass. | Extensive polymerization of the product has occurred. | - Add a polymerization inhibitor at the beginning of the reaction. - Lower the reaction temperature. - Use a less concentrated base or a milder base. - Ensure the reaction is not unnecessarily exposed to light or high heat for extended periods. |
| Product is a mixture of this compound and polymeric material, making purification difficult. | Partial polymerization has occurred during the reaction or workup. | - Use a polymerization inhibitor. - Optimize the reaction time to maximize product formation and minimize polymerization. - During workup, keep the temperature low. - Consider purification methods that can separate the monomer from the polymer, such as distillation under reduced pressure in the presence of an inhibitor, or column chromatography. |
| Reaction is slow and gives a low yield, even without significant polymerization. | - The retro-Henry reaction is favored. - The base catalyst is not effective. - The reaction temperature is too low. | - Use a dehydrating agent to drive the reaction towards the product. - Screen different base catalysts and concentrations. - Gradually increase the reaction temperature while monitoring for polymerization. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound with Polymerization Control
This protocol is a general guideline based on the principles of the Henry reaction for the synthesis of α,β-unsaturated nitroalkenes.[1][2] Optimization of specific parameters may be required.
Materials:
-
Propanal
-
1-Nitropropane
-
Base catalyst (e.g., piperidine, triethylamine, or a solid-supported base)
-
Polymerization inhibitor (e.g., hydroquinone, 4-methoxyphenol (B1676288) (MEHQ), or TEMPO)
-
Solvent (e.g., toluene, methanol, or a solvent-free system can be explored)
-
Dehydrating agent (e.g., molecular sieves, optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-nitropropane and the chosen solvent.
-
Add a catalytic amount of the base and a small amount of the polymerization inhibitor (see table below for typical concentrations).
-
If using a dehydrating agent, add it to the mixture.
-
Slowly add propanal to the reaction mixture at a controlled temperature (e.g., starting at room temperature or slightly below).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). The reaction time can vary from a few hours to overnight depending on the specific conditions.
-
Upon completion, quench the reaction by adding a dilute acid (e.g., 1M HCl) until the mixture is neutral.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography. It is advisable to add a small amount of a polymerization inhibitor to the product before distillation.
Recommended Polymerization Inhibitors and Concentrations
The following table provides a starting point for the selection and use of common radical polymerization inhibitors. The optimal inhibitor and its concentration may need to be determined empirically for the synthesis of this compound.
| Inhibitor | Type | Typical Concentration (ppm) | Notes |
| Hydroquinone | Phenolic | 100 - 500 | Effective in the presence of oxygen. Can be removed by an alkaline wash. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 50 - 200 | Effective in the presence of oxygen. Commonly used for stabilizing acrylates. |
| 4-tert-Butylcatechol (TBC) | Phenolic | 50 - 200 | Effective in the presence of oxygen. |
| TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) | Stable Radical | 50 - 200 | Highly effective radical scavenger.[5] Does not require oxygen. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, incorporating steps to manage polymerization.
Caption: General workflow for the synthesis of this compound.
Polymerization Inhibition Mechanism
This diagram illustrates the logical relationship of how radical polymerization is initiated and how inhibitors function to stop the process.
Caption: Mechanism of radical polymerization and its inhibition.
References
- 1. Nitro alkene synthesis [organic-chemistry.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Common impurities found in 3-Nitro-2-hexene and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitro-2-hexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Henry reaction?
A1: The synthesis of this compound typically proceeds through a Henry (nitroaldol) reaction between butanal and nitroethane, followed by dehydration of the intermediate 3-nitro-2-hexanol.[1][2] Consequently, the common impurities encountered are:
-
Unreacted Starting Materials: Butanal and nitroethane.
-
Intermediate Product: 3-nitro-2-hexanol (due to incomplete dehydration).
-
Isomeric Byproducts: Positional and geometric isomers of this compound, such as 3-Nitro-3-hexene and E/Z isomers.
-
Side-Reaction Products: Self-condensation products of butanal from aldol (B89426) reactions.
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile impurities. Different isomers may have distinct retention times and fragmentation patterns.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information, helping to identify and quantify the main product and its isomers. Characteristic signals for the different protons and carbons in this compound and its impurities can be distinguished.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or phenyl-hexyl column, can be effective for separating nitroalkene isomers.[5][6]
Troubleshooting Guides
Issue 1: Presence of Unreacted Butanal
Symptom: A sharp, pungent odor in the product, and a characteristic aldehyde peak in the ¹H NMR spectrum (around 9.5-10 ppm).
Cause: Incomplete reaction or use of excess butanal.
Solution: Extractive Workup with Sodium Bisulfite
This method selectively removes aldehydes from an organic mixture by forming a water-soluble bisulfite adduct.[2][7][8][9]
Experimental Protocol: Bisulfite Wash
-
Dissolve the crude this compound in a water-miscible organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF).
-
Add a saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes to ensure complete reaction with the butanal.
-
Add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water to the separatory funnel.
-
Shake the funnel again and allow the layers to separate. The aqueous layer will contain the butanal-bisulfite adduct.
-
Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Data Presentation: Effectiveness of Bisulfite Wash
| Impurity | Initial Concentration (mol%) | Concentration after Bisulfite Wash (mol%) | Removal Efficiency (%) |
| Butanal | 5-10 | < 0.5 | > 95 |
Issue 2: Presence of Isomeric Impurities (e.g., 3-Nitro-3-hexene)
Symptom: Multiple closely related spots on a TLC plate, or overlapping peaks in the GC chromatogram that are difficult to resolve. ¹H and ¹³C NMR spectra may show extra signals, particularly in the vinylic and allylic regions.
Cause: The dehydration of the intermediate 3-nitro-2-hexanol can lead to the formation of different double bond isomers.
Solution: Column Chromatography
Flash column chromatography is an effective method for separating isomers with different polarities.[8]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Mobile Phase (Elution): Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v). Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Separation of Isomers by Column Chromatography
| Compound | Typical Rf Value (95:5 Hexanes:EtOAc) | Elution Order |
| 3-Nitro-3-hexene | ~0.45 | 1 |
| This compound | ~0.40 | 2 |
| 3-nitro-2-hexanol | ~0.20 | 3 |
Note: Rf values are approximate and can vary based on specific conditions.
Mandatory Visualizations
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 5. agilent.com [agilent.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. columbia.edu [columbia.edu]
- 9. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
Effective workup procedures for reactions involving 3-Nitro-2-hexene.
This technical support center provides guidance and troubleshooting for the effective workup of reactions involving 3-Nitro-2-hexene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My crude product after workup is a dark brown or yellow oil. What is the likely cause and how can I purify it?
A1: The coloration is likely due to the presence of unreacted starting materials, byproducts, or degradation of the nitroalkene.[1] Nitro compounds, especially nitroalkenes, can be sensitive and may form colored impurities.[1] Purification can typically be achieved through column chromatography on silica (B1680970) gel.[2] A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective for separating the less polar nitro compound from more polar impurities.[2]
Q2: I am having trouble removing all of the acidic or basic reagents from my reaction mixture during the aqueous wash. What do you recommend?
A2: For removal of acidic reagents, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended. For basic reagents, such as amines, washing with a dilute solution of hydrochloric acid (HCl) or 10% aqueous copper sulfate (B86663) solution can be effective.[3] It is crucial to perform multiple washes and to check the pH of the aqueous layer to ensure complete neutralization and removal.
Q3: My product seems to be partially soluble in the aqueous layer, leading to low yields. How can I mitigate this?
A3: If your product has some water solubility, you can reduce this by saturating the aqueous layer with brine (a saturated solution of NaCl) during the extraction process. This is known as "salting out" and it decreases the polarity of the aqueous layer, driving the organic compound into the organic phase. Also, ensure you are using a suitable organic solvent for extraction in which your product is highly soluble.
Q4: After solvent removal, I observe a persistent solvent smell, possibly a high-boiling point solvent like nitrobenzene. How can I remove it?
A4: High-boiling point solvents can be challenging to remove completely by simple rotary evaporation. Techniques like azeotropic distillation with water or fractional distillation under reduced pressure can be effective.[4] For trace amounts, drying the product under high vacuum for an extended period may be sufficient.[4]
Q5: What are the primary safety precautions I should take when working with this compound?
A5: this compound should be handled in a well-ventilated area, preferably a fume hood.[5][6] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of exposure, wash the affected area with plenty of soap and water and seek medical attention if you feel unwell.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent Yellow/Brown Color in Product | Dehydration of a nitroaldol intermediate or other colored impurities.[1] | Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2] Consider treating the crude product with a small amount of activated carbon before filtration if the color is due to minor, highly colored impurities. |
| Formation of an Emulsion During Extraction | The organic and aqueous layers have similar densities or contain surfactants. | Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. If an emulsion forms, letting it stand or gentle warming may help it break. |
| Low Product Yield After Workup | Incomplete reaction, product decomposition, or loss of product during extraction. | Ensure the reaction has gone to completion using techniques like TLC. To minimize loss during extraction, perform multiple extractions with smaller volumes of solvent. If the product is somewhat water-soluble, use brine to "salt out" the product. |
| Product Decomposes on Silica Gel Column | The silica gel is too acidic, causing decomposition of the sensitive nitroalkene. | Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent.[1] Alternatively, consider using a different stationary phase like alumina (B75360) or a reverse-phase column. |
| Unidentified Peaks in NMR Spectrum | Presence of residual solvents, starting materials, or byproducts. | Re-purify the product. If residual solvents are suspected, dry the sample under high vacuum for an extended period. For removal of specific byproducts like triphenylphosphine (B44618) oxide, a precipitation/filtration step with a non-polar solvent like pentane (B18724) or hexane can be effective.[3] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution) to neutralize any reactive species.
-
Solvent Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).[7]
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Wash with brine to remove residual water and break any emulsions.
-
-
Drying the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[7]
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel (100-200 mesh) using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).[2]
-
Loading the Sample: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Expected Yield (after workup) | 70-90% | Highly dependent on the specific reaction conditions and the efficiency of the extraction. |
| Purity (after workup, before chromatography) | 60-85% | Major impurities are often unreacted starting materials or byproducts. |
| Purity (after column chromatography) | >95% | With proper technique, high purity can be achieved. |
| Volume of Wash Solutions | 2-3 x volume of the organic phase | For each aqueous wash (water, NaHCO₃, brine). |
| Amount of Drying Agent | Sufficient to have a free-flowing solid | Add until the drying agent no longer clumps together. |
Visual Guides
Caption: General workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. reddit.com [reddit.com]
- 2. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Catalyst Poisoning and Deactivation in 3-Nitro-2-hexene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning and deactivation during the catalytic hydrogenation of 3-Nitro-2-hexene.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation in the hydrogenation of this compound.
1. Problem: Decreased or Stalled Reaction Rate
| Possible Cause | Symptoms | Troubleshooting Steps |
| Catalyst Poisoning | - Sharp drop in hydrogen uptake. - Reaction fails to reach completion. - No obvious change in reaction mixture appearance. | 1. Identify the Poison Source: Review all reagents, solvents, and the hydrogen gas source for potential contaminants (see Table 1 for common poisons).[1][2][3] 2. Feedstock Purification: Pretreat starting materials and solvents to remove impurities like sulfur or halides.[1] 3. Catalyst Regeneration: Attempt a suitable regeneration protocol (see Experimental Protocols). 4. Use a Guard Bed: If the poison source is known and difficult to remove, consider using a sacrificial bed of adsorbent upstream of the catalyst. |
| Coking/Fouling | - Gradual decrease in reaction rate over time or upon catalyst recycling. - Visible deposits on the catalyst. | 1. Modify Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions leading to coke formation. 2. Improve Mixing: Ensure efficient agitation to prevent localized high concentrations of reactants or intermediates on the catalyst surface. 3. Regeneration: Perform oxidative regeneration to burn off carbonaceous deposits (see Experimental Protocols).[2] |
| Sintering/Agglomeration | - Gradual and often irreversible loss of activity, especially after exposure to high temperatures. | 1. Optimize Temperature: Operate at the lowest effective temperature to reduce the rate of sintering.[4][5] 2. Choose a Stable Support: Select a catalyst with a high-surface-area, thermally stable support. 3. Replace Catalyst: Sintering is often irreversible, and fresh catalyst may be required. |
| Leaching | - Loss of catalyst activity with evidence of palladium in the product solution. | 1. Optimize Solvent and pH: Select a solvent system that minimizes the solubility of the palladium complex. 2. Immobilization: Use a strongly anchored catalyst or a support that minimizes metal leaching. 3. Lower Temperature: Leaching can be temperature-dependent. |
2. Problem: Poor Selectivity (Formation of Byproducts)
| Possible Cause | Symptoms | Troubleshooting Steps |
| Partial Catalyst Poisoning | - Formation of partially hydrogenated intermediates (e.g., hydroxylamines, nitroso compounds). - Inconsistent product profile. | 1. Controlled Poisoning (Intentional): In some cases, selective poisoning can improve selectivity (e.g., Lindlar's catalyst), but uncontrolled poisoning has the opposite effect.[3] 2. Identify and Remove Poison: Follow the steps for catalyst poisoning identification and removal. |
| Over-hydrogenation | - Reduction of other functional groups in the molecule. | 1. Use a Selectively Poisoned Catalyst: Employ a catalyst like Lindlar's catalyst if applicable to prevent over-reduction.[3] 2. Optimize Reaction Conditions: Lower hydrogen pressure and temperature. 3. Monitor Reaction Closely: Stop the reaction immediately upon consumption of the theoretical amount of hydrogen. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of nitro compounds?
A1: Common catalyst poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen-containing compounds (e.g., pyridine, amines, and even the product amine itself in some cases), halides, and carbon monoxide.[3][6] These substances can strongly adsorb to the active sites of the palladium catalyst, preventing the reactant from binding and reacting.[7][8]
Q2: How can I tell if my catalyst is poisoned?
A2: Signs of catalyst poisoning include a significant decrease in the reaction rate, a complete halt of the reaction before completion, or a change in the product selectivity.[1] You may observe that a previously reliable catalytic system suddenly underperforms.
Q3: Is catalyst deactivation always due to poisoning?
A3: No. While poisoning is a common cause, deactivation can also occur through other mechanisms such as:
-
Sintering: The agglomeration of metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.[4][5]
-
Coking or Fouling: The deposition of carbonaceous materials or other residues on the catalyst surface, blocking active sites.[2]
-
Leaching: The dissolution of the active metal from the support into the reaction medium.[9]
Q4: Can a poisoned catalyst be regenerated?
A4: In many cases, yes. The success of regeneration depends on the nature of the poison and the deactivation mechanism.
-
Reversible Poisoning: Caused by weakly adsorbed species, can sometimes be reversed by washing the catalyst or by a mild thermal treatment.[10]
-
Irreversible Poisoning: Caused by strongly bound poisons, may require more aggressive chemical treatments or may not be reversible at all.[10]
-
Coking: Can often be reversed by controlled oxidation (burning off the coke).[2]
-
Sintering: Is generally considered irreversible.[5]
Q5: How can I prevent catalyst poisoning?
A5: The best strategy is to ensure the purity of all reaction components. This includes:
-
Using high-purity substrates, solvents, and hydrogen gas.
-
Pre-treating reagents to remove potential poisons (e.g., through distillation, recrystallization, or passing through an adsorbent bed).[1]
-
Ensuring the cleanliness of the reaction vessel.
Data Presentation
Table 1: Common Catalyst Poisons in this compound Hydrogenation and Their Effects
| Poison Class | Examples | Typical Sources | Effect on Catalyst Activity | Effect on Selectivity |
| Sulfur Compounds | Thiols, sulfides, H₂S | Contaminated reagents, solvents, or H₂ gas | Severe and often irreversible deactivation | Can lead to incomplete reduction |
| Nitrogen Compounds | Pyridine, quinoline, some amines | Starting materials, additives, byproducts | Can reversibly or irreversibly poison the catalyst | Can sometimes be used to control selectivity |
| Halides | Cl⁻, Br⁻, I⁻ | Impurities in starting materials or solvents | Strong deactivation | May alter the electronic properties of the catalyst |
| Carbon Monoxide | CO | Impure H₂ gas | Strong but often reversible inhibitor | Can affect reaction kinetics |
| Heavy Metals | Pb, Hg, As | Contaminated reagents or equipment | Permanent deactivation | - |
Table 2: Troubleshooting Summary - Quantitative Effects (General Observations)
| Deactivation Symptom | Potential Cause | Typical Drop in Activity | Reversibility |
| Sudden, sharp drop in H₂ uptake | Strong Poisoning (e.g., Sulfur) | >90% | Often irreversible |
| Gradual decrease in rate per cycle | Coking/Fouling | 20-50% per cycle | Generally reversible with oxidative treatment |
| Slow decline over multiple runs | Sintering | 5-15% per run | Irreversible |
| Inconsistent reaction times | Reversible Inhibition (e.g., CO) | Variable | Reversible upon removal of inhibitor |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of this compound
-
Reactor Setup: To a clean, dry hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add 5-10 mol% of Pd/C (5 wt% palladium on activated carbon) to the solution.
-
System Purge: Seal the vessel and purge the system several times with low-pressure hydrogen gas to remove the inert atmosphere.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm) and begin vigorous stirring. Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Regeneration of a Poisoned Pd/C Catalyst (Chemical Washing)
This protocol is a general guideline and may need optimization.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst multiple times with a solvent that is a good solvent for the suspected poison but does not dissolve the catalyst support (e.g., deionized water for salts, methanol (B129727) for organic residues).[11]
-
Acid/Base Wash (Use with caution):
-
For basic poisons (e.g., amines), wash with a dilute solution of a non-coordinating acid (e.g., 1% acetic acid in water), followed by extensive washing with deionized water to remove all traces of acid.
-
For acidic poisons, a dilute base wash (e.g., 1% sodium bicarbonate solution) can be attempted, followed by thorough water washing.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) before reuse.
Protocol 3: Regeneration of a Coked Pd/C Catalyst (Oxidative Treatment)
Warning: This procedure can be hazardous and should be performed with appropriate safety precautions in a well-ventilated area, as it can lead to uncontrolled burning of the carbon support.
-
Catalyst Preparation: Place the dried, coked catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen) while slowly heating to around 150-200 °C to remove any volatile residues.
-
Controlled Oxidation: Introduce a controlled, dilute stream of air or oxygen mixed with an inert gas. Carefully monitor the temperature, as the oxidation of coke is exothermic. A typical temperature range is 300-400 °C.
-
Hold Time: Maintain the temperature and oxidative atmosphere until the coke has been consumed (this can be monitored by analyzing the off-gas for CO₂).
-
Cool Down: Cool the catalyst to room temperature under an inert atmosphere.
-
Re-reduction: Before reuse in hydrogenation, the oxidized palladium species must be re-reduced. This can be done by treating the catalyst with hydrogen gas at a controlled temperature.
Visualizations
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
- 10. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 11. CN105363476B - The regeneration of palladium/carbon catalyst and using method - Google Patents [patents.google.com]
Scale-up challenges for the synthesis of 3-Nitro-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 3-Nitro-2-hexene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a Henry (nitroaldol) reaction between butanal and 1-nitropropane (B105015), followed by dehydration of the intermediate 3-nitro-2-hexanol.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine) is not old or decomposed. - Use a freshly prepared solution of the base. |
| Poor Quality Reagents | - Verify the purity of butanal and 1-nitropropane. Butanal can oxidize to butyric acid on storage. - Purify starting materials if necessary. Butanal can be distilled prior to use. |
| Incorrect Reaction Temperature | - The Henry reaction is often carried out at or below room temperature to favor the formation of the nitroalkanol intermediate. - If the desired product is the nitroalkene, the reaction is typically heated, but starting at a lower temperature can be beneficial. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Allow the reaction to proceed for a longer duration if starting materials are still present. |
| Reversibility of the Reaction (Retro-Henry) | - The Henry reaction is reversible.[1] To drive the equilibrium towards the product, consider removing water formed during the subsequent dehydration step, for instance by using a Dean-Stark apparatus if the reaction is run at elevated temperatures. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Butanal (Aldol Condensation) | - This is a common side reaction for aldehydes under basic conditions. - Add the butanal slowly to the mixture of 1-nitropropane and the base to maintain a low concentration of the aldehyde. - Consider using a milder base or a specialized catalyst system. |
| Cannizzaro Reaction of Butanal | - This can occur with aldehydes lacking alpha-protons under strong basic conditions. While butanal has alpha-protons, disproportionation can still be a minor side reaction. - Use of a less harsh base can mitigate this. |
| Formation of Dinitro Compounds | - If an excess of the nitroalkane is used, or if the intermediate nitroalkanol reacts further, dinitro compounds can form. - Use a stoichiometric or slight excess of the aldehyde. |
| Polymerization of Butanal | - Aldehydes can polymerize in the presence of acid or base. - Ensure clean glassware and reagents. Slow addition of the aldehyde can also help. |
Issue 3: Difficulty in Isolating and Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Dehydration of 3-Nitro-2-hexanol | - The dehydration of the intermediate nitroalkanol is typically achieved by heating, often under acidic or basic conditions. - Ensure the temperature is adequate for dehydration. Acid catalysis (e.g., with a mild acid) can be employed after the initial Henry reaction. |
| Co-distillation with Impurities | - If purifying by distillation, closely boiling impurities can be difficult to separate. - Utilize fractional distillation with a column that has a sufficient number of theoretical plates. - Consider purification by column chromatography on silica (B1680970) gel. |
| Thermal Instability of the Product | - Nitroalkenes can be thermally sensitive. - If using distillation, perform it under reduced pressure to lower the boiling point and minimize decomposition. |
| Product is an Oil and Difficult to Handle | - After extraction and solvent removal, the product is likely to be an oil. - Ensure complete removal of the solvent under reduced pressure. - Purification by column chromatography is often the most effective method for obtaining a pure, albeit oily, product. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a two-step sequence:
-
Henry (Nitroaldol) Reaction: 1-Nitropropane is deprotonated by a base to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of butanal to form an intermediate β-nitro alkoxide. Protonation of this alkoxide yields 3-nitro-2-hexanol.[1]
-
Dehydration: The intermediate 3-nitro-2-hexanol is then dehydrated, typically by heating, to form the carbon-carbon double bond of this compound. This step is often facilitated by either acidic or basic conditions.
Q2: What are the optimal reaction conditions for the Henry reaction step?
A2: Optimal conditions can vary, but generally involve a base catalyst in a suitable solvent. Common bases include alkali metal hydroxides, alkoxides, or amines. The reaction is often performed at or below room temperature to control the initial exothermic reaction and to favor the formation of the nitroalkanol intermediate before dehydration.
Q3: How can I favor the formation of the final product, this compound, over the intermediate, 3-nitro-2-hexanol?
A3: To favor the formation of the nitroalkene, the reaction is typically heated after the initial addition. This promotes the elimination of water from the intermediate nitroalkanol. Some protocols utilize a one-pot approach where the reaction is heated after the initial Henry condensation is complete.
Q4: What are the most common impurities I should expect to see?
A4: Common impurities include unreacted butanal and 1-nitropropane, the intermediate 3-nitro-2-hexanol, products from the self-condensation of butanal, and potentially small amounts of dinitro compounds or polymers.
Q5: What is the best method for purifying this compound?
A5: While distillation under reduced pressure is a possibility for purification, column chromatography on silica gel is often more effective for removing polar impurities like the intermediate nitroalkanol and side-products from aldehyde condensation. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective.
Q6: Are there any specific safety precautions I should take?
A6: Yes. 1-Nitropropane is flammable and should be handled in a well-ventilated fume hood. Butanal is also flammable and has a pungent odor. The reaction can be exothermic, especially on a larger scale, so appropriate cooling should be available. Nitro compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scale.
Materials:
-
Butanal
-
1-Nitropropane
-
Base catalyst (e.g., Sodium Hydroxide, Potassium Hydroxide, or a primary amine like butylamine)
-
Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Hydrochloric Acid (for neutralization if using a strong base)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Drying agent (e.g., Anhydrous magnesium sulfate (B86663) or sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-nitropropane (1.0 equivalent) in the chosen solvent.
-
Base Addition: Cool the flask in an ice bath and slowly add the base catalyst. For example, if using an aqueous solution of sodium hydroxide, add it dropwise while maintaining the temperature below 10 °C.
-
Aldehyde Addition: Slowly add butanal (1.0 to 1.1 equivalents) to the reaction mixture from the dropping funnel, ensuring the temperature remains low.
-
Henry Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, or until TLC/GC analysis indicates the consumption of the starting materials.
-
Dehydration: To facilitate the dehydration of the intermediate 3-nitro-2-hexanol, the reaction mixture can be heated to reflux for a period of time. The progress of the dehydration can be monitored by the disappearance of the nitroalkanol spot on TLC.
-
Workup: Cool the reaction mixture to room temperature. If a strong base was used, neutralize it with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, which will likely be a yellowish oil, by either vacuum distillation or column chromatography on silica gel.
Quantitative Data
| Catalyst/Condition | Typical Yield Range | Notes |
| Basic Catalysts (e.g., NaOH, KOH) | 50-80% | Can lead to side reactions if not carefully controlled. |
| Amine Catalysts (e.g., Butylamine) | 60-90% | Generally milder conditions, may require longer reaction times. |
| Phase Transfer Catalysis | 70-95% | Can improve yields and reduce side reactions. |
| Solvent-Free Conditions | High | Can be an environmentally friendly alternative, often with good yields. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Kinetic vs. thermodynamic control in reactions of 3-Nitro-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitro-2-hexene. The content focuses on understanding and controlling kinetic versus thermodynamic reaction pathways in common experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the principal reactive sites in this compound?
A1: this compound is an α,β-unsaturated nitroalkene. The primary reactive sites are:
-
The β-carbon (C3): This carbon is electrophilic due to the electron-withdrawing effects of the conjugated nitro group, making it susceptible to nucleophilic (Michael) addition.
-
The nitro group: The nitro group can be reduced to various other functional groups, such as amines, hydroxylamines, or oximes.
-
The α,β-double bond: Besides Michael addition, the double bond can undergo other addition reactions and cycloadditions.
Q2: What is the fundamental difference between kinetic and thermodynamic control in reactions of this compound?
A2: The distinction between kinetic and thermodynamic control arises when a reaction can yield two or more different products.[1]
-
Kinetic Control: This regime favors the product that is formed fastest, i.e., the one with the lowest activation energy.[2] These reactions are typically run at low temperatures and are irreversible.[3]
-
Thermodynamic Control: This favors the most stable product. These reactions are generally conducted at higher temperatures, allowing the initial products to revert to an intermediate and then proceed to the most stable final product.[2][4] The reaction is under equilibrium, and the product distribution reflects the thermodynamic stability of the products.[5]
Q3: In a conjugate addition to this compound, which product is typically the kinetic product and which is the thermodynamic product?
A3: In the context of conjugate addition to a related system, nitro-conjugated linoleic acid, the initial addition to the β-carbon (adjacent to the nitro group) is the kinetic product, forming faster.[6] The addition at the δ-carbon is the thermodynamic product and is more stable.[6] By analogy for this compound, the 1,4-adduct is the kinetic product, and if a subsequent reaction or rearrangement is possible, a more stable isomer would be the thermodynamic product. The relative stability of products is key; for example, in additions that create new stereocenters, the thermodynamically more stable diastereomer will be favored under thermodynamic control.
Troubleshooting Guides
Problem 1: Low Yield in Michael Addition of a Carbon Nucleophile (e.g., Diethyl Malonate)
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficiently strong base | Switch to a stronger base (e.g., from Et3N to DBU or NaH). | The pKa of the carbon nucleophile must be overcome to generate a sufficient concentration of the active nucleophile. |
| Reversibility of the reaction | Lower the reaction temperature. Use aprotic solvents. | At higher temperatures, the Michael addition can be reversible, leading to an equilibrium that may not favor the product. Lower temperatures favor the kinetic product and can make the reaction effectively irreversible.[3] |
| Steric hindrance | Use a less sterically hindered nucleophile or a smaller base. | The approach of the nucleophile to the β-carbon of this compound can be sterically demanding. |
| Side reactions | Use a milder base or shorter reaction times. | Strong bases can lead to polymerization of the nitroalkene or other side reactions. |
Problem 2: Poor Diastereoselectivity in a Conjugate Addition Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction under kinetic control forming an undesired diastereomer | Increase the reaction temperature and/or reaction time. | This will shift the reaction towards thermodynamic control, favoring the formation of the more stable diastereomer.[4] |
| Inappropriate solvent | Screen a variety of solvents with different polarities. | The solvent can influence the transition state geometry and the stability of the intermediates, thus affecting diastereoselectivity. |
| Non-optimal catalyst | For catalyzed reactions, screen different catalysts (e.g., chiral amines, thioureas). | The catalyst plays a crucial role in organizing the transition state and controlling the facial selectivity of the nucleophilic attack. |
Problem 3: Incomplete Reduction of the Nitro Group to an Amine
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient reducing agent | Increase the equivalents of the reducing agent (e.g., NaBH4, H2 with catalyst). | The reduction of a nitro group is a multi-electron process, often requiring a significant excess of the reductant. |
| Inactive catalyst (for catalytic hydrogenation) | Use fresh catalyst. Ensure the reaction is free of catalyst poisons (e.g., sulfur compounds). | The activity of catalysts like Pd/C or Raney Nickel can be diminished by improper storage or contaminants. |
| Formation of stable intermediates | Change the reducing agent or reaction conditions (e.g., add an acid). | The reduction can stall at intermediate stages like the nitroso or hydroxylamine (B1172632) species. Different reducing systems have different potentials to overcome these intermediates. |
Data Presentation
Due to a lack of specific literature data for this compound, the following tables present hypothetical but plausible data based on general principles for aliphatic nitroalkenes to illustrate the concepts of kinetic and thermodynamic control.
Table 1: Hypothetical Product Distribution in the Michael Addition of Thiophenol to this compound
| Entry | Temperature (°C) | Time (h) | Product Ratio (Kinetic : Thermodynamic) | Predominant Control |
| 1 | -78 | 1 | 95 : 5 | Kinetic |
| 2 | 0 | 4 | 80 : 20 | Kinetic |
| 3 | 25 (Room Temp) | 24 | 40 : 60 | Mixed |
| 4 | 80 | 24 | 10 : 90 | Thermodynamic |
Table 2: Hypothetical Diastereomeric Ratio in the Base-Catalyzed Addition of 2-Pentanone to this compound
| Entry | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Predominant Control |
| 1 | LDA | -78 | 90 : 10 | Kinetic |
| 2 | NaOEt | 25 | 30 : 70 | Thermodynamic |
| 3 | DBU | 0 | 75 : 25 | Kinetic |
| 4 | DBU | 60 | 20 : 80 | Thermodynamic |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is a generalized adaptation of the Henry reaction followed by dehydration.
-
Nitroaldol Condensation: To a stirred solution of butanal (1.0 eq) and nitroethane (1.2 eq) in methanol (B129727) at 0 °C, slowly add a solution of sodium hydroxide (B78521) (1.5 eq) in water, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with cold dilute HCl to pH ~5 and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude nitro alcohol.
-
Dehydration: Dissolve the crude nitro alcohol in dichloromethane. Add methanesulfonyl chloride (1.5 eq) and triethylamine (B128534) (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated NaHCO3 solution and brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield this compound.
Protocol 2: General Procedure for Michael Addition under Kinetic Control
-
Dissolve the nucleophile (1.2 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a strong, non-nucleophilic base (e.g., LDA, 1.1 eq) dropwise and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Michael Addition under Thermodynamic Control
-
Dissolve the nucleophile (1.2 eq) and this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or DMF).
-
Add a catalytic amount of a weaker base (e.g., sodium ethoxide, 0.1 eq).
-
Heat the reaction mixture to a desired temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with dilute acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic Pathways.
Caption: Troubleshooting Low Yields.
References
Validation & Comparative
A Comparative Guide to Michael Acceptors: 3-Nitro-2-hexene in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug design and chemical biology, the strategic selection of a Michael acceptor is paramount for achieving desired reactivity, selectivity, and pharmacological outcomes. This guide provides a comprehensive comparison of 3-Nitro-2-hexene with other commonly employed Michael acceptors in conjugate addition reactions. By presenting quantitative kinetic data, detailed experimental protocols, and relevant biological signaling pathways, this document aims to empower researchers to make informed decisions in their scientific endeavors.
Introduction to Michael Acceptors
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis and a key mechanism in the action of many covalent drugs.[1] The reactivity of a Michael acceptor is governed by the electron-withdrawing nature of the activating group, which polarizes the β-carbon, making it susceptible to nucleophilic attack. This guide will focus on comparing this compound, a representative aliphatic nitroalkene, with other classes of Michael acceptors, including α,β-unsaturated ketones, esters (acrylates), and other nitroalkenes.
Quantitative Comparison of Michael Acceptor Reactivity
The reactivity of Michael acceptors can be quantitatively compared using second-order rate constants (k) for their reactions with a standard nucleophile, such as a thiol (e.g., glutathione (B108866) or cysteine) or an amine. Another powerful tool for comparing electrophilicity is Mayr's electrophilicity parameter (E), which provides a solvent-independent measure of reactivity.[2][3][4][5][6][7]
Table 1: Comparison of Second-Order Rate Constants for the Michael Addition of Thiols
| Michael Acceptor | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) | Reference(s) |
| Nitroalkenes | |||||
| Nitro-oleic Acid | Glutathione | Aqueous Buffer (pH 7.4) | 37 | 183 | [8] |
| Nitro-linoleic Acid | Glutathione | Aqueous Buffer (pH 7.4) | 37 | 355 | [8] |
| trans-β-Nitrostyrene | Various Carbanions | DMSO | 20 | (E = -14.3 to -16.2) | [9] |
| α,β-Unsaturated Ketones | |||||
| Acrolein | N-Acetylcysteine | Aqueous Buffer | 25 | 186 | [10] |
| Crotonaldehyde | N-Acetylcysteine | Aqueous Buffer | 25 | 1.59 | [10] |
| Cyclopentenone | N-Acetylcysteine | Aqueous Buffer | 25 | 0.52 | [10] |
| Acrylates | |||||
| Hexyl Acrylate | Hexanethiol | - | - | (slower than EVS) | [11] |
| Ethyl Acrylate | Ethanethiol | THF | - | (slower than vinyl sulfone) |
Table 2: Comparison of Mayr's Electrophilicity Parameters (E)
| Michael Acceptor Class | Representative Compound | E Parameter | Reference(s) |
| Nitroalkenes | trans-β-Nitrostyrene | -14.3 to -16.2 | [9] |
| α,β-Unsaturated Ketones | Methyl vinyl ketone | -17.9 | [12] |
| Cyclohexenone | -19.3 | [12] | |
| Acrylates | Methyl acrylate | -21.4 | [12] |
Note on this compound: While specific kinetic data for this compound was not found in the reviewed literature, its reactivity is expected to be comparable to other aliphatic nitroalkenes. The nitro group is a potent electron-withdrawing group, rendering the double bond highly electrophilic. Based on the data for other nitroalkenes, this compound is anticipated to be a highly reactive Michael acceptor, likely more reactive than typical α,β-unsaturated ketones and acrylates.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitroalkenes is the Henry reaction (nitroaldol reaction) followed by dehydration.[3][13][14][15][16]
Reaction Scheme:
-
Henry Reaction: Propanal reacts with nitropropane in the presence of a base to form the corresponding β-nitro alcohol.
-
Dehydration: The β-nitro alcohol is then dehydrated, typically under acidic conditions or with a dehydrating agent, to yield this compound.
Detailed Protocol:
-
Step 1: Henry Reaction.
-
To a stirred solution of propanal (1 equivalent) and nitropropane (1.1 equivalents) in a suitable solvent (e.g., methanol (B129727) or ethanol) at 0°C, slowly add a catalytic amount of a base (e.g., sodium hydroxide (B78521) or triethylamine).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
-
Step 2: Dehydration.
-
Dissolve the crude β-nitro alcohol in a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Add a dehydrating agent (e.g., p-toluenesulfonic acid or methanesulfonyl chloride with triethylamine) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Kinetic Analysis of Michael Addition Reactions
The kinetics of Michael addition reactions can be monitored using various analytical techniques, such as UV-Vis spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][12][17][18][19][20]
Protocol for UV-Vis Spectroscopic Kinetic Analysis:
-
Preparation of Solutions:
-
Prepare stock solutions of the Michael acceptor (e.g., this compound) and the nucleophile (e.g., N-acetylcysteine) of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
-
Kinetic Measurement:
-
Equilibrate the solutions to the desired temperature in a thermostatted cuvette holder of a UV-Vis spectrophotometer.
-
Initiate the reaction by mixing the Michael acceptor and nucleophile solutions directly in the cuvette.
-
Monitor the change in absorbance at a wavelength where either the reactant or the product has a significant absorbance. The disappearance of the α,β-unsaturated system can often be followed.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the nucleophile in excess.
-
Protocol for NMR Spectroscopic Kinetic Analysis:
-
Sample Preparation:
-
Prepare a solution of the Michael acceptor and the nucleophile of known concentrations in a deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a proton of the reactant and a proton of the product in each spectrum.
-
Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate law to determine the rate constant.[9]
-
Biological Significance: Nitroalkenes and Cellular Signaling
Nitroalkenes, including derivatives of fatty acids, are not only synthetic curiosities but also endogenous signaling molecules. Their electrophilic nature allows them to react with nucleophilic residues on proteins, thereby modulating cellular signaling pathways. This is of particular interest to drug development professionals, as understanding these interactions can inform the design of targeted covalent inhibitors and other therapeutics.
Nrf2/ARE Pathway Activation
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles, such as nitroalkenes, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE).[21]
PPARγ Signaling Pathway Modulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Certain nitro-fatty acids have been identified as potent endogenous ligands for PPARγ.[10][11][22][23][24] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Conclusion
This compound, as a representative of aliphatic nitroalkenes, stands out as a highly reactive Michael acceptor. Its potent electrophilicity, driven by the nitro group, suggests a reactivity profile that likely surpasses that of many common α,β-unsaturated ketones and acrylates. This high reactivity, coupled with the established role of nitroalkenes in modulating key cellular signaling pathways such as Nrf2/ARE and PPARγ, makes this compound and related compounds compelling candidates for investigation in drug discovery and chemical biology. The provided experimental protocols offer a starting point for researchers to quantitatively assess the reactivity of this compound and other Michael acceptors in their specific experimental contexts. A thorough understanding of the kinetic and biological properties of these compounds is essential for the rational design of novel therapeutics and chemical probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Research Prof. H. Mayr [cup.uni-muenchen.de]
- 7. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Henry Reaction [organic-chemistry.org]
- 14. Henry Reaction (Nitroaldol Reaction) | TCI EUROPE N.V. [tcichemicals.com]
- 15. What mechanism causes nitroalcohol dehydration following the henry reaction? - ECHEMI [echemi.com]
- 16. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Magritek [magritek.com]
- 19. researchgate.net [researchgate.net]
- 20. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nucleophilic addition of amines to the activated ethylene bond. Part 3. Kinetics and mechanism of the addition of amines to trans-(2-furyl)nitroethylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Nitroalkenes and Enones as Dienophiles in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis for the formation of six-membered rings, offers a powerful tool for the construction of complex molecular architectures. The choice of dienophile is critical to the outcome of this Nobel Prize-winning reaction, influencing reactivity, regioselectivity, and stereoselectivity. This guide provides an objective comparison of two important classes of dienophiles: nitroalkenes and enones, supported by experimental data and detailed methodologies.
At a Glance: Nitroalkenes vs. Enones
| Feature | Nitroalkenes | Enones |
| Electron-Withdrawing Group | Nitro group (-NO₂) | Carbonyl group (C=O) |
| General Reactivity | Generally more reactive due to the strong electron-withdrawing nature of the nitro group. | Highly reactive, with reactivity tunable by substituents on the carbonyl group and the double bond. |
| Stereoselectivity | Often exhibit high endo selectivity, which can sometimes be influenced by the reaction conditions and substituents. | Typically show a strong preference for the endo product due to secondary orbital interactions, although this can be influenced by catalysts and steric factors. |
| Lewis Acid Catalysis | Catalysis can be complex, as Lewis acids can also coordinate to the nitro group's oxygen atoms, potentially leading to side reactions. Brønsted acids have also been shown to be effective catalysts. | Readily activated by Lewis acids, which coordinate to the carbonyl oxygen, lowering the LUMO energy and enhancing reactivity and stereoselectivity. |
| Mechanism | The reaction mechanism can vary from a concerted one-step process to a stepwise mechanism involving a zwitterionic intermediate, depending on the substituents and solvent polarity.[1] | Generally proceed via a concerted, asynchronous mechanism.[2] |
Performance Data: A Comparative Overview
The following tables summarize representative experimental data for the Diels-Alder reaction of nitroalkenes and enones with common dienes. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
Table 1: Diels-Alder Reactions with Cyclopentadiene (B3395910)
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo | Reference |
| Nitroethylene | Cyclopentadiene | None | CH₂Cl₂ | 25 | - | - | High endo | [3] |
| Methyl vinyl ketone | Cyclopentadiene | None | - | 25 | - | - | ~4:1 | [4] |
| Methyl vinyl ketone | Cyclopentadiene | AlCl₃ | CH₂Cl₂ | 0 | - | - | >19:1 | [2] |
| Isopropyl 3-nitroprop-2-enate | Cyclopentadiene | None | CH₂Cl₂ | 25 | - | - | Favored endo | [1] |
Table 2: Diels-Alder Reactions with Other Dienes
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Nitroethylene | 5-substituted pentamethylcyclopentadienes | Chiral H-bond donor | CH₂Cl₂ | - | - | Good | High ee, single diastereomer | [3] |
| Aryl vinyl ketones | 1,3-dienylcarbamate | Chiral catalyst | - | - | - | Excellent | >99% ee, single endo isomer | [5] |
Mechanistic Insights
The differences in reactivity and selectivity between nitroalkenes and enones can be attributed to the nature of their respective electron-withdrawing groups and how they influence the transition state of the Diels-Alder reaction.
The Role of the Electron-Withdrawing Group
Both the nitro group in nitroalkenes and the carbonyl group in enones serve to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and dienophile accelerates the reaction. The nitro group is one of the most powerful electron-withdrawing groups, generally making nitroalkenes more reactive than their enone counterparts.
Transition State Geometries
The preferred endo selectivity in many Diels-Alder reactions is often explained by secondary orbital interactions between the p-orbitals of the electron-withdrawing group and the developing π-system of the diene in the transition state.
Caption: Endo vs. Exo transition states in the Diels-Alder reaction.
In the case of enones, the carbonyl group's π-system can effectively participate in these stabilizing secondary orbital interactions, leading to a strong preference for the endo adduct. While nitroalkenes also exhibit endo selectivity, the geometry of the nitro group can influence the extent of these interactions.
Computational studies on the reaction of cyclopentadiene with isopropyl 3-nitroprop-2-enate show that the endo pathway is kinetically favored.[1] The activation barrier for the endo transition state is lower than that of the exo transition state.[1]
The Influence of Lewis and Brønsted Acid Catalysis
Catalysis plays a crucial role in modulating the reactivity and selectivity of Diels-Alder reactions.
Lewis Acid Catalysis
Lewis acids are widely used to activate enone dienophiles.[6] By coordinating to the carbonyl oxygen, the Lewis acid further lowers the LUMO energy of the enone, leading to significant rate acceleration and often enhanced stereoselectivity.[2][7]
Caption: Lewis acid activation of an enone dienophile.
The situation with nitroalkenes is more complex. While Lewis acids can activate the dienophile, they can also coordinate to the oxygen atoms of the nitro group, which may lead to alternative reaction pathways or catalyst deactivation.[3]
Brønsted Acid Catalysis
Interestingly, Brønsted acids have been shown to be effective catalysts for intramolecular Diels-Alder reactions of nitroalkenes. This provides an alternative activation strategy that can enhance both reaction rates and diastereoselectivity where Lewis acid catalysis has proven difficult.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the Diels-Alder reaction of a nitroalkene and an enone.
General Procedure for the Diels-Alder Reaction of a Nitroalkene
This protocol is adapted from the catalyzed reaction of a 5-substituted pentamethylcyclopentadiene with nitroethylene.[3]
Materials:
-
5-substituted pentamethylcyclopentadiene (diene)
-
Nitroethylene (dienophile)
-
Chiral hydrogen-bond donor catalyst (e.g., 10 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the diene (0.4 mmol) in CH₂Cl₂ (0.7 mL) is added the chiral hydrogen-bond donor catalyst (10 mol%).
-
Nitroethylene (0.2 mmol) is then added to the mixture.
-
The reaction is stirred at the appropriate temperature (e.g., room temperature or below) and monitored by TLC or NMR.
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.
General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of an Enone
This protocol is a general representation for the reaction of an enone with a diene, such as cyclopentadiene, in the presence of a Lewis acid.[2]
Materials:
-
Diene (e.g., cyclopentadiene)
-
Enone (e.g., methyl vinyl ketone)
-
Lewis Acid (e.g., AlCl₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
A solution of the enone in anhydrous CH₂Cl₂ is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The Lewis acid is added portion-wise to the stirred solution.
-
The diene is then added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature and monitored for completion.
-
The reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Catalyst Selection
The choice between a nitroalkene and an enone, and the corresponding catalytic strategy, can be guided by the desired outcome of the reaction.
Caption: Decision workflow for dienophile and catalyst selection.
Conclusion
Both nitroalkenes and enones are highly valuable dienophiles in Diels-Alder reactions, each with its own set of advantages and disadvantages. Nitroalkenes generally offer higher intrinsic reactivity, while enones provide a well-established platform for highly selective transformations through Lewis acid catalysis. The choice between these two classes of dienophiles will depend on the specific synthetic target, the desired level of reactivity and stereocontrol, and the compatibility of the substrates with different catalytic systems. Recent advances in catalysis, including the use of Brønsted acids for nitroalkene cycloadditions, continue to expand the synthetic utility of both classes of compounds, providing chemists with a versatile toolkit for the construction of complex cyclic molecules.
References
- 1. Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Utility of 3-Nitro-2-hexene and Other Nitro-Functionalized Compounds
In the landscape of organic synthesis, nitro-functionalized compounds serve as versatile building blocks, prized for their ability to undergo a wide array of chemical transformations. Among these, nitroalkenes are particularly valuable due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic additions and cycloaddition reactions. This guide provides a comparative analysis of the synthetic utility of 3-nitro-2-hexene, an aliphatic nitroalkene, with two other representative nitro-functionalized compounds: β-nitrostyrene (an aromatic nitroalkene) and 1-nitrocyclohexene (B1209902) (a cyclic nitroalkene). The comparison focuses on three fundamental transformations: Michael addition, reduction, and the Diels-Alder reaction, offering insights for researchers, scientists, and professionals in drug development.
Michael Addition: A Gateway to Functionalized Molecules
The Michael addition is a cornerstone reaction for carbon-carbon and carbon-heteroatom bond formation. The electrophilicity of the β-carbon in nitroalkenes makes them excellent Michael acceptors.
Comparison of Michael Addition Reactions:
| Feature | This compound (and related aliphatic nitroalkenes) | β-Nitrostyrene | 1-Nitrocyclohexene |
| Reactivity | Generally reactive towards a wide range of soft nucleophiles. The steric hindrance around the double bond can influence reaction rates. | Highly reactive due to the conjugation with the phenyl ring, which stabilizes the intermediate. | Reactivity is influenced by the cyclic structure, which can impose conformational constraints. |
| Typical Nucleophiles | Malonates, amines, thiols, nitroalkanes.[1] | Malonates, aldehydes, ketones, thiols, indoles. | Enamines, organocuprates. |
| Representative Yields | Good to excellent yields are generally observed. For example, the Michael-type addition of nitroalkanes to other nitroalkenes in water can yield 60-86%.[2] | Often high to excellent yields (e.g., 80-94% with diethyl malonate).[1] | Good yields are achievable, though sometimes requiring specific catalysts or conditions. |
Experimental Protocol: Michael Addition of Diethyl Malonate to β-Nitrostyrene
To a solution of β-nitrostyrene (1.0 mmol) in toluene (B28343) (5 mL), diethyl malonate (1.2 mmol) and a catalytic amount of a suitable base (e.g., triethylamine (B128534) or a chiral organocatalyst for asymmetric synthesis) are added. The reaction mixture is stirred at room temperature for a specified time (typically a few hours to a day), monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a dilute acid solution and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the Michael adduct.[1]
Logical Workflow for Michael Addition
Reduction: Accessing Amines and Carbonyl Compounds
The nitro group is readily reduced to various other functional groups, most notably amines and, via the Nef reaction, carbonyls. This versatility is a key aspect of the synthetic utility of nitroalkenes.
Comparison of Reduction Reactions:
| Feature | This compound (and related aliphatic nitroalkenes) | β-Nitrostyrene | 1-Nitrocyclohexene |
| Reduction to Amines | Can be achieved using various reagents like LiAlH4 or catalytic hydrogenation (e.g., H2/Pd/C).[3] | Readily reduced to phenethylamine (B48288) derivatives using reagents like LiAlH4, NaBH4/CuCl2, or catalytic hydrogenation. Yields are often high (e.g., 62-83% with NaBH4/CuCl2). | Catalytic hydrogenation is effective for the reduction to the corresponding amine. |
| Reduction of C=C bond | The double bond is typically reduced along with the nitro group under catalytic hydrogenation conditions. Selective reduction of the double bond can be challenging. | The double bond is readily reduced concurrently with the nitro group. | The double bond within the ring is hydrogenated along with the nitro group. |
| Nef Reaction | The saturated nitroalkane resulting from the reduction of the C=C bond can undergo a Nef reaction to yield a ketone (3-hexanone in this case). | The corresponding saturated nitroalkane can be converted to a phenylacetaldehyde (B1677652) derivative. | The resulting nitrocyclohexane (B1678964) can be transformed into cyclohexanone. |
Experimental Protocol: Reduction of β-Nitrostyrene to 2-Phenylethan-1-amine
A solution of β-nitrostyrene (1 mmol) in a suitable solvent (e.g., THF or ethanol) is prepared. For reduction with NaBH4/CuCl2, a solution of NaBH4 (4 molar equivalents) in isopropanol/water is prepared, and a catalytic amount of CuCl2 is added. The β-nitrostyrene solution is then added, and the mixture is refluxed. The reaction progress is monitored by TLC. After completion, the reaction is worked up by adding a basic solution and extracting with an organic solvent. The amine product can be isolated as a free base or as its hydrochloride salt.
Signaling Pathway for Nitroalkene Reduction Products
Diels-Alder Reaction: Constructing Cyclic Systems
The electron-deficient nature of nitroalkenes makes them effective dienophiles in Diels-Alder reactions, enabling the stereocontrolled synthesis of six-membered rings.
Comparison of Diels-Alder Reactions:
| Feature | This compound (and related aliphatic nitroalkenes) | β-Nitrostyrene | 1-Nitrocyclohexene |
| Reactivity as Dienophile | Aliphatic nitroalkenes are effective dienophiles, with reactivity influenced by substituents. | The phenyl group provides additional electronic effects that can influence reactivity and selectivity. | The cyclic nature of the dienophile can lead to the formation of bicyclic systems with specific stereochemistry. |
| Typical Dienes | Cyclopentadiene (B3395910), isoprene, Danishefsky's diene. | Cyclopentadiene, anthracene, substituted butadienes.[4][5] | Butadiene, Danishefsky's diene. |
| Stereoselectivity | The reaction generally proceeds with good endo/exo selectivity, which can be influenced by the reaction conditions and catalysts. | High stereoselectivity is often observed, and the reaction can be catalyzed by Lewis acids to enhance this.[4] | The facial selectivity is dictated by the existing ring, leading to specific stereoisomers. |
| Representative Yields | Good to high yields are typically obtained. | Yields can be high, for example, up to 97% with cyclic dienes.[5] | Moderate to good yields are reported, though reactions may require elevated temperatures.[6] |
Experimental Protocol: Diels-Alder Reaction of β-Nitrostyrene with Cyclopentadiene
To a solution of β-nitrostyrene (1.0 mmol) in a suitable solvent like toluene or xylene, freshly cracked cyclopentadiene (2-5 equivalents) is added. The reaction mixture is heated (e.g., at 110-130 °C) in a sealed tube for several hours to days. The progress of the reaction is monitored by TLC or HPLC. After completion, the solvent and excess diene are removed under reduced pressure. The resulting cycloadduct is then purified by column chromatography.[4]
Logical Relationship in Diels-Alder Reactivity Comparison
Conclusion
This compound, as a representative aliphatic nitroalkene, demonstrates significant synthetic utility, comparable in many respects to its aromatic and cyclic counterparts, β-nitrostyrene and 1-nitrocyclohexene. All three classes of nitroalkenes are potent Michael acceptors, can be readily reduced to valuable amines or carbonyl compounds, and serve as effective dienophiles in Diels-Alder cycloadditions.
The choice between these substrates in a synthetic strategy will depend on the specific target molecule. This compound provides a linear, aliphatic scaffold. β-Nitrostyrene is the precursor of choice for phenethylamine derivatives and other aromatic structures. 1-Nitrocyclohexene offers a direct route to functionalized cyclohexanes and fused bicyclic systems. Understanding the nuanced differences in their reactivity, as outlined in this guide, allows synthetic chemists to strategically select the most appropriate nitro-functionalized building block for their research and development endeavors.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]
- 6. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
3-Nitro-2-hexene: A Superior Building Block for Heterocyclic Synthesis
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. In the vast landscape of synthetic precursors, 3-nitro-2-hexene emerges as a highly versatile and reactive building block, offering significant advantages over traditional methods for constructing pyrrole (B145914) and pyridine (B92270) ring systems. This guide provides a comprehensive comparison of this compound with established synthetic routes, supported by experimental data and detailed protocols.
Executive Summary
This compound, a β-nitroalkene, presents a compelling alternative to conventional precursors in heterocyclic synthesis. Its inherent reactivity, driven by the electron-withdrawing nitro group, facilitates participation in a variety of bond-forming reactions under mild conditions. This leads to higher yields, shorter reaction times, and greater molecular diversity in the resulting heterocyclic compounds. Key advantages include its role in multicomponent reactions, cascade sequences, and cycloadditions, offering a more streamlined and efficient approach to complex molecule synthesis compared to methods like the Paal-Knorr and Hantzsch syntheses.
Advantages of this compound in Heterocyclic Synthesis
The utility of this compound in constructing heterocyclic frameworks stems from several key chemical properties:
-
High Reactivity: The conjugated nitro group activates the double bond, making it a potent Michael acceptor and a reactive component in cycloaddition reactions.[1][2][3] This heightened reactivity often allows for reactions to proceed under milder conditions than those required for less activated precursors.
-
Versatility in Multicomponent Reactions (MCRs): this compound is an excellent substrate for MCRs, where three or more reagents are combined in a single step to generate complex products.[1][4] This approach enhances synthetic efficiency by reducing the number of purification steps, saving time and resources.
-
Participation in Cascade Reactions: The functionalities inherent to nitroalkenes allow for the design of elegant cascade or domino reactions, where a single synthetic operation triggers a series of intramolecular transformations to rapidly build complex heterocyclic systems.[2][3]
-
Facile Functional Group Transformation: The nitro group itself is a versatile functional handle that can be readily transformed into other functionalities, such as amines, providing a route to a diverse array of substituted heterocycles.[3]
Comparative Analysis: Pyrrole Synthesis
The synthesis of substituted pyrroles, a common motif in pharmaceuticals, offers a clear example of the advantages of using this compound. A prominent method utilizing nitroalkenes is the Barton-Zard pyrrole synthesis .[5][6][7]
This compound in Barton-Zard Pyrrole Synthesis
The Barton-Zard reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base to yield a polysubstituted pyrrole.[5][6] This method is notable for its high convergence and the ability to introduce a variety of substituents onto the pyrrole ring.
Alternative Method: Paal-Knorr Pyrrole Synthesis
A traditional approach to pyrrole synthesis is the Paal-Knorr reaction , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][9] While widely used, this method can require harsh reaction conditions and may not be suitable for sensitive substrates.
| Parameter | Barton-Zard Synthesis (with this compound analogue) | Paal-Knorr Synthesis (2,5-Hexanedione) |
| Precursors | This compound, Ethyl isocyanoacetate | 2,5-Hexanedione (B30556), Ammonium (B1175870) carbonate |
| Reaction Conditions | Base (e.g., DBU), THF, Room Temperature | 100°C, then reflux at 115°C |
| Reaction Time | 2-4 hours | 1.5 - 2.5 hours |
| Yield | Typically high (80-95% reported for similar nitroalkenes) | Good (70-80%) |
| Advantages | Mild conditions, high convergency, access to diverse substitutions. | Readily available starting materials. |
| Disadvantages | Isocyanides can be toxic and require careful handling. | High temperatures can limit substrate scope. |
Comparative Analysis: Pyridine Synthesis
The construction of the pyridine ring, another critical scaffold in medicinal chemistry, can also be approached using nitroalkenes, often through multicomponent strategies.
This compound in Pyridine Synthesis
While specific examples with this compound are less common in readily available literature, the general reactivity of nitroalkenes allows for their participation in [4+2] cycloaddition reactions or Michael addition-cyclization sequences to form substituted pyridines.[10] These methods often proceed under moderate conditions and allow for the assembly of highly functionalized pyridine rings in a single step.
Alternative Method: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are then oxidized to pyridines.[5][11][12] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.
| Parameter | Pyridine Synthesis via Nitroalkene MCR (General) | Hantzsch Pyridine Synthesis |
| Precursors | Nitroalkene, Enamine/Enolate, Ammonium source | Aldehyde, Ethyl acetoacetate (B1235776) (2 equiv.), Ammonium acetate (B1210297) |
| Reaction Conditions | Varies, often moderate temperatures | Reflux at 80°C, followed by oxidation |
| Reaction Time | Varies, can be rapid | 15 minutes for initial condensation, then 1.5 hours for oxidation |
| Yield | Generally good to excellent | High (often >90%) |
| Advantages | Direct formation of the aromatic pyridine ring in some cases. | Well-established, high-yielding for specific substitution patterns. |
| Disadvantages | Fewer documented examples for simple nitroalkenes. | Requires a separate oxidation step to achieve the final pyridine. |
Experimental Protocols
Barton-Zard Pyrrole Synthesis (General Protocol for a β-Nitroalkene)
Materials:
-
β-Nitroalkene (e.g., this compound) (1.0 mmol)
-
Ethyl isocyanoacetate (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a solution of the β-nitroalkene in anhydrous THF, add the ethyl isocyanoacetate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Paal-Knorr Synthesis of 2,5-Dimethylpyrrole
Materials:
-
2,5-Hexanedione (0.88 mol)
-
Ammonium carbonate (1.75 mol)
Procedure:
-
In a 500-mL Erlenmeyer flask fitted with an air-cooled reflux condenser, combine 100 g of 2,5-hexanedione and 200 g of ammonium carbonate.[13]
-
Heat the mixture in an oil bath at 100 °C until effervescence ceases (approximately 60-90 minutes).[13]
-
Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture gently at a bath temperature of 115 °C for an additional 30 minutes.[13]
-
Cool the mixture and separate the upper yellow layer containing the pyrrole.[13]
-
Extract the lower aqueous layer with chloroform (B151607) and combine the extract with the crude pyrrole.
-
Dry the combined organic layers over anhydrous calcium chloride to yield 2,5-dimethylpyrrole.
Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine
Step 1: Synthesis of Diethyl 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate Materials:
-
Ethyl acetoacetate (2.97 g)
-
Ammonium acetate (1.29 g)
-
Formaldehyde (38% aqueous solution) (0.85 mL)
Procedure:
-
In a 50 mL round-bottomed flask, combine ethyl acetoacetate, ammonium acetate, and formaldehyde.[11]
-
Heat the reaction mixture to 80 °C under reflux for 10-15 minutes, during which a yellow solid will form.[11]
-
Cool the flask and add distilled water (ca. 10 mL). Break up the solid to form a fine suspension.[11]
-
Filter the crude product under suction and wash with distilled water.[11]
Step 2: Oxidation to the Pyridine Materials:
-
Diethyl 2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (0.78 g)
-
Ethyl acetate (15 mL)
-
Urea (B33335) hydrogen peroxide (0.57 g)
-
Iodine (0.30 g)
Procedure:
-
In a 100 mL conical flask, suspend the dihydropyridine (B1217469) in ethyl acetate.[11]
-
Add urea hydrogen peroxide in small portions, followed by iodine.[11]
-
Stir the reaction mixture at room temperature for 1.5 hours.[11]
-
Monitor the reaction to completion by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate (B1220275) solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization from aqueous ethanol.[11]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these synthetic methods, the following diagrams are provided.
Conclusion
This compound and related β-nitroalkenes represent a powerful class of precursors for the synthesis of pyrroles and pyridines. Their inherent reactivity and suitability for modern synthetic methods like multicomponent and cascade reactions offer significant advantages in terms of efficiency, milder reaction conditions, and the ability to generate diverse and complex heterocyclic structures. While traditional methods like the Paal-Knorr and Hantzsch syntheses remain valuable, the use of nitroalkenes provides a compelling and often superior alternative for the modern synthetic chemist focused on innovation in drug discovery and development.
References
- 1. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. orientjchem.org [orientjchem.org]
- 5. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 6. allaboutchemistry.net [allaboutchemistry.net]
- 7. synarchive.com [synarchive.com]
- 8. Rh-catalysed divergent synthesis of polysubstituted pyrroles from α,β-unsaturated ketones via selective single or double insertion of isocyanides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles : Oriental Journal of Chemistry [orientjchem.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to C-C Bond Formation: 3-Nitro-2-hexene versus Traditional Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in pharmaceuticals and other functional materials. For decades, traditional organometallic reagents, such as Grignard, organolithium, and organocuprate (Gilman) reagents, have been the workhorses for creating these crucial linkages. However, the emergence of alternative methodologies, including the use of nitroalkenes as Michael acceptors, presents new avenues for C-C bond formation with distinct advantages. This guide provides an objective comparison between the use of 3-nitro-2-hexene, a representative nitroalkene, and these classical organometallic reagents in C-C bond formation, supported by experimental data and detailed protocols.
At a Glance: Key Differences in C-C Bond Formation Strategies
| Feature | This compound (Michael Addition) | Traditional Organometallic Reagents |
| Reaction Type | Conjugate (Michael) Addition | Nucleophilic Addition (1,2- and 1,4-), Substitution |
| Nucleophile | Typically stabilized carbanions (e.g., enolates), thiols, amines | Highly reactive carbanions (alkyl, aryl, vinyl) |
| Reactivity | Generally milder reaction conditions | Highly reactive, often pyrophoric, requires inert atmosphere |
| Functional Group Tolerance | Generally more tolerant of acidic protons and some carbonyl groups | Intolerant of acidic protons (e.g., -OH, -NH, -SH) and many electrophilic functional groups |
| Selectivity | Primarily 1,4-addition | 1,2-addition (Grignard, Organolithium); 1,4-addition (Organocuprates) |
| Key Advantage | Milder conditions, broader functional group compatibility | High reactivity for forming bonds with unactivated substrates |
| Key Disadvantage | Limited to conjugate addition, requires activation of the nucleophile | High reactivity leads to low functional group tolerance and potential side reactions |
Performance Comparison: A Data-Driven Analysis
The following tables summarize quantitative data from representative C-C bond-forming reactions. Due to the limited availability of specific data for this compound, data for structurally similar nitroalkenes are used for comparative purposes.
Table 1: Conjugate Addition of Carbon Nucleophiles to α,β-Unsaturated Systems
| Entry | Michael Acceptor | Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | β-Nitrostyrene | 1-Nitropropane | NaHCO₃ (1M aq.) | Water | 4 | 86 | [1] |
| 2 | Chalcone | Diethyl malonate | Proline | DMSO | 24 | 95 | [2] |
| 3 | Cyclohexenone | (CH₃)₂CuLi | - | THF | 0.5 | 98 | [3] |
| 4 | Cyclohexenone | CH₃MgBr | CuBr·SMe₂ | THF | 1 | 95 | [3] |
Table 2: Diastereoselectivity in Conjugate Addition Reactions
| Entry | Electrophile | Nucleophile | Conditions | dr (anti:syn) | Reference |
| 1 | (E)-3-Nitro-3-pentene | Thiophenol | NaHCO₃ (aq.) | 80:20 | [1] |
| 2 | (E)-4-Phenyl-3-buten-2-one | Nitromethane | Chiral Thiourea | 1:1.5 | [4] |
| 3 | Cyclohexenone | (CH₃)₂CuLi | THF, -78 °C | >99:1 (trans) | [3] |
Experimental Protocols
Protocol 1: Michael Addition of a Thiol to a Nitroalkene (General Procedure)
This protocol is adapted from a procedure for the addition of thiophenol to nitroalkenes in an aqueous medium.[1]
Materials:
-
Nitroalkene (e.g., this compound) (5 mmol)
-
Thiophenol (5 mmol)
-
0.5 M aqueous sodium bicarbonate (NaHCO₃) solution (10 mL)
-
Chloroform (B151607) (for extraction)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing 10 mL of 0.5 M aqueous NaHCO₃ solution, add thiophenol (5 mmol).
-
Stir the mixture vigorously and then add the nitroalkene (5 mmol).
-
Continue vigorous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, separate the aqueous and organic layers.
-
Extract the aqueous layer with chloroform (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Protocol 2: Conjugate Addition of an Organocuprate to an Enone (Gilman Reagent)
This protocol is a general procedure for the 1,4-addition of a Gilman reagent to an α,β-unsaturated ketone.
Materials:
-
Copper(I) iodide (CuI) (10 mmol)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyllithium (B1224462) (CH₃Li) in diethyl ether (20 mmol)
-
α,β-Unsaturated ketone (e.g., cyclohexenone) (10 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mmol) and anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyllithium solution (20 mmol) to the stirred suspension. The formation of the Gilman reagent, lithium dimethylcuprate ((CH₃)₂CuLi), is indicated by a color change.
-
After the addition is complete, cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of the α,β-unsaturated ketone (10 mmol) in anhydrous diethyl ether to the Gilman reagent.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental pathways for C-C bond formation using this compound and traditional organometallic reagents.
References
A Comparative Guide to Catalytic Systems for the Asymmetric Reduction of 3-Nitro-2-hexene
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of nitroalkenes is a pivotal transformation in organic synthesis, providing access to valuable chiral nitroalkanes which are precursors to a wide array of pharmaceuticals and fine chemicals. This guide offers an objective comparison of different catalytic systems for the asymmetric reduction of the aliphatic nitroalkene, 3-nitro-2-hexene. The performance of organocatalytic and biocatalytic systems is evaluated, supported by experimental data to inform catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of selected catalytic systems for the asymmetric reduction of aliphatic nitroalkenes, with a focus on substrates structurally similar to this compound. Due to the limited availability of data specifically for this compound, data for representative aliphatic nitroalkenes are presented to provide a comparative benchmark.
| Catalytic System | Catalyst | Reductant | Substrate | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | ee (%) |
| Organocatalysis | Jacobsen-type Thiourea (B124793) Catalyst | Hantzsch Ester | (E)-1-nitro-2-phenyl-1-propene (model) | 40 | - | - | High | up to 98 |
| AmA 7·HNTf₂ | Hantzsch Ester | General β,β-disubstituted nitroalkenes | 0 | 48-96 | 5-10 | - | - | |
| Biocatalysis | Ene-Reductase (from Lycopersicon esculentum) | NADPH / Isopropanol | (E)-isomer of a nitroalkene | - | - | - | 69 | >99 |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below to facilitate the replication of these experiments.
Organocatalytic Reduction using a Jacobsen-type Thiourea Catalyst
This protocol is adapted from the general procedure for the asymmetric transfer hydrogenation of β,β-disubstituted nitroolefins.[1]
Materials:
-
(E)-3-Nitro-2-hexene
-
Jacobsen-type thiourea catalyst
-
Hantzsch ester
-
Toluene (B28343) (dry)
-
Argon gas
Procedure:
-
To a flame-dried reaction vessel, add the Jacobsen-type thiourea catalyst (e.g., 1-10 mol%).
-
Add dry toluene to dissolve the catalyst.
-
Add (E)-3-nitro-2-hexene (1 equivalent) to the solution.
-
Add the Hantzsch ester (1.1-1.5 equivalents).
-
The reaction mixture is stirred at the desired temperature (e.g., 40 °C to improve Hantzsch ester solubility) under an inert atmosphere of argon.[1]
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or GC).
-
Upon completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to isolate the chiral 3-nitrohexane.
Organocatalytic Reduction using AmA 7·HNTf₂ Catalyst
This protocol is based on the general procedure for the enantioselective reduction of β,β-disubstituted nitroalkenes with the AmA 7·HNTf₂ catalyst.[2]
Materials:
-
(E)-3-Nitro-2-hexene
-
AmA 7·HNTf₂ catalyst
-
Hantzsch ester
-
Toluene (dry)
-
Argon gas
Procedure:
-
A flame-dried vial is charged with (E)-3-nitro-2-hexene, AmA 7·HNTf₂ catalyst (5 - 10 mol%), and dry toluene (to achieve a 0.1 M concentration of the substrate).[2]
-
The solution is pre-cooled in a freezer at 0 °C for one hour.[2]
-
Hantzsch ester (1.6 equivalents) is then added to the vial.[2]
-
The vial is evacuated and backfilled with argon and stirred at 0 °C for 48 - 96 hours.[2]
-
The reaction mixture is filtered through a silica plug, eluting with a suitable solvent system (e.g., hexanes/DCM) to yield the desired 3-nitrohexane.[2]
-
The enantiomeric excess is determined by chiral HPLC.[2]
Biocatalytic Reduction using an Ene-Reductase
This protocol is a general representation of a biocatalytic reduction using an ene-reductase and a cofactor regeneration system.[3]
Materials:
-
(E)-3-Nitro-2-hexene
-
Ene-reductase (e.g., from Lycopersicon esculentum)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or an alcohol dehydrogenase and a sacrificial alcohol like isopropanol)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (optional, to improve substrate solubility)
Procedure:
-
In a reaction vessel, prepare a buffered aqueous solution.
-
Add the ene-reductase enzyme.
-
Add the NAD(P)H cofactor and the components of the cofactor regeneration system.
-
Add the substrate, (E)-3-nitro-2-hexene, potentially dissolved in a minimal amount of a water-miscible organic co-solvent.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored over time.
-
Upon completion, the product is extracted from the aqueous phase using an organic solvent.
-
The organic extracts are dried and concentrated, and the product is purified if necessary.
Visualizing the Workflow and Logic
To better understand the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: General workflow for organocatalytic asymmetric reduction.
Caption: General workflow for biocatalytic asymmetric reduction.
Caption: Simplified logic of organocatalytic vs. biocatalytic cycles.
References
Mechanistic comparison of one-step vs. two-step Diels-Alder reactions with nitroalkenes.
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting outcomes, optimizing conditions, and designing novel synthetic pathways. The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, exhibits fascinating mechanistic duality when nitroalkenes are employed as dienophiles. This guide provides a comprehensive comparison of the concerted (one-step) and stepwise (two-step) pathways, supported by computational and experimental data, to illuminate the factors governing this mechanistic choice.
The electron-withdrawing nature of the nitro group activates the double bond of nitroalkenes, making them potent dienophiles in [4+2] cycloaddition reactions. While the classical Diels-Alder reaction is often depicted as a concerted process occurring in a single step through a cyclic transition state, the highly polarized nature of nitroalkenes can favor a stepwise mechanism involving the formation of a zwitterionic intermediate. This guide will delve into the nuances of these competing pathways.
Mechanistic Pathways: A Head-to-Head Comparison
The fundamental distinction between the one-step and two-step Diels-Alder reaction of nitroalkenes lies in the timing of the two new sigma bond formations.
-
One-Step (Concerted) Mechanism: In this pathway, both sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). The reaction proceeds through a single transition state, without the formation of any discrete intermediate. This mechanism is typical for less polar reactants and is favored in non-polar solvents.
-
Two-Step (Stepwise) Mechanism: This pathway involves the formation of a distinct intermediate. The reaction is initiated by the nucleophilic attack of the diene on the electrophilic β-carbon of the nitroalkene, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid ring-closure to form the cyclohexene (B86901) product. Highly polar solvents can stabilize this charged intermediate, making the two-step pathway more favorable. In some cases, the reaction can proceed through a domino sequence, such as an initial hetero-Diels-Alder reaction followed by a sigmatropic rearrangement.[1][2]
Quantitative Data Comparison
Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the energetics of these competing pathways. The calculated activation energies (ΔE‡) for the transition states serve as a key quantitative measure for comparing the feasibility of each mechanism. A lower activation energy indicates a more favorable reaction pathway.
| Diene | Dienophile | Mechanism | Activation Energy (ΔE‡) (kcal/mol) | Reference |
| Cyclopentadiene (B3395910) | 1-chloro-1-nitroethene (B13024322) | One-step (Concerted) | 16.29 | [3] |
| Furan | 1-chloro-1-nitroethene | Two-step (Domino) | HDA: 14.8, Rearrangement: 18.2 | [3] |
| 1,3-Cyclohexadiene | Nitroethene | One-step (Concerted) | 22.04 | |
| Cyclopentadiene | (Z)-β-fluoro-β-nitrostyrene | One-step (Concerted, endo) | 28.59 | |
| Cyclopentadiene | (Z)-β-fluoro-β-nitrostyrene | One-step (Concerted, exo) | 28.83 | |
| Dicyclohexylcarbodiimide | N-(2,2,2-trichloroethylidene)carboxamide | Two-step (Zwitterionic) | TS1: 10.1, TS2: 12.3 | [4] |
Note: The activation energies presented are calculated values from DFT studies and can vary depending on the computational method and basis set used. The data illustrates the subtle energy differences that can dictate the preferred reaction pathway. For instance, the reaction of 1-chloro-1-nitroethene with cyclopentadiene proceeds via a one-step mechanism, while with the more nucleophilic furan, a two-step domino process is favored.[1][2]
Experimental Protocols
Investigating the mechanism of a Diels-Alder reaction with nitroalkenes requires a combination of kinetic monitoring and experiments designed to detect or trap any potential intermediates.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines a general method for monitoring the reaction kinetics to determine the rate law and activation parameters, which can provide evidence for a specific mechanism.
Objective: To determine the rate constant of the Diels-Alder reaction by monitoring the change in concentration of reactants and products over time.
Materials:
-
NMR tube
-
NMR spectrometer
-
Diene
-
Nitroalkene
-
Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or a polar solvent like DMSO-d₆ to investigate solvent effects)
-
Internal standard (e.g., tetramethylsilane (B1202638) (TMS) or a compound with a sharp singlet that does not interfere with reactant or product signals)
-
Thermostated bath or NMR probe with variable temperature capabilities
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the nitroalkene and the internal standard in the chosen deuterated solvent.
-
Initiation of Reaction: Cool the NMR tube to a desired temperature in the NMR spectrometer. Add a known concentration of the diene to the NMR tube and quickly acquire the first spectrum (t=0).
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to obtain a sufficient number of data points over the course of the reaction (e.g., every 5-10 minutes for a reaction that goes to completion in a few hours).
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the nitroalkene (reactant) and the cycloadduct (product).
-
Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the reactant versus time and the concentration of the product versus time.
-
Determine the order of the reaction and the rate constant (k) by fitting the data to the appropriate integrated rate law.
-
Repeat the experiment at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.
-
Trapping of Zwitterionic Intermediates
The direct observation of a zwitterionic intermediate is often challenging due to its transient nature. Trapping experiments are designed to intercept this intermediate with a suitable reagent.
Objective: To provide evidence for a stepwise mechanism by trapping the proposed zwitterionic intermediate.
Materials:
-
Diene
-
Nitroalkene
-
Polar aprotic solvent (e.g., acetonitrile, DMF)
-
Trapping agent (e.g., a strong nucleophile or an electrophile that can react with the proposed zwitterion)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Purification equipment (e.g., column chromatography)
-
Analytical instruments for product characterization (NMR, MS, IR)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nitroalkene and the trapping agent in a polar aprotic solvent.
-
Addition of Diene: Slowly add the diene to the reaction mixture at a controlled temperature (often low temperatures are used to increase the lifetime of the intermediate).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable technique.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up. Purify the crude product by column chromatography to isolate the trapped product.
-
Characterization: Characterize the isolated trapped product using spectroscopic methods (NMR, MS, IR) to confirm its structure. The successful isolation and characterization of a product derived from the reaction of the intermediate with the trapping agent provides strong evidence for a stepwise mechanism.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key differences between the one-step and two-step Diels-Alder pathways and the factors influencing the mechanistic choice.
Caption: One-Step Concerted Diels-Alder Pathway.
Caption: Two-Step Stepwise Diels-Alder Pathway.
Caption: Experimental Workflow for Mechanistic Investigation.
Caption: Factors Influencing the Reaction Mechanism.
References
Relative Reactivity of 3-Nitro-2-hexene with Various Nucleophiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Nitro-2-hexene with a selection of common nucleophiles. The information presented is synthesized from established principles of Michael additions to nitroalkenes and supported by data from related systems. This document aims to serve as a valuable resource for planning synthetic routes and understanding the chemical behavior of this versatile building block.
Introduction to Electrophilicity of this compound
This compound is an α,β-unsaturated nitroalkene, a class of compounds known for their potent electrophilicity at the β-carbon. The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This reactivity is central to the utility of nitroalkenes in carbon-carbon and carbon-heteroatom bond formation. The general mechanism for this reaction, known as a Michael or conjugate addition, is depicted below.
Comparative Reactivity of Nucleophiles
The rate and success of the Michael addition to this compound are highly dependent on the nature of the nucleophile. A qualitative and semi-quantitative comparison of the reactivity of various nucleophiles is summarized in the table below. The reactivity is influenced by factors such as the nucleophile's charge, polarizability, steric bulk, and the pKa of its conjugate acid.
| Nucleophile Class | Representative Nucleophile | Relative Reactivity | Typical Product Yield (%) | Reaction Conditions |
| Soft Nucleophiles | ||||
| Thiols (Thiolates) | Butanethiol | Very High | >90 | Base-catalyzed (e.g., Et3N, NaOEt) |
| Phosphines | Triphenylphosphine | High | 80-95 | Neutral or mild acid catalysis |
| Cyanide | Sodium Cyanide | High | 85-95 | Protic or aprotic solvent |
| Carbon Nucleophiles | ||||
| Enolates (from Ketones) | Cyclohexanone (B45756) | Moderate | 70-90 | Base-catalyzed (e.g., L-proline) |
| Nitroalkanes | Nitropropane | Moderate | 60-85 | Base-catalyzed (e.g., NaHCO3)[1] |
| Grignard Reagents | Ethylmagnesium Bromide | High (with side reactions) | Variable | Aprotic solvent, low temperature |
| Nitrogen Nucleophiles | ||||
| Primary Amines | Butylamine (B146782) | Moderate to High | 75-90 | Neat or in a polar solvent |
| Secondary Amines | Diethylamine | Moderate | 70-85 | Neat or in a polar solvent |
Note: The relative reactivity and yields are estimates based on general trends observed for nitroalkenes and may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed methodologies for the conjugate addition of representative nucleophiles to this compound are provided below. These protocols are designed to be adaptable for research purposes.
Reaction with a Thiol Nucleophile (Butanethiol)
Objective: To synthesize 3-(butylthio)-3-nitrohexane.
Materials:
-
This compound
-
Butanethiol
-
Triethylamine (B128534) (Et3N)
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add butanethiol (1.2 eq).
-
To this mixture, add triethylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction with a Carbon Nucleophile (Cyclohexanone Enolate)
Objective: To synthesize 2-(1-nitro-1-propylbutyl)cyclohexan-1-one.
Materials:
-
This compound
-
Cyclohexanone
-
L-Proline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (3.0 eq) in DMSO.
-
Add L-proline (0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, add water to the mixture and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Reaction with a Nitrogen Nucleophile (Butylamine)
Objective: To synthesize N-butyl-3-nitrohexan-2-amine.
Materials:
-
This compound
-
Butylamine
-
Methanol
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add butylamine (1.5 eq) at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the key mechanistic pathways and logical flows in the reaction of this compound with different nucleophiles.
References
Benchmarking the Efficiency of 3-Nitro-2-hexene in Multi-Component Reactions: A Comparative Guide
In the landscape of multi-component reactions (MCRs), a cornerstone of modern synthetic and medicinal chemistry, the choice of reactants is paramount to ensuring high efficiency, atom economy, and the desired molecular complexity.[1][2][3][4] Nitroalkenes, in particular, are valuable building blocks in these one-pot syntheses due to their versatile reactivity. This guide provides a comparative analysis of the efficiency of 3-Nitro-2-hexene, an aliphatic nitroalkene, against a commonly used aromatic counterpart, β-nitrostyrene, in representative multi-component reactions.
This objective comparison, supported by experimental data from peer-reviewed literature, is intended for researchers, scientists, and drug development professionals to inform their selection of reagents for the synthesis of complex molecular scaffolds.
Comparative Analysis of Nitroalkenes in MCRs
The efficiency of a nitroalkene in a multi-component reaction is influenced by its electronic and steric properties. Aromatic nitroalkenes, such as β-nitrostyrene, are often utilized due to the electron-withdrawing nature of the phenyl group, which activates the double bond for nucleophilic attack. Aliphatic nitroalkenes, like this compound, offer different steric profiles and electronic environments, which can lead to variations in reaction rates and yields.
To provide a quantitative comparison, we will examine two distinct types of multi-component reactions: a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction, and a three-component pyrrole (B145914) synthesis.
Michael Addition: this compound vs. β-Nitrostyrene
The Michael addition is a classic example of a conjugate addition reaction and is frequently employed in multi-component sequences. Here, we compare the performance of this compound with β-nitrostyrene in a reaction with a common carbon nucleophile, ethyl acetoacetate (B1235776).
Table 1: Comparison of Nitroalkenes in Michael Addition with Ethyl Acetoacetate
| Nitroalkene | Michael Donor | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Triethylamine (B128534) | Solvent-free | Not Reported | Not Reported | - |
| β-Nitrostyrene | Ethyl Acetoacetate | Triethylamine | Solvent-free | 2-15 min | up to 99% | [1] |
| β-Nitrostyrene | Ethyl Acetoacetate | Lipozyme TLIM | DMSO/Water | 75 h | up to 90% | [5] |
As indicated in Table 1, the reaction of β-nitrostyrene with ethyl acetoacetate proceeds with high efficiency under solvent-free conditions using triethylamine as a catalyst, yielding the product in as little as 2-15 minutes with up to 99% yield.[1] An alternative enzymatic approach using Lipozyme TLIM also provides a high yield, albeit with a significantly longer reaction time.[5] The lack of specific data for this compound in this particular reaction highlights a gap in the current literature and an opportunity for further investigation.
Three-Component Pyrrole Synthesis
The synthesis of highly substituted pyrroles, a privileged scaffold in medicinal chemistry, can be efficiently achieved through multi-component reactions. Here, we compare the utility of a substrate structurally related to this compound in a three-component reaction leading to a pyrrole core with the general reactivity of nitroalkenes in similar transformations.
A study by Hong et al. describes a copper-catalyzed three-component reaction of α-diazoketones, nitroalkenes, and amines to regiospecifically synthesize polysubstituted pyrroles. While this study does not specify the use of this compound, it establishes a precedent for the use of nitroalkenes in such transformations.
For a concrete data point, we turn to a regioselective one-pot synthesis of chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate. The 3-nitro-2H-chromene can be considered a cyclic analogue of an aliphatic nitroalkene, providing a relevant benchmark.
Table 2: Three-Component Synthesis of Pyrrole Derivatives
| Nitroalkene Precursor | Component 2 | Component 3 | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Trifluoromethyl-3-nitro-2H-chromene | Ethyl Isocyanoacetate | - | K2CO3 | Ethanol | 0.5 h | 94% | |
| α-Diazoketone | β-Nitrostyrene | Amine | Copper Catalyst | Not Specified | Not Specified | Not Specified |
The data in Table 2 demonstrates the high efficiency of the three-component reaction involving the 3-nitro-2H-chromene, affording the pyrrole derivative in 94% yield within 30 minutes. This suggests that aliphatic-like nitroalkene systems can be highly effective in MCRs for the rapid construction of complex heterocyclic frameworks.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for the key reactions discussed.
General Protocol for Michael Addition of Ethyl Acetoacetate to β-Nitrostyrene
This protocol is adapted from a solvent-free method described in the literature.[1]
Materials:
-
β-Nitrostyrene
-
Ethyl acetoacetate
-
Triethylamine
Procedure:
-
In a reaction vessel, mix β-nitrostyrene (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add triethylamine (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-15 minutes), the product can often be used directly or purified by column chromatography if necessary.
Protocol for the Three-Component Synthesis of Chromeno[3,4-c]pyrroles
This protocol is based on the synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles.
Materials:
-
3-Nitro-2H-chromene derivative
-
Ethyl isocyanoacetate
-
Potassium carbonate (K2CO3)
-
Ethanol
Procedure:
-
To a solution of the 3-nitro-2H-chromene derivative (1.0 mmol) in ethanol, add ethyl isocyanoacetate (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Reflux the reaction mixture for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add it to water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
To better illustrate the logical flow of the discussed multi-component reactions, the following diagrams are provided.
Caption: Workflow for the Michael addition of a nitroalkene with a Michael donor.
Caption: Workflow for the three-component synthesis of a pyrrole derivative.
Conclusion
This comparative guide highlights the efficiency of nitroalkenes in multi-component reactions, with a focus on contrasting an aliphatic substrate, represented by a 3-nitro-2H-chromene, with the widely used aromatic nitroalkene, β-nitrostyrene. The available data suggests that while aromatic nitroalkenes like β-nitrostyrene are highly reactive and provide excellent yields in Michael additions, aliphatic nitroalkene systems can also be exceptionally efficient in other MCRs, such as the rapid synthesis of complex pyrrole heterocycles.
The current analysis also underscores a notable gap in the literature regarding the specific reactivity of this compound in common MCRs. Further experimental investigation into the performance of this and other aliphatic nitroalkenes is warranted to fully map their synthetic potential and provide a broader palette of building blocks for the design and execution of efficient multi-component reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Three-component reaction between substituted β-nitrostyrenes, β-dicarbonyl compounds and amines: diversity-oriented synthesis of novel β-enaminones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 5. Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DFT Studies of Transition States in Nitroalkene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the transition states of reactions involving nitroalkenes. While direct computational data for 3-Nitro-2-hexene is limited in publicly accessible literature, we present a comparative framework using data from extensively studied analogs such as nitroethene and β-nitrostyrene. This guide serves as a methodological template for researchers conducting similar computational investigations, offering insights into reaction mechanisms, transition state stabilization, and comparative reactivity.
The reactivity of conjugated nitroalkenes is of significant interest in organic synthesis due to the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various nucleophilic and cycloaddition reactions.[1] Understanding the transition states of these reactions is crucial for predicting product outcomes, reaction rates, and stereoselectivity. DFT has emerged as a powerful tool for elucidating these transient structures and the energetic profiles of reaction pathways.[2][3]
Comparative Analysis of Activation Barriers
DFT calculations are instrumental in determining the activation energies (ΔG‡) and reaction energies (ΔG) that govern reaction kinetics and thermodynamics. Different nitroalkenes exhibit varied reactivity based on their substitution patterns. The following table summarizes representative computational data for Michael additions and Cycloadditions, providing a baseline for comparison. The values for this compound are hypothetical, based on expected electronic and steric effects, and serve to illustrate the comparative methodology.
Table 1: Comparative DFT Data for Nitroalkene Reactions
| Reaction Type | Nitroalkene | Reactant/Catalyst | Functional/Basis Set | ΔG‡ (kcal/mol) | ΔG (kcal/mol) | Citation |
| Michael Addition | β-Nitrostyrene | Proline (anti-attack) | M06-2X/6-31G | 10.5 | -15.2 | [4] |
| β-Nitrostyrene | Proline (syn-attack) | M06-2X/6-31G | 12.1 | -14.8 | [4] | |
| This compound | Dimethylamine | B3LYP/6-31+G(d,p) | 14.2 | -12.5 | Hypothetical | |
| [3+2] Cycloaddition | Nitroethene | Benzonitrile (B105546) N-oxide | B3LYP/6-31G(d) | 15.8 | -16.9 | [2][5] |
| Nitroethene | Nitrous Oxide | wb97xd/6-311+G(d) | 28.9 | -19.2 | [6] | |
| This compound | Benzonitrile N-oxide | B3LYP/6-31G(d) | 17.5 | -15.1 | Hypothetical | |
| Diels-Alder | Nitroethene | Cyclopentadiene | B3LYP/6-31G(d) | 16.2 | -25.7 | [7] |
| This compound | Cyclopentadiene | B3LYP/6-31G(d) | 18.1 | -23.9 | Hypothetical |
Note: Data for this compound is hypothetical for illustrative purposes. Actual values will vary based on the specific nucleophile, diene, and computational level.
The data indicates that the steric hindrance and electronic effects of the alkyl groups in this compound are predicted to raise the activation barrier compared to less substituted nitroalkenes like nitroethene.
Visualizing Computational and Reaction Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and molecular interactions.
Computational Workflow
The following diagram outlines a standard workflow for conducting a comparative DFT study on reaction transition states.
Caption: Logical workflow for a comparative DFT study of reaction transition states.
Reaction Pathway: Michael Addition
This diagram illustrates the generalized transition state for an amine-catalyzed Michael addition to a nitroalkene, a common reaction pathway studied computationally.[8]
Caption: Generalized transition state for a Michael addition to a nitroalkene.
Experimental Protocols
Accurate computational studies are often benchmarked against experimental data. Below is a representative protocol for a common reaction involving nitroalkenes.
Protocol: Organocatalytic Michael Addition of an Aldehyde to a Nitroalkene
This procedure is a generalized representation based on common methods for the asymmetric Michael addition of aldehydes to nitroalkenes, often used to validate computational findings.[9]
1. Materials and Setup:
-
Nitroalkene (e.g., this compound, 1.0 mmol)
-
Aldehyde (e.g., Propanal, 3.0 mmol, 3.0 equiv.)
-
Organocatalyst (e.g., (S)-Proline, 0.1 mmol, 10 mol%)
-
Solvent (e.g., Toluene, 5 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
2. Reaction Procedure:
-
To the reaction vessel, add the nitroalkene (1.0 mmol) and the organocatalyst (0.1 mmol).
-
Add the solvent (5 mL) and begin stirring the mixture under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (3.0 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to proceed at the specified temperature, monitoring its progress by Thin Layer Chromatography (TLC) until the nitroalkene is consumed (typically 12-24 hours).
3. Workup and Purification:
-
Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure Michael adduct.
4. Analysis:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
-
Determine the diastereoselectivity and enantioselectivity of the product using chiral High-Performance Liquid Chromatography (HPLC).
References
- 1. mdpi.com [mdpi.com]
- 2. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Nitro-2-hexene: A Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 3-Nitro-2-hexene, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
Essential Safety Precautions and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, information for similar nitroalkenes and general hazardous materials provides a strong basis for safe handling procedures.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][2] Nitrile rubber gloves are a common recommendation for handling organic chemicals.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[1]
General Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe mists or vapors.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [4][5][6] |
| Molecular Weight | 129.16 g/mol | [5][7][8] |
| CAS Registry Number | 6065-16-3 | [5] |
| Boiling Point | 188.25°C at 760 mmHg (Calculated) | [8] |
| Flash Point | 65.615°C (Calculated) | [8] |
| Density | 0.966 g/cm³ (Calculated) | [8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[9] Do not dispose of it in the regular trash or down the drain.[10]
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".[11]
-
Include the chemical formula (C6H11NO2) and any known hazards.
-
Segregate this compound waste from other incompatible waste streams, such as strong acids, strong bases, and reducing agents.[12]
Step 2: Waste Collection
-
Use a compatible container for collection. A high-density polyethylene (B3416737) (HDPE) container is generally suitable for organic waste.[10][13]
-
The container must have a secure, leak-proof cap and be kept closed except when adding waste.[11][13]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[10]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[13] The SAA should be in a well-ventilated area, away from sources of ignition.
Step 3: Spill Management In case of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]
-
Provide them with an accurate description of the waste, including its composition and volume.
-
Follow all institutional and regulatory procedures for waste handover.
Empty Container Disposal:
-
Thoroughly empty the original container of all contents.
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[14]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[14]
-
After proper rinsing and air-drying, the container may be disposed of according to institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and the relevant local, state, and federal regulations.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hexene, 3-nitro- | C6H11NO2 | CID 6433471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemspider.com [chemspider.com]
- 7. 3-nitro-3-hexene [webbook.nist.gov]
- 8. CAS # 4812-22-0, 3-Nitro-3-Hexene: more information. [chemblink.com]
- 9. mtu.edu [mtu.edu]
- 10. ethz.ch [ethz.ch]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. fishersci.com [fishersci.com]
- 13. pfw.edu [pfw.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-Nitro-2-hexene
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling 3-Nitro-2-hexene. This compound belongs to the nitroalkene class, which is known for its reactivity and potential toxicity. Some nitroalkenes are considered carcinogenic. For instance, 3-nitro-3-hexene has been suggested as a potential human carcinogen[1]. Therefore, a comprehensive operational and disposal plan is critical to ensure laboratory safety.
Immediate Safety Information
Nitroalkenes, as a class, can be toxic and may be absorbed through the skin[2]. They can also be harmful if inhaled or ingested[2][3]. Due to the lack of specific toxicological data for this compound, it should be handled as a substance with high acute toxicity and potential carcinogenicity.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[4].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][5].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][3].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body | A lab coat, worn over personal clothing. Consider a chemically resistant apron and sleeves for larger quantities. | To protect against skin contact. |
| Respiratory | Use only in a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary PPE and have it readily available.
-
Prepare your workspace by covering it with absorbent, disposable bench paper.
-
Have an emergency spill kit accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid creating aerosols or dust.
-
Keep the container tightly closed when not in use[3].
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
-
Experimental Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
